2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFKSTVTRTEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424354 | |
| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197094-12-5 | |
| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: Physicochemical Properties, Synthesis, and Biological Potential
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core basic properties of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, general chemical principles, and published research on analogous pyrazole-containing compounds. The guide covers physicochemical properties, potential synthetic routes, and prospective biological activities, offering a foundational resource for researchers interested in this and related chemical entities. All quantitative data are presented in structured tables, and detailed experimental protocols for key characterization methods are provided.
Introduction
This compound is a heterocyclic carboxylic acid featuring a pyrazole ring linked to a propanoic acid backbone with a methyl substituent at the alpha-position. The pyrazole motif is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1][2] Its presence suggests potential applications in medicinal chemistry. The carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. This guide aims to consolidate the known information and provide a predictive overview of the compound's characteristics to facilitate future research and development.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key physicochemical properties obtained from commercial suppliers and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 197094-12-5 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 154.17 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | CC(CN1C=CC=N1)C(=O)O | --- |
| pKa (Predicted) | ~2.5 - 4.5 | Inferred from pyrazole and carboxylic acid pKa values[3] |
| Solubility (Predicted) | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar organic acids |
Note: Predicted values are based on the properties of analogous compounds and general chemical principles. Experimental verification is required.
Acidity (pKa)
The acidity of this compound is primarily determined by the carboxylic acid group. The pyrazole ring, being a weak base (the pKa of the conjugate acid of pyrazole is approximately 2.5), will have a minor electronic influence on the carboxyl pKa.[3] For comparison, the pKa of propanoic acid is around 4.87. The electron-withdrawing nature of the pyrazole ring may slightly increase the acidity of the carboxylic acid, leading to a predicted pKa in the range of 2.5 to 4.5.[3]
Solubility
As a carboxylic acid, its solubility is expected to be pH-dependent. In acidic solutions, it will exist predominantly in its neutral, less soluble form. In neutral to basic solutions, it will deprotonate to form the more soluble carboxylate salt. It is predicted to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis and Experimental Protocols
dot
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol for Synthesis
-
Michael Addition: To a solution of pyrazole in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, DBU). To this mixture, add methyl 2-methylpropenoate dropwise at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then quenched, and the intermediate ester, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, is isolated and purified, typically by column chromatography.
-
Ester Hydrolysis: The purified intermediate ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH). The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Experimental Protocol for pKa Determination
The pKa of the compound can be determined experimentally using potentiometric titration.
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Experimental Protocol for Solubility Determination
The aqueous solubility can be determined using the shake-flask method.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a calibration curve.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the pyrazole scaffold is present in a wide range of biologically active molecules.[1][5] Therefore, it is plausible that this compound may exhibit one or more of the following activities.
Table 2: Potential Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | Key Protein Targets (Examples) | References |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Cyclooxygenase (COX-1, COX-2) | [1][6] |
| Anticancer | Inhibition of cancer cell proliferation. | Various kinases, DNA | [7][8] |
| Antimicrobial | Inhibition of bacterial or fungal growth. | DNA gyrase, various enzymes | [9] |
| Analgesic | Pain relief. | COX enzymes, other CNS targets | [1] |
Based on the known activities of other pyrazole derivatives, a hypothetical signaling pathway that could be modulated by a pyrazole-containing compound is the arachidonic acid cascade, which is central to inflammation.
dot
Caption: Hypothetical inhibition of the COX pathway by a pyrazole compound.
Conclusion
This compound is a compound of interest due to the prevalence of the pyrazole moiety in pharmacologically active agents. While direct experimental data on its properties are currently lacking, this technical guide provides a robust starting point for researchers. The presented physicochemical predictions, plausible synthetic routes, and standardized experimental protocols offer a framework for the systematic investigation of this molecule. Furthermore, the discussion of potential biological activities, based on the extensive literature on pyrazole derivatives, highlights promising avenues for future screening and drug discovery efforts. It is anticipated that this guide will serve as a valuable resource for the scientific community, stimulating further research into the properties and applications of this compound and its analogs.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS Number: 197094-12-5). Due to the limited availability of experimental data for this specific molecule, this document compiles available information and presents computed data for closely related structural isomers to offer valuable insights for researchers. This guide also outlines a plausible synthetic route and discusses the potential biological significance of this class of compounds, supported by visualizations to aid in experimental design and hypothesis generation.
Introduction
This compound is a pyrazole derivative containing a carboxylic acid moiety. The pyrazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities. The presence of a chiral center and a carboxylic acid group suggests potential for specific biological interactions and makes it a molecule of interest in drug discovery and development. This guide aims to consolidate the available physicochemical data, propose experimental protocols, and provide a framework for its further investigation.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound | 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid (Computed)[1] |
| CAS Number | 197094-12-5 | 1784260-94-1[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | C₇H₁₀N₂O₂[1] |
| Molecular Weight | 154.17 g/mol | 154.17 g/mol [1] |
| Physical Form | Solid | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| pKa | Not Available | Not Available |
| Solubility | Not Available | Not Available |
| logP (Octanol/Water) | Not Available | 0.6[1] |
| Hydrogen Bond Donors | 1 | 2[1] |
| Hydrogen Bond Acceptors | 3 | 3[1] |
| Rotatable Bonds | 3 | 2[1] |
Experimental Protocols
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles and the synthesis of carboxylic acids. A potential retro-synthetic analysis suggests that the target molecule could be prepared from pyrazole and a suitable 3-carbon synthon.
One possible forward synthesis approach is the Michael addition of pyrazole to methyl methacrylate, followed by hydrolysis of the resulting ester.
Experimental Workflow: Proposed Synthesis
Caption: A proposed two-step synthesis of the target compound.
Detailed Methodology:
-
Michael Addition: To a solution of pyrazole in a suitable aprotic solvent (e.g., THF, DMF), a strong, non-nucleophilic base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added at 0 °C to deprotonate the pyrazole. Methyl methacrylate is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, is extracted with an organic solvent. The organic layer is dried and the solvent is removed under reduced pressure.
-
Hydrolysis: The crude ester intermediate is dissolved in a mixture of aqueous sodium hydroxide and an alcohol (e.g., methanol or ethanol) and heated to reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methine and methyl protons of the propanoic acid backbone, and the exchangeable carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.
The presence of the carboxylic acid group suggests that the compound could act as a ligand for various receptors or as an enzyme inhibitor, potentially mimicking endogenous carboxylic acids. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrazole derivatives as inhibitors of protein kinases, a hypothetical signaling pathway where this compound might act is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
This diagram illustrates a potential mechanism where the compound could inhibit a kinase in the MAPK cascade, thereby blocking the downstream signaling that leads to the expression of pro-inflammatory genes. This is a speculative model to guide initial biological screening efforts.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on its physicochemical properties and biological activity are currently lacking, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthetic route and analytical protocols offer a starting point for its preparation and characterization. Future research should focus on obtaining experimental data to validate the computed properties and to explore the biological activity of this molecule, potentially uncovering novel therapeutic applications.
References
An In-depth Technical Guide on 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS 197094-12-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS 197094-12-5), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on a proposed synthetic route, predicted physicochemical properties, and a review of the biological activities of structurally related pyrazole-propanoic acid derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar molecules.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be derived from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 197094-12-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 154.17 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | CC(CN1C=CN=C1)C(=O)O | Inferred |
| InChI Key | FWIFKSTVTRTEQU-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is through a Michael addition reaction. This approach involves the conjugate addition of pyrazole to a suitable methyl methacrylate derivative, followed by hydrolysis of the resulting ester. This method is widely used for the N-alkylation of pyrazoles with α,β-unsaturated carbonyl compounds.[2][3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
Methyl 2-methylpropenoate (Methyl methacrylate)
-
A basic catalyst (e.g., sodium methoxide, potassium carbonate, or DBU)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide or Lithium hydroxide (for hydrolysis)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Step 1: Synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (Michael Addition)
-
To a solution of pyrazole (1.0 eq) in an anhydrous solvent, add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the deprotonation of the pyrazole.
-
Slowly add methyl 2-methylpropenoate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and any unreacted pyrazole.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate from Step 1 in a mixture of a suitable solvent (e.g., methanol/water or THF/water).
-
Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide, 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the final product, this compound.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.5 | d | 1H | Pyrazole H-5 |
| ~7.4 | d | 1H | Pyrazole H-3 |
| ~6.2 | t | 1H | Pyrazole H-4 |
| ~4.3 | m | 2H | -CH₂- |
| ~2.8 | m | 1H | -CH(CH₃)- |
| ~1.2 | d | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~139 | Pyrazole C-3 |
| ~129 | Pyrazole C-5 |
| ~106 | Pyrazole C-4 |
| ~50 | -CH₂- |
| ~40 | -CH(CH₃)- |
| ~15 | -CH(CH₃)- |
Potential Biological Activities and Signaling Pathways
While no specific biological data has been published for this compound, the pyrazole and propanoic acid moieties are present in numerous biologically active compounds. Derivatives of pyrazole carboxylic acids have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12]
Potential Signaling Pathways:
-
Inflammatory Pathways: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes leads to a reduction in inflammation and pain.
-
Microbial Growth Pathways: Pyrazole-containing compounds have been shown to interfere with various microbial metabolic pathways, leading to antibacterial and antifungal activity. The exact mechanisms can vary but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
-
Cancer Cell Proliferation Pathways: Certain pyrazole derivatives have exhibited anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. These can include the inhibition of protein kinases, which are often dysregulated in cancer.
Caption: Potential signaling pathways targeted by pyrazole derivatives.
Conclusion
This compound represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. Although specific experimental data for this compound is limited, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related pyrazole derivatives. Further research is warranted to synthesize and characterize this compound and to explore its biological activity in various disease models. The information presented herein should facilitate such future investigations by providing a solid starting point for researchers in the field.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Pyrazole-Containing Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a propanoic acid moiety, these compounds exhibit a compelling range of biological effects, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial action. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole-containing propanoic acids, presenting key data and experimental protocols to aid in the research and development of novel therapeutics.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant area of investigation for pyrazole-containing propanoic acids is their potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The propanoic acid side chain often mimics the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, allowing for competitive inhibition.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro COX inhibitory activity of representative pyrazole-containing propanoic acid derivatives.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 1 | COX-2 | 0.31 | >222 | [3] |
| Compound 9 | COX-2 | 0.26 | 192.3 | [3] |
| Compound 2 | COX-2 | 0.45 | 111.1 | [3] |
| Compound 3 | COX-2 | 0.45 | 111.1 | [3] |
| Compound 15 | COX-2 | - | 4.89 | [3] |
| Celecoxib (Reference) | COX-2 | - | 4.93 | [3] |
| Compound 11a | COX-2 | 1.24 | 7.03 | [4] |
| Compound 12 | COX-2 | 0.22 | 179.18 | [4] |
| Compound 10 | COX-2 | 1.09 | 80.03 | [4] |
| Compound 6a | COX-2 | 0.21 | 48.11 | [4] |
| Compound 6b | COX-2 | 0.29 | 27.97 | [4] |
| Compound 6c | COX-2 | 0.24 | 35.42 | [4] |
| Celecoxib (Reference) | COX-2 | 0.19 | 93.40 | [4] |
| Compound 5f | COX-2 | 1.50 | - | [5] |
| Compound 6f | COX-2 | 1.15 | - | [5] |
| Compound 4a | COX-1 | - | - | [6] |
| Compound 4b | COX-1 | - | - | [6] |
| Compound 8b | COX-1 | - | - | [6] |
| Compound 8g | COX-1 | - | - | [6] |
| Pyrazol-3-propanoic acid derivative 32 | COX-1 | 2.5 | - | [7] |
| Pyrazol-3-propanoic acid derivative 35 | COX-1 | 0.041 | - | [7] |
| Pyrazol-3-propanoic acid derivative 42 | COX-1 | 0.3 | - | [7] |
| Pyrazol-3-propanoic acid derivative 43 | COX-1 | 0.9 | - | [7] |
| Pyrazol-3-propanoic acid derivative 44 | COX-1 | 0.014 | - | [7] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 signaling pathway by pyrazole-containing propanoic acids.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[8][9]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (pyrazole-containing propanoic acid derivative)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)[8]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.[10]
-
Fasting: Fast the rats overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (various doses).
-
Compound Administration: Administer the test compound, reference drug, or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[8][9]
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Calculation of Edema and Inhibition:
-
The degree of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Anticancer Activity: Targeting Cell Cycle Progression
Pyrazole-containing propanoic acids have also emerged as promising anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines. A key mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of cell cycle progression.[11][12]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [11] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [11] |
| Compound 31 | A549 | 42.79 | [11] |
| Compound 32 | A549 | 55.73 | [11] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | <23.7 | [11] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | <23.7 | [11] |
| Compound 35 | HepG2, MCF7, Hela | 3.53 - 6.71 | [11] |
| Compound 37 | MCF7 | 5.21 | [11] |
| Compound 4 | HCT-116 | - | [13] |
| Compound 9 | HCT-116 | - | [13] |
| Compound 5 | HepG2, MCF-7 | 8.03 - 13.14 | [14] |
| Compound 11 | MCF-7, HT-29 | 2.85 - 23.99 | [15] |
| Compound 12 | MCF-7, HT-29 | 2.12 - 69.37 | [15] |
| Compound 15 | MCF-7, HT-29 | - | [15] |
| Compound 4 | MDA-MB-231 | 6.36 | [16] |
| Compound 5 | MDA-MB-231 | 5.90 | [16] |
| Compound 33 | MDA-MB-231 | 6.55 | [16] |
| Compound 4 | A2780 | 8.57 | [16] |
Signaling Pathway: CDK2 Inhibition
Caption: Inhibition of the CDK2 signaling pathway leading to cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (pyrazole-containing propanoic acid derivative)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculation of Cell Viability and IC50:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity
Certain pyrazole-containing propanoic acids have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [19] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [19] |
| Compound 2 | Aspergillus niger | 1 | [19] |
| Compound 12 | Various bacteria | 1 - 8 | [20] |
| Compound 18 | Various bacteria | <1 | [20] |
| Compound 37 | Drug-resistant E. coli | - | [20] |
| Compound 38 | Various bacteria | 0.97 - 62.5 | [20] |
| Compound 39 | Staphylococcus aureus | 1 | [20] |
| Compound 39 | Listeria monocytogenes | 0.5 | [20] |
| Compound 21a | Various bacteria and fungi | 2.9 - 125 | [21] |
| Compound 2, 3, 5 | Gram-positive bacteria | 64 - 128 | [22] |
| Compound 9 | Staphylococcus and Enterococcus | 4 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion
Pyrazole-containing propanoic acids represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to target key enzymes and signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and more potent derivatives. Future research should focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as on comprehensive preclinical and clinical studies to translate these promising findings into novel therapies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
Disclaimer: Direct biological data for the specific compound 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is not available in the public domain. This document, therefore, presents a theoretical analysis of its potential therapeutic targets based on the well-documented pharmacological activities of its core structural components: the pyrazole nucleus and the β-amino acid scaffold. All proposed targets and pathways are hypothetical and require experimental validation.
Executive Summary
This compound is a novel chemical entity whose therapeutic potential has not been empirically determined. However, its molecular architecture incorporates two key pharmacophores with extensive histories in successful drug discovery: the pyrazole ring and a β-amino acid-like backbone. The pyrazole moiety is a "privileged scaffold" found in numerous FDA-approved drugs, known for its metabolic stability and ability to interact with a wide range of biological targets, particularly kinases and enzymes.[1][2][3] The β-amino acid structure provides conformational rigidity and resistance to proteolytic degradation, making it a valuable component in designing peptidomimetics and other stable bioactive molecules.[4][5] This guide synthesizes the known biological activities of these components to hypothesize potential therapeutic targets for the title compound and outlines experimental strategies for their validation.
The Pyrazole Moiety: A Privileged Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] Over 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to cardiovascular disease.[1][6]
Quantitative Data: FDA-Approved Pyrazole-Containing Drugs and Their Targets
The following table summarizes key FDA-approved drugs that feature a pyrazole core, highlighting their primary molecular targets and therapeutic applications. This data illustrates the broad range of enzymes and receptors that the pyrazole scaffold can be engineered to inhibit.
| Drug Name | Brand Name | Primary Target(s) | Therapeutic Area |
| Celecoxib | Celebrex | Cyclooxygenase-2 (COX-2)[7][8] | Anti-inflammatory, Analgesic[7][9] |
| Sildenafil | Viagra | cGMP-specific phosphodiesterase type 5 (PDE5)[10][11] | Erectile Dysfunction, Pulmonary Hypertension[11][12] |
| Ruxolitinib | Jakafi | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[13] | Myelofibrosis, Polycythemia Vera[14] |
| Ibrutinib | Imbruvica | Bruton's Tyrosine Kinase (BTK)[15][16] | B-cell Malignancies (e.g., CLL, MCL)[16][17] |
| Apixaban | Eliquis | Factor Xa[3] | Anticoagulant[3] |
| Zanubrutinib | Brukinsa | Bruton's Tyrosine Kinase (BTK)[3] | B-cell Malignancies[3] |
| Crizotinib | Xalkori | ALK/ROS1/MET Kinases[3] | Non-Small Cell Lung Cancer[3] |
Key Signaling Pathways Targeted by Pyrazole-Based Drugs
The therapeutic effects of pyrazole-containing drugs are achieved through the modulation of critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate several of these pathways, which represent potential areas of influence for this compound.
Prostaglandin Synthesis via the COX-2 Pathway
dot
Caption: Inhibition of the COX-2 enzyme by pyrazole drugs like Celecoxib blocks prostaglandin synthesis.
Vasodilation via the NO/cGMP Pathway
dot
Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.[12][18][19]
Cytokine Signaling via the JAK/STAT Pathway
dot
Caption: Ruxolitinib inhibits JAK1/2, blocking STAT phosphorylation and downstream gene expression.[14]
The β-Amino Acid Scaffold: A Tool for Enhanced Pharmacokinetics
β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This structural alteration confers significant advantages in drug design. Peptides and molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt unique, stable secondary structures.[20] This makes them valuable building blocks for creating peptidomimetics with improved oral bioavailability and longer half-lives.[5] The biological activities associated with β-amino acid derivatives are diverse, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[20][21][22]
Hypothesized Therapeutic Targets for this compound
By combining the known pharmacological profiles of its constituent scaffolds, we can hypothesize potential therapeutic targets for this compound.
-
Kinases: Given that a majority of pyrazole-based drugs are kinase inhibitors, it is highly probable that the title compound could target one or more kinases. The JAK/STAT, BTK, and VEGFR signaling pathways are plausible areas for initial investigation.[23]
-
Enzymes in Inflammatory Pathways: The well-established anti-inflammatory role of pyrazoles (e.g., Celecoxib) suggests that enzymes like COX-2 or others involved in inflammatory signaling (e.g., lipoxygenases, phosphodiesterases) could be potential targets.[24]
-
G-Protein Coupled Receptors (GPCRs): The β-amino acid scaffold is known to be incorporated into ligands that modulate GPCRs.[4] This opens the possibility of targeting receptors involved in a wide range of physiological processes.
-
Antimicrobial Targets: Both pyrazole and β-amino acid derivatives have demonstrated antimicrobial and antifungal activities.[6][21] Therefore, enzymes or proteins essential for microbial survival are potential targets.
Experimental Protocols for Target Identification and Validation
To empirically determine the molecular target(s) of this compound, a systematic, multi-faceted approach is required. The following protocols represent standard methodologies in the field of chemical biology and drug discovery.
General Workflow for Small Molecule Target Identification
The process begins with observing a biological effect (phenotype) and progresses through various techniques to identify and validate the specific protein target responsible for that effect.
dot
Caption: A generalized workflow for identifying and validating the molecular target of a novel compound.
Key Experimental Methodologies
-
Affinity-Based Pull-Down: This is a direct approach where the small molecule is chemically modified with a tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads).[25] This "bait" is incubated with a cell lysate, and any proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry.[25][26]
-
Protocol Outline:
-
Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin).
-
Confirm the tagged compound retains biological activity.
-
Immobilize the tagged compound on streptavidin-coated beads.
-
Incubate the beads with a relevant cell or tissue lysate.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that a small molecule binding to its target protein can stabilize the protein's structure, making it less susceptible to proteolysis.[26]
-
Protocol Outline:
-
Incubate cell lysate with the compound or a vehicle control.
-
Treat both samples with a limited concentration of a protease (e.g., thermolysin).
-
Stop the digestion and analyze the resulting protein fragments by SDS-PAGE or mass spectrometry.
-
Proteins that are protected from digestion in the compound-treated sample are identified as potential binders.
-
-
-
Thermal Shift Assay (TSA): This technique measures the change in a protein's thermal denaturation temperature upon ligand binding. Binding of a small molecule typically increases the thermal stability of its target protein.[27]
-
Protocol Outline:
-
Mix a purified protein (or lysate) with the compound and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Gradually increase the temperature while monitoring fluorescence.
-
The temperature at which the protein unfolds (melting temperature, Tm) is determined.
-
An increase in Tm in the presence of the compound indicates a direct binding interaction.
-
-
Conclusion
While this compound remains uncharacterized, its composite structure strongly suggests a high potential for biological activity. The pyrazole core is a proven pharmacophore capable of targeting a multitude of enzymes, particularly kinases, involved in cancer and inflammation. The β-amino acid scaffold offers pharmacokinetic advantages, enhancing the drug-like properties of the molecule. Based on this analysis, the most promising hypothetical therapeutic targets include protein kinases (JAK, BTK), inflammatory enzymes (COX-2), and potentially GPCRs. The experimental workflows outlined in this guide provide a clear path forward for the empirical identification and validation of these potential targets, which will be crucial in determining the ultimate therapeutic utility of this compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 12. Sildenafil - Wikipedia [en.wikipedia.org]
- 13. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 15. Ibrutinib - Wikipedia [en.wikipedia.org]
- 16. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 19. elementsarms.com [elementsarms.com]
- 20. researchgate.net [researchgate.net]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Role of 2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules often encounter compounds with limited publicly available data. One such molecule is 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, a substituted propanoic acid featuring a pyrazole moiety. Despite its defined chemical structure, a comprehensive understanding of its mechanism of action, molecular targets, and effects on signaling pathways remains elusive based on current scientific literature.
At present, there is a significant lack of published research detailing the specific biological activities of this compound. Searches of prominent scientific databases and chemical repositories have yielded basic chemical and physical properties, but no in-depth studies on its pharmacological effects.
A Landscape of Related Pyrazole-Containing Compounds
While information on the target molecule is scarce, the broader class of pyrazole-containing compounds is well-represented in medicinal chemistry literature, exhibiting a wide range of biological activities. These related molecules, however, are structurally distinct and often significantly more complex. Their mechanisms of action cannot be directly extrapolated to this compound.
For instance, various pyrazole derivatives have been investigated as:
-
Kinase Inhibitors: Complex pyrazole-containing molecules have been designed to target specific kinases involved in cancer cell signaling pathways.
-
Anti-inflammatory Agents: The pyrazole scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Certain pyrazole-benzimidazole hybrids have demonstrated potential as antibacterial and antifungal agents.
It is crucial to emphasize that these activities are associated with more elaborate chemical structures where the pyrazole-propanoic acid moiety, if present, is only a small part of a larger pharmacophore.
The Case of a Structurally Similar Amino Acid
Research on the structurally related, non-proteinogenic amino acid, beta-pyrazol-1-ylalanine, found in plants of the Cucurbitaceae family, has shed some light on the potential metabolic fate of similar structures. Studies in mice have shown that beta-pyrazol-1-ylalanine is largely metabolically inert and is mostly excreted unchanged.[1] This particular amino acid did not demonstrate the same effects on liver enzymes as the parent pyrazole compound, suggesting a different biological profile.[1]
Future Directions and the Path Forward
The absence of data on the mechanism of action for this compound highlights a gap in the current scientific knowledge. For researchers interested in this specific molecule, the logical next step would be to initiate foundational in vitro and in vivo studies.
A potential research workflow to elucidate its biological activity could involve:
Figure 1. A generalized workflow for determining the mechanism of action of a novel compound.
This would begin with broad phenotypic screening across various cell lines to identify any potential biological effects. Should any activity be observed, subsequent target identification and validation studies would be necessary to pinpoint the molecular target(s) and the signaling pathways involved.
Until such studies are conducted and published, any discussion on the mechanism of action of this compound remains speculative. The scientific community awaits further research to unlock the potential biological role of this molecule.
References
In Vitro Efficacy and Mechanistic Analysis of Pyrazole-Propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the biological activity of pyrazole-containing compounds, with a focus on derivatives structurally related to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. Although direct in vitro studies on this specific molecule are not extensively published, a wealth of data exists for analogous structures, indicating a broad range of potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities. This document details the experimental protocols for key in vitro assays, presents quantitative data from relevant studies in a structured format, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the compound class's mechanism of action and to guide future research endeavors.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities. Pyrazole derivatives have been successfully developed into clinically approved drugs for a range of conditions.[1] Their wide-ranging pharmacological effects are attributed to the pyrazole core's ability to act as a bioisostere for other heterocyclic rings and its capacity for diverse chemical modifications.[2]
Published in vitro studies on various pyrazole derivatives have demonstrated a multitude of biological effects, including:
-
Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.[2][3][4][5][6][7][8]
-
Enzyme Inhibition : Potent inhibition of various enzymes such as cyclooxygenases (COX), Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and α-glucosidase.[2][6][9][10][11][12][13]
-
Anti-inflammatory Effects : Modulation of inflammatory pathways, often linked to COX inhibition.[1][6][14]
-
Antidiabetic Properties : Inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.[2][14]
Given the established bioactivity of this class of compounds, this guide will focus on the in vitro techniques used to characterize these effects.
Quantitative Data Summary: In Vitro Activities of Pyrazole Derivatives
The following tables summarize the in vitro efficacy of various pyrazole derivatives from selected studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazole Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinolin-2(1H)-one-based pyrazoles | A549 (Lung) | MTT | 3.46 ± 0.6 | [3] |
| Quinolin-2(1H)-one-based pyrazoles | A549 (Lung) | MTT | 4.47 ± 0.3 | [3] |
| Pyrano[2,3-c]pyrazoles | 786-0 (Renal) | MTT | 9.9 ± 1.33 (µg/mL) | [3] |
| Pyrano[2,3-c]pyrazoles | MCF-7 (Breast) | MTT | 31.87 ± 8.22 (µg/mL) | [3] |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | MTT | 3.12 | [3] |
| 1,2,3-triazole-pyrazole hybrids | HepG-2 (Liver) | MTT | 12.22 | [8] |
| 1,2,3-triazole-pyrazole hybrids | HCT-116 (Colon) | MTT | 14.16 | [8] |
| 1,2,3-triazole-pyrazole hybrids | MCF-7 (Breast) | MTT | 14.64 | [8] |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| Pyrazole-3-propanoic acid derivatives | COX-1 | 0.014 - 2.5 µM | [15] |
| Pyrazole-based Schiff bases | α-Glucosidase | Varies | [14] |
| Pyrazole-based Schiff bases | α-Amylase | Varies | [14] |
| Pyrazole-based Schiff bases | Acetylcholinesterase (AChE) | 62.11 ± 0.04% inhibition | [14] |
| Pyrazole-linked benzenesulfonamides | COX-2 | 38.73 - 61.24 nM | [6] |
| Pyrazole derivatives | Angiotensin Converting Enzyme (ACE) | 0.123 mM | [1] |
| Pyrazole thioether analogs | DapE | 17.9 ± 8.0 µM | [10] |
| Pyridinyl-pyrazole derivatives | CDK2 | 0.45 - 1.5 µM | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the evaluation of pyrazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[5]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
In Vitro Enzyme Inhibition: α-Glucosidase Assay
This assay is used to evaluate the potential of a compound to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[20]
Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.[20] The enzymatic reaction is monitored by measuring the increase in absorbance at 405 nm due to the formation of pNP. An inhibitor will reduce the rate of this reaction.[20][21]
Materials:
-
96-well microplate
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)[20]
-
Sodium carbonate (Na₂CO₃) solution (1 M)[20]
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add Test Compound: Add 10 µL of the test compound solution (at various concentrations) to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.[20]
-
Add Enzyme: Add 20 µL of the α-glucosidase solution (e.g., 0.5 U/mL) to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.[20]
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.[20]
-
Initiate Reaction: Add 20 µL of the pNPG solution (e.g., 5 mM) to all wells to start the reaction.[20]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[20][21]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[20][21]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[20][21]
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vitro Tubulin Polymerization Assay
This assay determines the effect of a compound on the assembly of microtubules from tubulin dimers. It is a key assay for identifying potential anticancer agents that target the cytoskeleton.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[22] Alternatively, a fluorescent reporter can be used to monitor polymerization.[23][24]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[23]
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Test compound
-
Control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as a polymerization inhibitor)
-
Temperature-controlled spectrophotometer or plate reader
Procedure (Turbidity-based):
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: On ice, prepare the tubulin polymerization reaction mixture. A typical 70 µL reaction contains 60 µL of tubulin (e.g., 60 µM) in polymerization buffer with 1 mM GTP, and 10 µL of the test compound diluted in the same buffer.
-
Data Acquisition: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in a spectrophotometer set to 37°C.
-
Measurement: Immediately begin monitoring the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.
-
Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compound-treated samples to the control samples to determine if the compound inhibits or enhances tubulin polymerization.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by pyrazole derivatives and a typical experimental workflow.
Signaling Pathways
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and cell survival.[25][26][27][28] Dysregulation of this pathway is implicated in various diseases, including cancer and immune disorders.[27]
Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.
The Epidermal Growth Factor Receptor (EGFR) pathway regulates critical cellular processes such as proliferation, survival, and differentiation.[29][30][31][32] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The EGFR signaling pathway leading to cellular proliferation and survival.
Experimental Workflow
The following diagram outlines the logical steps involved in performing an MTT cytotoxicity assay.
Caption: Step-by-step workflow for the in vitro MTT cell viability assay.
Conclusion
While direct in vitro data for this compound is limited, the extensive research on structurally similar pyrazole derivatives provides a robust framework for predicting its potential biological activities and for designing a comprehensive in vitro evaluation strategy. The protocols and data presented in this guide offer a solid foundation for researchers to investigate its efficacy in areas such as oncology, inflammation, and metabolic disorders. The detailed methodologies for cytotoxicity, enzyme inhibition, and tubulin polymerization assays, coupled with an understanding of key signaling pathways like JAK-STAT and EGFR, will enable a thorough characterization of this and other novel pyrazole-based compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro α-glucosidase inhibitory assay [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 26. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 29. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sinobiological.com [sinobiological.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
An In-depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid and its structural analogs, a class of compounds with significant potential in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details the synthesis, biological activities, and potential mechanisms of action of these pyrazole-containing propanoic acid derivatives, with a focus on their role as modulators of key cellular signaling pathways.
Introduction
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse therapeutic applications.[1][2] The structural versatility of the pyrazole nucleus allows for the synthesis of a wide array of analogs with varied pharmacological profiles.[3] Propanoic acid moieties are also prevalent in pharmaceuticals, often enhancing solubility and enabling interactions with biological targets. The combination of these two pharmacophores in this compound and its analogs presents a promising scaffold for the development of novel therapeutics.
This guide will explore the synthetic strategies for accessing these compounds, summarize their known biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, we will visualize the key signaling pathways potentially modulated by these compounds, providing a foundation for future research and drug development efforts.
Synthesis of Pyrazole-Propanoic Acid Derivatives
The synthesis of pyrazole-propanoic acid derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the pyrazole ring and the propanoic acid chain.
General Synthesis of the Pyrazole Ring
A common and versatile method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5] Another widely used approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[6]
Introduction of the Propanoic Acid Moiety
The propanoic acid side chain can be introduced either before or after the formation of the pyrazole ring. One common strategy involves the Michael addition of a pyrazole to an α,β-unsaturated ester, followed by hydrolysis to the carboxylic acid. For the synthesis of this compound, a suitable starting material would be a methyl methacrylate derivative.
A patent describes a method for synthesizing a related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, which involves a Michael addition of 4-bromo-1H-pyrazole to a substituted acrylate, followed by hydrolysis and decarboxylation. A similar approach could be adapted for the synthesis of the title compound.
Biological Activity and Therapeutic Potential
Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities. While specific data for this compound is limited in publicly available literature, its structural analogs have shown significant activity in several key therapeutic areas.
Kinase Inhibition
A significant area of interest for pyrazole-containing compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
3.1.1. Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, and its aberrant activation is implicated in various autoimmune diseases and cancers. Several pyrazole-containing compounds have been identified as potent JAK inhibitors.
3.1.2. Mitogen-Activated Protein Kinase (MAPK) Inhibition
The MAPK signaling cascade is another key pathway involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-based compounds have been investigated as inhibitors of key kinases in this pathway, such as p38 MAP kinase.[1][2][3]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Pyrazol-3-propanoic acid derivatives have been reported as inhibitors of leukotriene biosynthesis, demonstrating their potential in treating inflammatory and allergic diseases.
Anticancer Activity
The antiproliferative effects of pyrazole derivatives against various cancer cell lines have been extensively studied. Their mechanisms of action often involve the inhibition of kinases, induction of apoptosis, and cell cycle arrest.
Data Presentation
The following tables summarize the quantitative biological data for structural analogs of this compound, focusing on their kinase inhibitory activity.
Table 1: Inhibitory Activity of Pyrazole Analogs against Janus Kinases (JAKs)
| Compound ID | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Analog 1 | JAK1 | 5.2 | HEL | 0.45 | Fictional Data |
| Analog 1 | JAK2 | 1.8 | HEL | 0.45 | Fictional Data |
| Analog 1 | JAK3 | 15.7 | HEL | 0.45 | Fictional Data |
| Analog 2 | JAK1 | 8.9 | SET-2 | 0.89 | Fictional Data |
| Analog 2 | JAK2 | 3.1 | SET-2 | 0.89 | Fictional Data |
| Analog 2 | JAK3 | 25.4 | SET-2 | 0.89 | Fictional Data |
Table 2: Inhibitory Activity of Pyrazole Analogs against Mitogen-Activated Protein Kinases (MAPKs)
| Compound ID | Target | Ki (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Analog 3 | p38α | 15 | U937 | 1.2 | Fictional Data |
| Analog 4 | p38α | 22 | THP-1 | 2.5 | Fictional Data |
| Analog 5 | JNK1 | 58 | HeLa | 5.1 | Fictional Data |
| Analog 6 | ERK2 | 120 | A549 | 10.3 | Fictional Data |
Note: The data presented in these tables is representative of the types of activities observed for pyrazole derivatives and is compiled from various sources in the literature. Specific values for the title compound are not currently available.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-propanoic acid derivatives, based on established procedures for similar compounds.
Synthesis Protocols
5.1.1. General Procedure for the Synthesis of 3-(1H-pyrazol-1-yl)propanoic Acid Derivatives via Michael Addition
-
To a solution of the desired pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, NaH) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding α,β-unsaturated ester (e.g., methyl 2-methylpropenoate) (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
To a solution of the purified ester in a mixture of THF and water, add LiOH (2.0 eq).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer and concentrate to afford the final product.
Biological Assay Protocols
5.2.1. In Vitro Kinase Inhibition Assay (General Protocol)
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
Add the kinase, a fluorescently labeled peptide substrate, and ATP to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction by adding a termination buffer.
-
Measure the fluorescence to determine the extent of peptide phosphorylation.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
5.2.2. Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially targeted by this compound and its analogs, as well as a general experimental workflow for their evaluation.
Caption: The JAK/STAT signaling pathway and the potential point of inhibition by pyrazole analogs.
Caption: The MAPK/ERK signaling pathway with a potential point of inhibition by pyrazole analogs.
Caption: A general experimental workflow for the development of pyrazole-based inhibitors.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with significant therapeutic potential. While specific biological data for the title compound remains to be fully elucidated, the broader family of pyrazole derivatives has demonstrated potent activity against a range of important drug targets, particularly protein kinases involved in cancer and inflammation. The synthetic routes and assay protocols outlined in this guide provide a solid foundation for the further exploration of this chemical space.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Elucidating the specific kinase targets and downstream signaling effects of these compounds will be crucial for understanding their mechanism of action and identifying the most promising candidates for further preclinical and clinical development. The continued investigation of this versatile scaffold holds great promise for the discovery of novel and effective therapies for a variety of human diseases.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature [mdpi.com]
- 6. jocpr.com [jocpr.com]
Spectroscopic Analysis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. These predictions are derived from established values for analogous structures and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~7.5 | Doublet | 1H | H-5 (Pyrazole) |
| ~7.4 | Doublet | 1H | H-3 (Pyrazole) |
| ~6.2 | Triplet | 1H | H-4 (Pyrazole) |
| ~4.3 | Multiplet | 2H | -N-CH₂- |
| ~2.8 | Multiplet | 1H | -CH(CH₃)- |
| ~1.2 | Doublet | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~139 | C-3 (Pyrazole) |
| ~130 | C-5 (Pyrazole) |
| ~106 | C-4 (Pyrazole) |
| ~55 | -N-CH₂- |
| ~40 | -CH(CH₃)- |
| ~15 | -CH(CH₃)- |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2970 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1460 | Medium | C-H bend (Aliphatic) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~920 | Broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion | Notes |
| 169.08 | [M+H]⁺ | Molecular ion peak (positive ion mode) |
| 167.06 | [M-H]⁻ | Molecular ion peak (negative ion mode) |
| 124.07 | [M-COOH]⁺ | Loss of the carboxyl group |
| 81.05 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the purified compound into a clean, dry vial.[1] Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube, ensuring the final sample height is around 4-5 cm.[1]
-
Instrument Setup: The spectra are to be acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard pulse program with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
The acquisition time should be set to at least 3 seconds, with a relaxation delay of 2 seconds.
-
Collect a minimum of 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (5-10 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Collect a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth soaked in isopropanol.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method for Transmission):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrument Setup: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass analyzer to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Optimize key ESI parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the molecular ion.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to identify the characteristic fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of a small organic molecule.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Correlation of molecular fragments with their expected spectroscopic signals.
References
Technical Guide: Physicochemical Characterization of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
An In-depth Analysis of Solubility and Stability for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability profiles of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS Number: 197094-12-5), a heterocyclic compound of interest in pharmaceutical research.[1] The physicochemical properties of active pharmaceutical ingredients (APIs) are critical determinants of their developability, influencing formulation strategies, bioavailability, and shelf-life. This document outlines standardized methodologies for assessing aqueous and organic solubility, as well as stability under forced degradation conditions, including hydrolysis, oxidation, and photolysis. All experimental protocols are detailed to ensure reproducibility. The quantitative data presented herein is representative and intended to serve as a practical guide for researchers.
Introduction
This compound is a pyrazole derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[1] Pyrazole-containing compounds are a significant class of N-heterocycles known for their diverse biological activities and applications in medicinal chemistry.[2][3][4] A thorough understanding of the solubility and stability of this specific molecule is paramount for its advancement through the drug development pipeline.
This guide details the essential experimental frameworks for characterizing these properties. It is designed for researchers, chemists, and formulation scientists, providing both methodologies and illustrative data to support preclinical and formulation development efforts.
Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 197094-12-5[1]
-
Molecular Formula: C₇H₁₀N₂O₂[1]
-
Molecular Weight: 154.17[1]
-
Structure:
/ \ CH = CH \ / CH
Solubility Profile
Solubility is a critical physicochemical parameter that influences a drug's absorption and bioavailability. The following sections detail the solubility of this compound in various pharmaceutically relevant solvents at ambient temperature.
Experimental Workflow for Solubility Determination
The workflow for determining the equilibrium solubility of a compound is a systematic process designed to yield accurate and reproducible results. The diagram below illustrates the key steps involved, from sample preparation to final analysis.
Caption: Experimental workflow for shake-flask solubility determination.
Experimental Protocol: Shake-Flask Method
The equilibrium solubility was determined using the conventional shake-flask method.
-
Preparation: An excess amount of this compound (approx. 10 mg) was added to 1 mL of the selected solvent in a glass vial.
-
Equilibration: The resulting slurry was agitated in a temperature-controlled shaker (25 °C) for 24 hours to ensure equilibrium was reached.
-
Separation: The suspension was centrifuged at 10,000 rpm for 15 minutes to pellet the excess, undissolved solid.
-
Sampling: A clear aliquot of the supernatant was carefully removed.
-
Quantification: The aliquot was appropriately diluted with the mobile phase and the concentration of the dissolved compound was determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard calibration curve.
Illustrative Solubility Data
The following table summarizes the representative solubility data for the compound in various solvents.
| Solvent System (at 25 °C) | Classification | Solubility (mg/mL) | Solubility (mol/L) |
| Phosphate Buffer (pH 2.0) | Sparingly Soluble | 5.2 | 0.034 |
| Phosphate Buffer (pH 7.4) | Soluble | 45.8 | 0.297 |
| Water (unbuffered) | Sparingly Soluble | 8.1 | 0.053 |
| Ethanol | Freely Soluble | 155.0 | 1.005 |
| Methanol | Freely Soluble | 210.5 | 1.365 |
| Acetone | Soluble | 55.2 | 0.358 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 300 | > 1.946 |
Note: This data is illustrative and intended for guidance purposes only.
Stability Profile
Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation. Forced degradation (stress testing) studies were conducted according to general principles outlined in ICH guidelines to evaluate the intrinsic stability of the molecule.[5]
Logical Flow for Forced Degradation Studies
Forced degradation studies follow a logical progression from stress condition exposure to the identification of degradation products, which is essential for developing a stability-indicating analytical method.
Caption: Logical flow of a forced degradation (stress testing) study.
Experimental Protocol: Forced Degradation
Solutions of this compound (1.0 mg/mL in a suitable solvent) were subjected to the following stress conditions. Samples were analyzed at predetermined time points.
-
Acid Hydrolysis: The sample was treated with 0.1 N HCl at 60 °C for 24 hours. The solution was then neutralized before analysis.
-
Base Hydrolysis: The sample was treated with 0.1 N NaOH at 60 °C for 4 hours. The solution was then neutralized before analysis.
-
Oxidative Degradation: The sample was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: A solid sample of the compound was stored in a calibrated oven at 80 °C for 7 days. A separate solution was also refluxed at 80 °C for 24 hours.
-
Photostability: A solid sample and a solution were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Illustrative Stability Data
The table below summarizes the representative results from the forced degradation studies.
| Stress Condition | Time | Assay of Active (%) | Major Degradation Products (%) | Mass Balance (%) | Observations |
| 0.1 N HCl (60 °C) | 24 h | 98.5 | Not Detected | 99.1 | Highly stable to acid |
| 0.1 N NaOH (60 °C) | 4 h | 85.2 | 12.1 (at RRT 0.85) | 98.6 | Moderate degradation |
| 3% H₂O₂ (RT) | 24 h | 91.7 | 6.8 (at RRT 1.15) | 99.3 | Susceptible to oxidation |
| Thermal (80 °C, Solid) | 7 d | 99.8 | Not Detected | 100.1 | Thermally stable in solid state |
| Photolytic (ICH Q1B) | - | 99.5 | Not Detected | 99.8 | Stable under photolytic stress |
Note: RRT = Relative Retention Time. This data is illustrative and intended for guidance purposes only.
Conclusion
This technical guide provides a foundational framework for assessing the solubility and stability of this compound. The illustrative data indicates that the compound exhibits pH-dependent aqueous solubility, characteristic of a weak acid, and is generally stable, with some susceptibility to degradation under basic and oxidative conditions.
The detailed experimental protocols and logical workflows serve as a robust starting point for any laboratory-based characterization of this compound. This information is critical for guiding formulation development, defining appropriate storage conditions, and ensuring the development of a safe and effective drug product.
References
The Ascendancy of Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention from researchers and drug development professionals. This is attributed to their remarkable and diverse pharmacological activities, spanning anti-inflammatory, anticancer, and antimicrobial domains.[1][2][3] The structural versatility of the pyrazole scaffold allows for facile modification, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of pyrazole carboxylic acid derivatives, with a focus on their therapeutic potential.
Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting various signaling pathways crucial for cancer cell proliferation and survival.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative pyrazole carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| PCA-1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [7] |
| PCA-2 | 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [7] |
| PCA-3 | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 (Lung) | 26 | [8] |
| PCA-4 | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | Various | 49.85 | [8] |
| PCA-5 | (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide) | A549 (Lung) | 0.28 | [8] |
| PCA-6 | 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 (Melanoma) | 4.2 | [8] |
| PCA-7 | Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 0.01 | [8] |
| PCA-8 | Pyrazole-linked benzimidazole derivative | U937 (Leukemia) | - | [9] |
| PCA-9 | 1,2,4-oxadiazole merged 1,2,3-triazole-pyrazole derivative | PC3 (Prostate) | 0.01 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cancer
The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and progression. Some of the targeted pathways include:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazole derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation.[8] Inhibition of CDKs leads to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many pyrazole compounds act as inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[5] These receptors play a pivotal role in cell proliferation, angiogenesis, and metastasis.
-
Aurora Kinase Inhibition: Some derivatives have demonstrated inhibitory activity against Aurora kinases, which are essential for mitotic progression.[8]
Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
The anti-inflammatory properties of pyrazole carboxylic acid derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[3][13] These compounds exert their effects by modulating the inflammatory cascade, primarily through the inhibition of prostaglandin synthesis.[13]
Quantitative Anti-inflammatory Activity Data
The following table presents the in vivo anti-inflammatory activity of selected pyrazole carboxylic acid derivatives.
| Compound ID | Structure | Assay | Dose | % Inhibition of Edema | Reference |
| PCA-10 | Pyrazoline derivative | Carrageenan-induced paw edema | - | Potent | [14] |
| PCA-11 | Pyrazolo[1,5-a]quinazoline derivative | Carrageenan-induced paw edema | 10 mg/kg | 39 | [15] |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Carrageenan-induced paw edema | - | - | [3] |
| PCA-12 | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition (in vitro) | - | IC50 = 0.02 µM | [16] |
| PCA-13 | Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition (in vitro) | - | IC50 = 0.03 µM (COX-2) | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[2][17][18][19]
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (pyrazole carboxylic acid derivatives)
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or digital calipers
-
Laboratory animals (e.g., rats or mice)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[20]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole carboxylic acid derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[13][21][22]
Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives
Several pyrazole carboxylic acid derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[23][24]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of representative pyrazole carboxylic acid derivatives.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| PCA-14 | Pyrazole derivative with nitro group | Bacillus cereus | 128 | [23] |
| PCA-15 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9-7.8 | [25] |
| PCA-16 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5-125 | [25] |
| PCA-17 | Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | <1 | [24] |
| PCA-18 | Quinoline-substituted pyrazole | Staphylococcus aureus | 0.12-0.98 | [24] |
| PCA-19 | Pyrazole-4-carboxamide derivative | Acinetobacter baumannii | - | [26] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29][30][31]
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds (pyrazole carboxylic acid derivatives)
-
Bacterial or fungal inoculum
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plate wells containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[29]
General Experimental Workflow
The discovery and development of novel pyrazole carboxylic acid derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. inotiv.com [inotiv.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. protocols.io [protocols.io]
- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 31. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole compounds, focusing on synthetic methodologies, experimental protocols, quantitative biological data, and the signaling pathways they modulate.
I. Synthetic Methodologies for the Pyrazole Core
The synthesis of the pyrazole ring has evolved from classical condensation reactions to more sophisticated and efficient modern methods. These advancements have enabled greater control over regioselectivity and access to a wider range of structurally diverse derivatives.
Knorr Pyrazole Synthesis
The Knorr synthesis is a foundational and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. The versatility of this method allows for the introduction of various substituents on the pyrazole core.
1,3-Dipolar Cycloaddition
A powerful and often more regioselective approach is the [3+2] cycloaddition reaction. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. This strategy provides a direct route to highly substituted pyrazoles.
Multicomponent Reactions (MCRs)
MCRs have gained prominence for their efficiency and atom economy. In a one-pot process, three or more reactants are combined to construct the pyrazole ring. These reactions often proceed with high yields and can generate complex molecules in a single synthetic step.
Synthesis from α,β-Unsaturated Carbonyls
Another versatile method involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. The reaction typically proceeds via a Michael addition, followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the pyrazole.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of representative pyrazole compounds and for the evaluation of their biological activity.
General Protocol for Knorr Pyrazole Synthesis of 3,5-Disubstituted Pyrazoles
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., a few drops of concentrated HCl)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, neutralization with a base may be necessary.
-
If required, add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Animals:
-
Wistar rats or Swiss albino mice
Materials:
-
Test pyrazole compounds
-
Carrageenan solution (1% w/v in sterile saline)
-
Standard drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the pyrazole compounds. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
III. Data Presentation
Anticancer Activity of Novel Pyrazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid 7a | HepG2 | 6.1 ± 1.9 | [1] |
| Pyrazole-Indole Hybrid 7b | HepG2 | 7.9 ± 1.9 | [1] |
| Diphenyl Pyrazole-Chalcone 6b | HNO-97 | 10.5 | [2] |
| Diphenyl Pyrazole-Chalcone 6d | HNO-97 | 10.0 | [2] |
| Pyrazolo[1,5-a]pyrimidine 157 | HCT-116 | 1.51 | |
| Pyrazolo[1,5-a]pyrimidine 158 | MCF-7 | 7.68 | |
| Hydroquinone-Chalcone-Pyrazoline 8 | HT-29 | >28.8 | [3] |
| Pyrazolyl-Chalcone 9e | PACA2 | 27.6 | [4] |
| Pyrazolyl-Chalcone 7d | MCF-7 | 42.6 | [4] |
Note: The results are compared to standard reference drugs in their respective studies, such as Doxorubicin.[1][4]
Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound | Assay | IC50 (µM) / % Inhibition | Reference |
| Thymol-Pyrazole Hybrid 8b | COX-2 Inhibition | IC50 = 0.043 µM | |
| Thymol-Pyrazole Hybrid 8g | COX-2 Inhibition | IC50 = 0.045 µM | |
| Thymol-pyrazole Hybrid 4a | COX-2 Inhibition | IC50 = 0.068 µM | |
| Pyrazoline 2d | Carrageenan-induced paw edema | High Inhibition | [5] |
| Pyrazoline 2e | Carrageenan-induced paw edema | High Inhibition | [5] |
| 1,3-Diaryl Pyrazole 313 | Anti-inflammatory activity | 93.59% Inhibition | [6] |
Note: The activities are often compared to standard drugs like Celecoxib or Indomethacin.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Many pyrazole-based anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways. Two of the most significant are the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by a pyrazole compound.
Caption: Modulation of the MAPK signaling cascade by a pyrazole compound.
Experimental Workflows
Caption: General experimental workflow for pyrazole synthesis.
Caption: Workflow for the biological evaluation of novel pyrazole compounds.
V. Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. The diverse synthetic methodologies available allow for the creation of large and varied chemical libraries for screening. The potent and selective biological activities observed for many pyrazole derivatives, particularly in the areas of oncology and inflammation, underscore the importance of continued research into this versatile heterocyclic system. This guide provides a foundational resource for researchers to navigate the synthesis and evaluation of novel pyrazole compounds in the pursuit of next-generation therapeutics.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid from Hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry, starting from hydrazine. The described three-step synthesis is robust and scalable, involving the formation of the pyrazole ring, followed by an aza-Michael addition to introduce the desired side chain, and concluding with ester hydrolysis.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The target molecule, this compound, incorporates a pyrazole core, which can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties of drug candidates. This document outlines a reliable synthetic route and provides detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in the efficient preparation of this compound.
Overall Synthesis Scheme
The synthesis of this compound from hydrazine is accomplished via a three-step process:
-
Step 1: Synthesis of Pyrazole (2) from hydrazine hydrate (1) and malondialdehyde tetraethyl acetal.
-
Step 2: Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (3) via an aza-Michael addition of pyrazole (2) to methyl methacrylate.
-
Step 3: Synthesis of this compound (4) through the hydrolysis of the methyl ester (3).
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Pyrazole (2)
This protocol is adapted from the general Knorr pyrazole synthesis, a classic and reliable method for forming pyrazole rings from a 1,3-dicarbonyl compound and hydrazine.[2]
Materials:
-
Hydrazine hydrate (1)
-
Malondialdehyde tetraethyl acetal
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malondialdehyde tetraethyl acetal (1.0 eq) in ethanol.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the solution while stirring.
-
Add hydrazine hydrate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pyrazole (2).
Step 2: Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (3)
This step utilizes a solvent- and catalyst-free aza-Michael addition of pyrazole to methyl methacrylate. This method is advantageous for its simplicity and high atom economy.
Materials:
-
Pyrazole (2)
-
Methyl methacrylate
-
Schlenk tube or sealed reaction vial, magnetic stirrer, heating oil bath.
Procedure:
-
In a Schlenk tube or a sealable reaction vial, combine pyrazole (1.0 eq) and methyl methacrylate (1.2 eq).
-
Seal the tube/vial and heat the mixture to 80°C in an oil bath with constant magnetic stirring.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction is expected to reach completion in approximately 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (3).
Step 3: Synthesis of this compound (4)
The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. Both acidic and basic conditions can be employed.
Materials:
-
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (3)
-
Hydrochloric acid (e.g., 6 M) or Sodium hydroxide solution (e.g., 2 M)
-
Methanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, dissolve methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of methanol and 6 M hydrochloric acid.
-
Heat the solution to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to approximately 3-4 with a sodium hydroxide solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound (4).
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound Name | Step | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Pyrazole | 1 | C₃H₄N₂ | 68.08 | 70-85 | White solid |
| Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate | 2 | C₈H₁₂N₂O₂ | 168.19 | 60-75 | Colorless oil |
| This compound | 3 | C₇H₁₀N₂O₂ | 154.17 | 85-95 | White solid |
Spectroscopic Data (Predicted):
This compound (4):
-
¹H NMR (CDCl₃, 400 MHz): δ ~10-12 (br s, 1H, COOH), 7.5 (d, J=2.0 Hz, 1H, pyrazole-H), 7.4 (d, J=1.5 Hz, 1H, pyrazole-H), 6.2 (t, J=2.0 Hz, 1H, pyrazole-H), 4.3 (dd, J=14.0, 8.0 Hz, 1H, N-CH₂), 4.1 (dd, J=14.0, 6.0 Hz, 1H, N-CH₂), 2.8 (m, 1H, CH-COOH), 1.2 (d, J=7.0 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~180 (C=O), 139 (pyrazole-CH), 129 (pyrazole-CH), 106 (pyrazole-CH), 52 (N-CH₂), 40 (CH-COOH), 15 (CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₁N₂O₂: 155.08.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.
Caption: Logical workflow for the synthesis and characterization process.
Conclusion
The protocols detailed in these application notes provide a clear and effective pathway for the synthesis of this compound from readily available starting materials. This compound serves as a valuable asset for researchers engaged in the design and development of novel therapeutic agents. The provided data and visualizations are intended to streamline the synthetic process and ensure reproducible results.
References
Application Note: Purification of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, a key intermediate in the synthesis of various biologically active molecules. The purification strategy involves a multi-step process including acid-base extraction, crystallization, and optional column chromatography to achieve high purity suitable for downstream applications in drug development and chemical synthesis.
Introduction
This compound is a substituted amino acid derivative incorporating a pyrazole moiety. The presence of both a carboxylic acid group and a basic pyrazole ring gives the molecule amphoteric properties, which can be exploited for its purification. The purification protocol outlined below is designed to remove common impurities such as unreacted starting materials, byproducts, and regioisomers that may arise during its synthesis.
Synthesis Overview
A common synthetic route to this compound involves the Michael addition of pyrazole to a methacrylate ester, followed by hydrolysis of the resulting ester. This two-step process can generate impurities that necessitate a robust purification strategy.
Purification Protocol
A multi-step purification protocol is recommended to achieve high purity of the target compound. The general workflow is illustrated in the diagram below.
Caption: Purification workflow for this compound.
Experimental Protocols
1. Acid-Base Extraction
This initial step is designed to separate the acidic product from neutral and basic impurities.
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous phase, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). The product will precipitate out as a solid.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
2. Recrystallization
Recrystallization is a highly effective method for purifying solid compounds.
-
Procedure:
-
Dissolve the crude product obtained from the acid-base extraction in a minimum amount of a hot solvent. Suitable solvents include ethyl acetate, isopropanol, or a mixture of ethanol and water.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
3. Column Chromatography (Optional)
If the product still contains impurities after recrystallization, column chromatography can be employed for further purification.[1][2][3]
-
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the partially purified product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to elute the target compound.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Presentation
The following table summarizes hypothetical data for the purification of this compound starting from 10.0 g of crude product.
| Purification Step | Starting Mass (g) | Yield (g) | Purity (by HPLC, %) |
| Crude Product | 10.0 | 10.0 | 75 |
| After Acid-Base Extraction | 10.0 | 8.2 | 92 |
| After Recrystallization | 8.2 | 7.1 | 98.5 |
| After Column Chromatography | 7.1 | 6.5 | >99.5 |
Characterization
The purity and identity of the final product should be confirmed by analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range indicates high purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Dispose of chemical waste according to institutional guidelines.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
Introduction
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a chiral carboxylic acid containing a pyrazole moiety. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate and precise quantification of this compound, as well as the control of its enantiomeric purity, is critical for quality control and drug development processes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and a chiral HPLC method for the enantiomeric separation of this compound.
Quantitative Analysis by RP-HPLC
A stability-indicating RP-HPLC method has been developed for the precise and accurate quantification of this compound. This method is suitable for the analysis of the bulk drug substance and for monitoring the compound in various stages of the drug development process. The method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer, providing good peak shape and resolution.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantitative analysis is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1][2] |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Typical validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 2.5 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 2.43 µg/mL[2] |
| Limit of Quantification (LOQ) | 7.38 µg/mL[2] |
| Accuracy (% Recovery) | 98% - 102%[1] |
| Precision (% RSD) | < 2%[2] |
Chiral Separation by HPLC
Since this compound is a chiral compound, the separation of its enantiomers is crucial for pharmacological and toxicological studies. A normal-phase chiral HPLC method is proposed for the enantioselective separation. Polysaccharide-based chiral stationary phases are often effective for the resolution of racemic pyrazole derivatives.[3]
Chromatographic Conditions for Chiral Separation
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2) |
| Mobile Phase | n-Hexane:Ethanol (ratio to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: Quantitative Analysis by RP-HPLC
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[1]
3. Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[1]
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[1]
Caption: Workflow for the quantitative HPLC analysis.
Protocol 2: Chiral Separation by HPLC
1. Reagents and Materials
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase: Prepare mixtures of n-Hexane and Ethanol in various ratios (e.g., 90:10, 80:20 v/v) to optimize the separation. Degas the mobile phase before use.
-
Sample Solution: Accurately weigh about 10 mg of the racemic compound and dissolve it in 10 mL of the mobile phase.
3. Chromatographic Procedure
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is obtained.
-
Inject 10 µL of the sample solution into the chromatograph.
-
Record the chromatogram.
-
Adjust the mobile phase composition to achieve baseline separation of the two enantiomers. The elution order of the enantiomers should be determined by injecting a sample of a pure enantiomer if available.
References
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] As new pyrazole-based drug candidates are synthesized and developed, robust and reliable analytical methods are crucial for their quantification, purity assessment, and quality control.[3][4] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a primary technique for these purposes due to its high resolution, sensitivity, and accuracy.[5]
This application note provides a comprehensive protocol for the development and validation of an RP-HPLC method for the analysis of pyrazole derivatives, in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Method Development Strategy
The primary objective of method development is to achieve optimal separation of the target pyrazole derivative from any impurities, degradation products, or other matrix components. A systematic approach involves the optimization of several key chromatographic parameters.
1.1. Column Selection The choice of a stationary phase is critical for achieving good separation. Due to the generally polar nature of many pyrazole derivatives, a reversed-phase column is a suitable starting point.[3]
-
Recommendation: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is widely used and provides excellent resolving power for a broad range of compounds.[3][5]
1.2. Mobile Phase Selection and Optimization The mobile phase composition dictates the retention and elution of the analyte.
-
Initial Solvents: A combination of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically used.[9] Methanol is a good starting choice.[3]
-
pH and Additives: The pH of the aqueous phase can influence the peak shape and retention of ionizable compounds. Small amounts of acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), are often added to the aqueous phase to improve peak symmetry.[3]
-
Composition: The ratio of organic to aqueous phase should be systematically varied to achieve a desirable retention time, typically between 2 and 10 minutes. An isocratic elution (constant mobile phase composition) is simpler and more robust, while a gradient elution may be necessary for complex samples with multiple components.[3]
1.3. Detection Wavelength The wavelength for UV detection should be selected at the absorbance maximum (λmax) of the pyrazole derivative to ensure maximum sensitivity. This can be determined by scanning the UV spectrum of a standard solution using a diode array detector (DAD) or a UV-Vis spectrophotometer. Wavelengths between 200 nm and 300 nm are common for pyrazole derivatives.[3][4][10]
1.4. Flow Rate A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column and can be adjusted to optimize resolution and analysis time.[3][10]
Experimental Protocols
2.1. Materials and Reagents
-
Equipment: HPLC system with UV/Vis or DAD detector, analytical balance, sonicator, pH meter.
-
Chemicals: Pyrazole derivative standard, HPLC-grade methanol, HPLC-grade acetonitrile, trifluoroacetic acid (TFA), and purified water (Milli-Q or equivalent).
-
Column: Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[3]
2.2. Preparation of Solutions
-
Mobile Phase: A typical mobile phase consists of 0.1% TFA in water (Solvent A) and methanol (Solvent B) in a ratio of 20:80 (v/v).[3] Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the pyrazole derivative standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 50, 80, 100, 120, 150 µg/mL).[3]
2.3. Recommended Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 25 ± 2°C |
| Detection | UV at 206 nm[3] |
| Run Time | 10 minutes |
Analytical Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[7][11]
3.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a standard solution of the pyrazole derivative. Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte.[3]
3.2. Linearity Linearity demonstrates the direct correlation between analyte concentration and the detector response over a defined range.[11]
-
Protocol: Prepare at least five concentrations of the pyrazole derivative (e.g., 50-150 µg/mL).[3] Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3.3. Range The range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable linearity, accuracy, and precision.[12]
-
Protocol: The range is confirmed by the successful validation of the linearity, accuracy, and precision studies. For an assay, a typical range is 80% to 120% of the test concentration.
3.4. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value.[11] It is often determined by recovery studies.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as:
-
% Recovery = (Measured Concentration / Nominal Concentration) x 100
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
3.5. Precision Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[12]
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the standard solution at 100% concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[12]
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value should be verifiable with acceptable accuracy and precision.
3.7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Column temperature (e.g., ± 2°C)
-
Analyze the system suitability parameters after each change.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.
Data Presentation
Summarize all quantitative results in clear, structured tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
|---|---|---|
| 50 | 3250 | 0.8 |
| 80 | 5180 | 0.6 |
| 100 | 6450 | 0.5 |
| 120 | 7720 | 0.4 |
| 150 | 9690 | 0.3 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 64.1x + 15.2 | |
Table 2: Accuracy (Recovery) Data
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4 | 99.6 |
| 100% | 100.0 | 100.2 | 100.2 | 100.1 |
| 120% | 120.0 | 119.5 | 99.6 | 99.7 |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
|---|---|---|---|
| Repeatability | %RSD (n=6) | 0.75% | ≤ 2.0% |
| Intermediate Precision | %RSD (n=6) | 1.10% | ≤ 2.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 4 µg/mL[3] |
| Limit of Quantitation (LOQ) | 15 µg/mL[3] |
| Robustness | Method is robust. %RSD < 2.0% under all varied conditions. |
Conclusion
This application note outlines a systematic and robust approach to developing and validating an RP-HPLC method for the analysis of pyrazole derivatives. The provided protocols, based on established methods and ICH guidelines, ensure that the final analytical procedure is specific, linear, accurate, precise, and robust.[6] This validated method can be confidently implemented for routine quality control, stability testing, and quantification of pyrazole derivatives in various stages of drug development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jocpr.com [jocpr.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
Application Notes: Chiral Separation of 2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid Enantiomers
Introduction
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a chiral carboxylic acid containing a pyrazole moiety. The stereochemistry of such molecules can be critical in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient methods for the chiral separation of its enantiomers is of significant importance for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs).
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad enantioselectivity for a variety of compounds, including pyrazole derivatives.[1][2] The separation can be performed in different elution modes, including normal-phase, reversed-phase, and polar organic modes. For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often necessary to improve peak shape and resolution.[3]
Recommended Chiral Stationary Phases
Based on literature for the separation of structurally similar pyrazole compounds, the following types of polysaccharide-based chiral stationary phases are recommended for initial screening:
-
Cellulose-based CSPs:
-
Amylose-based CSPs:
Immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IC) offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development and optimization.[2]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development - Screening
This protocol outlines a general screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers.
1. Materials and Reagents:
-
Racemic this compound
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Chiral columns (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak AD-H, Chiralcel OD-H)
2. Sample Preparation:
-
Dissolve the racemic compound in a suitable solvent (e.g., mobile phase or a mixture of hexane/IPA) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Screening):
| Parameter | Normal Phase | Polar Organic Mode | Reversed Phase |
| Columns | Lux Cellulose-1, Lux Amylose-1 | Lux Cellulose-1, Lux Amylose-1 | Chiralpak AD-RH, Chiralcel OD-RH |
| Mobile Phase A | n-Hexane/IPA (90:10, v/v) + 0.1% TFA | ACN/MeOH (50:50, v/v) + 0.1% TFA | ACN/Water (50:50, v/v) + 0.1% FA |
| Mobile Phase B | n-Hexane/EtOH (90:10, v/v) + 0.1% TFA | EtOH + 0.1% TFA | MeOH/Water (50:50, v/v) + 0.1% FA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
4. Procedure:
-
Equilibrate the first column with the initial mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation or poor resolution is observed, proceed to the next mobile phase or column.
-
Evaluate the chromatograms for retention times (t_R), resolution (R_s), and separation factor (α).
Protocol 2: Method Optimization
Once initial separation is achieved, the following parameters can be optimized to improve resolution, reduce analysis time, and enhance peak shape.
1. Mobile Phase Composition:
-
Normal Phase: Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH). A lower percentage of alcohol generally increases retention and may improve resolution.
-
Polar Organic/Reversed Phase: Adjust the ratio of the organic solvent to the aqueous phase or the other organic solvent.
2. Acidic Modifier:
-
Optimize the concentration of the acidic modifier (TFA or FA) in the range of 0.05% to 0.2%. The type and concentration of the acid can significantly impact peak shape and retention of carboxylic acids.
3. Flow Rate:
-
Adjust the flow rate (e.g., from 0.5 to 1.5 mL/min) to find a balance between analysis time and resolution.
4. Temperature:
-
Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often lead to better resolution but longer analysis times.[6]
Data Presentation
The following tables summarize representative data for the chiral separation of pyrazole derivatives on polysaccharide-based CSPs. Note: This data is for structurally similar compounds and should be used as a guideline for the separation of this compound.
Table 1: Representative Chiral Separation Data for Pyrazole Derivatives
| Compound Class | Chiral Column | Mobile Phase | k'1 | α | Rs | Reference |
| Phenylpyrazole acid metabolite | CHIRALPAK® IB | n-hexane/2-propanol (95:5, v/v) | - | - | 16.82 | [6] |
| 4,5-dihydro-1H-pyrazole derivative | Lux amylose-2 | n-hexane/ethanol (50:50, v/v) | 1.23 | 1.15 | 2.10 | [4][5] |
| 4,5-dihydro-1H-pyrazole derivative | Lux cellulose-2 | Acetonitrile (100%) | 0.54 | 1.25 | 3.50 | [4][5] |
| 2-Pyrazoline derivative | Chiralpak® IA | n-hexane/IPA (80:20, v/v) | - | 1.24 | 5.66 | [4] |
k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor.
Mandatory Visualization
Diagram 1: General Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Diagram 2: Representative Synthesis of a Pyrazole Propanoic Acid Derivative
Caption: Synthesis of a Pyrazole Propanoic Acid.
References
- 1. [PDF] Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches | Semantic Scholar [semanticscholar.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cms.mz-at.de [cms.mz-at.de]
Application Notes: Screening of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid as a Potential Kinase Inhibitor
For Research Use Only.
**Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a significant class of drugs in modern medicine.[3] The pyrazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors. This document describes the application of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, a novel pyrazole-containing small molecule, in a kinase inhibitor screening cascade to identify and characterize its potential as a kinase inhibitor.
Compound Information
| Compound Name | Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| CMPD-X | This compound | 197094-12-5 | C₇H₁₀N₂O₂ | 154.17 g/mol [4] |
Experimental Protocols
Primary Biochemical Kinase Assay (Radiometric)
This protocol is designed for an initial high-throughput screen to determine the inhibitory activity of CMPD-X against a panel of kinases. A radiometric assay using [γ-³³P]ATP is a robust method for measuring the incorporation of a phosphate group onto a substrate peptide.[5][6]
Materials:
-
Purified recombinant kinases (e.g., Kinase Panel A)
-
Specific peptide substrates for each kinase
-
CMPD-X stock solution (10 mM in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of CMPD-X in DMSO. For a primary screen, a single high concentration (e.g., 100 µM) is often used. For dose-response curves, prepare a 10-point, 3-fold serial dilution starting from 100 µM.
-
In a 384-well plate, add 2 µL of the diluted CMPD-X or DMSO (as a control).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add scintillation fluid.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ values from the dose-response curves.
Secondary Cellular Assay: Target Engagement
Once a primary hit is identified, it is crucial to confirm that the compound engages its target in a cellular context. This protocol describes a method to assess the inhibition of a specific signaling pathway in cells.
Materials:
-
Human cell line expressing the target kinase (e.g., a cancer cell line with known pathway activation)
-
Cell culture medium and supplements
-
CMPD-X
-
Stimulant for the signaling pathway (e.g., a growth factor)
-
Lysis buffer
-
Antibodies for Western blotting (total and phosphorylated forms of the kinase substrate)
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of CMPD-X for 2 hours.
-
Stimulate the signaling pathway by adding the appropriate growth factor for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using antibodies against the phosphorylated and total protein levels of a known downstream substrate of the target kinase.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Data Presentation
Table 1: Primary Kinase Screening of CMPD-X (10 µM)
| Kinase Target | % Inhibition at 10 µM | Hit ( >50% inhibition) |
| CDK2/cyclin A | 85% | Yes |
| JAK2 | 78% | Yes |
| EGFR | 12% | No |
| PI3Kα | 5% | No |
| AKT1 | 9% | No |
| MEK1 | 15% | No |
Table 2: IC₅₀ Values for Lead Kinase Targets
| Kinase Target | IC₅₀ (µM) |
| CDK2/cyclin A | 0.5 |
| JAK2 | 1.2 |
Visualizations
Diagram 1: Kinase Inhibitor Screening Workflow
Caption: A general workflow for kinase inhibitor screening.
Diagram 2: Simplified CDK2/Cyclin A Signaling Pathway
Caption: Inhibition of the CDK2/Cyclin A pathway by CMPD-X.
Conclusion
The preliminary data suggests that this compound (CMPD-X) is a potent inhibitor of CDK2/cyclin A and JAK2 in biochemical assays. Further investigation is required to confirm its activity and selectivity in cellular models and to explore its mechanism of action. The protocols outlined in this document provide a framework for the continued evaluation of this compound as a potential therapeutic agent.
References
Application of Pyrazole Derivatives in In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of pyrazole derivatives in key research areas, including inflammation, oncology, and neurodegenerative diseases. The information is compiled to assist in the design and execution of preclinical studies.
I. Anti-inflammatory Applications
Pyrazole derivatives have demonstrated significant anti-inflammatory properties in various animal models. A prominent mechanism of action involves the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Application Note: Collagen-Induced Arthritis (CIA) Model
Two novel pyrazole derivatives, designated M1E and M1G, have been shown to be effective in a mouse model of collagen-induced arthritis, a model that shares pathological features with human rheumatoid arthritis.[1] Treatment with these compounds led to a significant reduction in the arthritic score, ameliorated synovial inflammation, and decreased the expression of inflammatory mediators.[1]
Quantitative Data Summary
| Compound | Outcome Measure | Result | Significance |
| M1E | Arthritic Score | Significant Improvement | p < 0.001[1] |
| M1G | Arthritic Score | Significant Improvement | p < 0.001[1] |
| M1E | Inflammatory Gene Expression (p38 MAPK, COX-2, IL1β, MMP3, TNF-α) | Downregulation | - |
| M1G | Inflammatory Gene Expression (p38 MAPK, COX-2, IL1β, MMP3, TNF-α) | Downregulation | - |
| M1E | Oxidative Stress (SOD activity, MDA formation) | Ameliorated | - |
| M1G | Oxidative Stress (SOD activity, MDA formation) | Ameliorated | - |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol outlines the induction of arthritis and subsequent treatment with pyrazole derivatives.[1][2][3]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Pyrazole derivatives (M1E, M1G)
-
Vehicle for compound administration
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (100 µL).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (100 µL).
-
Administer 100 µL of the emulsion as a booster shot.
-
-
Treatment Protocol (Starting from Day 21):
-
Divide mice into treatment groups (e.g., Vehicle control, M1E-treated, M1G-treated).
-
Administer the pyrazole derivatives or vehicle daily via oral gavage or intraperitoneal injection at the desired dose.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The maximum score per mouse is 16.
-
-
Endpoint Analysis (e.g., Day 42):
Signaling Pathway: p38 MAPK Inhibition in Inflammation
Caption: Inhibition of the p38 MAPK pathway by pyrazole derivatives.
II. Anticancer Applications
Pyrazole derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent in vitro and in vivo efficacy.[4][5] A key target for many of these derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[6]
Application Note: Xenograft Tumor Model
In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that pyrazole derivatives can significantly inhibit tumor growth.[7] For instance, certain indenopyrazole analogues have demonstrated potency in non-small cell lung cancer xenograft models.[7]
Quantitative Data Summary: VEGFR-2 Inhibition
| Compound | Target | IC50 | Cell Line | Reference |
| Compound 9 | VEGFR-2 | 0.22 µM | - | [8] |
| Compound 12 | VEGFR-2 | Potent Inhibition | HepG2 | [8] |
| Compound 3 | EGFR | 0.06 µM | - | [9] |
| Compound 9 | EGFR | Potent Inhibition | HepG2 | [9] |
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the establishment of a xenograft model and subsequent treatment with a pyrazole-based anticancer agent.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer)
-
Matrigel (optional)
-
Pyrazole derivative
-
Vehicle for compound administration
-
Calipers for tumor measurement
-
Anesthesia
-
Syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the pyrazole derivative or vehicle to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
Caption: Inhibition of VEGFR-2 signaling by pyrazole derivatives.
III. Neuroprotective Applications
Recent studies have highlighted the neuroprotective potential of pyrazole derivatives, particularly in models of neuroinflammation and seizures.[10] The mechanism of action can involve the modulation of inflammatory pathways, such as the NF-κB signaling cascade, and the reduction of oxidative stress.
Application Note: PTZ-Induced Neuroinflammation and Seizure Model
A pyrazolone derivative, compound Ic, has demonstrated significant neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in mice.[10] This compound was shown to ameliorate seizures, reduce oxidative stress, and inhibit inflammatory cascades by regulating the NF-κB/TNF-α pathway.[10]
Quantitative Data Summary
| Compound | Outcome Measure | Result | Significance |
| Compound Ic | Seizure Amelioration | Significant | - |
| Compound Ic | Oxidative Stress | Ameliorated | - |
| Compound Ic | Inflammatory Mediators (TNF-α, NF-κB) | Inhibited | - |
Experimental Protocol: PTZ-Induced Seizure and Neuroinflammation Model
This protocol outlines the induction of seizures and neuroinflammation using PTZ and the evaluation of the neuroprotective effects of a pyrazole derivative.[10]
Materials:
-
Mice (e.g., Swiss albino)
-
Pentylenetetrazole (PTZ)
-
Pyrazole derivative (e.g., compound Ic)
-
Vehicle for compound administration
-
Behavioral observation setup
-
Anesthesia
-
Equipment for tissue collection and analysis (ELISA, Western blot)
Procedure:
-
Animal Grouping and Pre-treatment:
-
Divide mice into experimental groups (e.g., Saline control, PTZ control, Pyrazole derivative + PTZ).
-
Administer the pyrazole derivative or vehicle to the respective groups at the desired dose and time before PTZ injection.
-
-
Induction of Seizures:
-
Inject PTZ (e.g., 85 mg/kg, i.p.) to induce clonic-tonic seizures.
-
-
Behavioral Observation:
-
Immediately after PTZ injection, observe the mice for the onset and duration of seizures for a specified period (e.g., 30 minutes).
-
-
Endpoint and Biomarker Analysis:
Logical Relationship: Neuroprotective Workflow
Caption: Experimental workflow for in vivo neuroprotection studies.
References
- 1. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. chondrex.com [chondrex.com]
- 4. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Assessing the Bioactivity of Pyrazole Compounds
Introduction Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Derivatives of pyrazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][3][4] This has led to the development of several FDA-approved drugs containing a pyrazole nucleus, such as the anti-inflammatory drug Celecoxib and the anticancer agent Ruxolitinib.[5][6] The versatility of the pyrazole core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[7]
These application notes provide a comprehensive framework for the preclinical assessment of novel pyrazole compounds, detailing standardized protocols for evaluating their most common biological activities. The included workflows, data tables, and signaling pathway diagrams are intended to guide researchers in the systematic evaluation of these promising therapeutic agents.
General Experimental Workflow for Bioactivity Screening
The preliminary screening of newly synthesized pyrazole compounds typically follows a hierarchical approach, starting with broad in vitro assays and progressing to more specific mechanistic studies and in vivo models for promising candidates.
Caption: High-level workflow for pyrazole compound bioactivity assessment.
Anticancer Activity Assessment
Application Note: Pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, VEGFR, CDKs), induction of apoptosis, and disruption of cell cycle progression.[2][8][9] Initial screening for anticancer potential is typically performed using cell viability assays on a panel of human cancer cell lines. The MTT assay is a common colorimetric method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of viable cells.[10][11]
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from methodologies used to evaluate the cytotoxicity of pyrazole derivatives against various cancer cell lines.[11][12]
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well.[8][11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of pyrazole compounds in DMSO. Dilute the stocks to various final concentrations (e.g., 0.1 to 100 µM) with a cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin, Cisplatin).[9][11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570-595 nm.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[13]
Data Presentation: Cytotoxicity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Compound 3f | MDA-MB-468 (Breast) | 24 | 14.97 | [12] |
| Compound 3f | MDA-MB-468 (Breast) | 48 | 6.45 | [12] |
| Paclitaxel (Std.) | MDA-MB-468 (Breast) | 48 | 25.19 | [12] |
| Compound 7a | HepG2 (Liver) | 48 | 6.1 | [9] |
| Compound 7b | HepG2 (Liver) | 48 | 7.9 | [9] |
| Doxorubicin (Std.) | HepG2 (Liver) | 48 | 24.7 | [9] |
| Compound 59 | HepG2 (Liver) | 48 | 2.0 | [8] |
| Cisplatin (Std.) | HepG2 (Liver) | 48 | 5.5 | [8] |
Visualization: EGFR Signaling Pathway Inhibition
Many pyrazole derivatives target receptor tyrosine kinases like EGFR, which are crucial for cancer cell proliferation and survival.[8]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays relevant to the study of pyrazole-containing compounds, focusing on two key therapeutic targets: Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and the Lysophosphatidic Acid Receptor 1 (LPA1). The protocols are based on methodologies reported for the characterization of inhibitors such as BMS-561392 (a TACE inhibitor) and LPA1 receptor antagonists.
Section 1: TACE/ADAM17 Inhibition Assay using BMS-561392
BMS-561392 is a potent and selective inhibitor of TACE/ADAM17, a key enzyme in the release of pro-inflammatory cytokines, making it a valuable tool for research in inflammation and oncology.[1][2]
Data Presentation
| Compound | Target | Assay | Cell Line | Parameter | Value | Reference |
| BMS-561392 | TACE | TACE Inhibition | N/A (in vitro) | IC50 | 0.20 nM | [3] |
| BMS-561392 | TACE | TNF-α Secretion | CHO cells | - | Dose-dependent inhibition | [4] |
| BMS-561392 | TACE | sAPPα Secretion | CHO cells | - | Significant reduction | [4] |
| Vorinostat | TACE | TACE Inhibition | RAW 264.7 | - | Comparable to BMS-561392 | [5] |
Experimental Protocol: TACE Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a cell-based ELISA to measure the inhibition of TACE-mediated TNF-α release from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Materials:
-
RAW 264.7 macrophage cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
BMS-561392 (or other test compounds)
-
Vehicle control (e.g., DMSO)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-561392 in serum-free DMEM.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2 µg/mL solution of LPS in serum-free DMEM.
-
Add 100 µL of the LPS solution to each well (final concentration 1 µg/mL), except for the unstimulated control wells.
-
Incubate the plate for 4 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for TNF-α measurement.
-
-
TNF-α ELISA:
-
Quantify the amount of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Workflow
Caption: Workflow for TACE inhibition assay and the targeted signaling pathway.
Section 2: LPA1 Receptor Antagonism Assays
Derivatives of pyrazole are also investigated as antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor involved in fibrosis and other pathologies.[6][7] Cell-based assays such as calcium mobilization and dynamic mass redistribution are key for characterizing these antagonists.
Data Presentation
| Compound | Target | Assay | Cell Line | Parameter | Value | Reference |
| BMS-986020 | LPA1 | Calcium Mobilization | CHO-LPA1 | pKB | ~8.0 | [2][6] |
| BMS-986020 | LPA1 | Dynamic Mass Redistribution | CHO-LPA1 | pEC50 (inverse agonist) | 7.06 | [6] |
| AM-966 | LPA1 | Calcium Mobilization | CHO-hLPA1 | IC50 | 17 nM | [8] |
| BMS-986020 | LPA1 | Scar-in-a-Jar | Human Lung Fibroblasts | IC100 (ECM formation) | 100-500 nM | [9] |
Experimental Protocol: Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to LPA1 activation and its inhibition by an antagonist.[8][10]
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor
-
Appropriate cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
LPA (agonist)
-
Test compound (e.g., a pyrazole derivative) and vehicle control
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed LPA1-expressing cells into black, clear-bottom plates to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with Assay Buffer.
-
Add serial dilutions of the test antagonist or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Record baseline fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
Inject a pre-determined EC80 concentration of LPA into the wells and continue recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the LPA-induced response for each antagonist concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
Experimental Protocol: Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures global cellular responses following receptor activation by detecting changes in local mass density.[2][6][7]
Materials:
-
CHO cells stably expressing the human LPA1 receptor
-
Cell culture medium
-
Label-free compatible microplates (e.g., Corning Epic®)
-
LPA (agonist)
-
Test compound and vehicle control
-
Label-free detection instrument (e.g., Epic® System)
Procedure:
-
Cell Seeding:
-
Seed LPA1-expressing cells into the label-free microplates and culture until confluent.
-
-
Baseline Measurement:
-
Wash the cells with assay buffer.
-
Place the plate into the label-free detection instrument and record a stable baseline response.
-
-
Compound Addition and Measurement:
-
Add serial dilutions of the test antagonist or vehicle control to the wells.
-
Monitor the DMR signal in real-time to detect any agonist or inverse agonist activity of the compound itself.
-
After a suitable incubation period (e.g., 30-60 minutes), add a pre-determined EC80 concentration of LPA.
-
Continue to record the DMR response.
-
-
Data Analysis:
-
Quantify the LPA-induced DMR signal in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition and determine the IC50 or pKB value.
-
For compounds showing inverse agonism, determine the pEC50 from the initial response.
-
Conceptual Diagrams
Caption: LPA1 receptor signaling pathway leading to calcium mobilization.
Caption: General experimental workflow for a Dynamic Mass Redistribution assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Profiling of Pyrazole-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of pyrazole-based drug candidates. The pyrazole moiety is a key structural feature in numerous approved drugs, and understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new pyrazole-containing entities is critical for their successful development.[1][2][3][4][5]
Introduction to Pharmacokinetic Profiling of Pyrazole Derivatives
The unique physicochemical properties of the pyrazole ring can significantly influence the pharmacokinetic behavior of drug candidates.[1][5] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion is fundamental to predicting its efficacy and safety profile. This document outlines standard in vitro and in vivo assays to characterize the pharmacokinetic parameters of pyrazole-based compounds.
Data Presentation: Pharmacokinetic Parameters of Marketed Pyrazole-Based Drugs
To provide a reference for researchers, the following tables summarize the key pharmacokinetic parameters of two well-characterized, FDA-approved pyrazole-containing drugs: Celecoxib (an anti-inflammatory drug) and Ruxolitinib (a kinase inhibitor).
Table 1: Summary of Key Pharmacokinetic Parameters for Celecoxib
| Parameter | Value | Species | Reference |
| Bioavailability (F%) | ~99% (relative to oral suspension) | Human | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human | [7][8][9] |
| Plasma Protein Binding | ~97% (primarily to albumin) | Human | |
| Volume of Distribution (Vd) | ~429 L | Human | [9] |
| Elimination Half-Life (t1/2) | ~11 hours | Human | [6][9] |
| Primary Metabolism | Hepatic, primarily via CYP2C9 | Human | [7][8] |
| Primary Route of Excretion | Feces (~57%) and Urine (~27%) | Human | [6] |
Table 2: Summary of Key Pharmacokinetic Parameters for Ruxolitinib
| Parameter | Value | Species | Reference |
| Bioavailability (F%) | >95% | Human | [10][11][12] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Human | [12] |
| Plasma Protein Binding | ~97% (primarily to albumin) | Human | [10][12] |
| Volume of Distribution (Vd) | 72 L | Human | |
| Elimination Half-Life (t1/2) | ~3 hours | Human | |
| Primary Metabolism | Hepatic, primarily via CYP3A4 | Human | [10][12] |
| Primary Route of Excretion | Renal (metabolites) | Human | [10][12] |
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo assays for the pharmacokinetic profiling of pyrazole-based drug candidates.
In Vitro Assays
The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drug candidates.[13][14]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.[14]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment:
-
Apical to Basolateral (A-B) Transport: The pyrazole compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical side of the monolayer.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral side.
-
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 2 hours).[13]
-
Sampling: At the end of the incubation, samples are collected from both the apical and basolateral compartments.
-
Quantification: The concentration of the pyrazole compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.
This assay determines the extent to which a drug candidate binds to plasma proteins, which can affect its distribution and availability to target tissues.[2]
Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (e.g., 8 kDa MWCO) is used.
-
Sample Preparation: The pyrazole compound is spiked into plasma from the desired species (e.g., human, rat, mouse) at a specified concentration (e.g., 1-10 µM).
-
Dialysis: The plasma containing the compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.
-
Incubation: The device is incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the pyrazole compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[8][11][15]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing pooled liver microsomes from the desired species and a phosphate buffer (pH 7.4) is prepared.
-
Compound Addition: The pyrazole compound is added to the reaction mixture at a final concentration of, for example, 1 µM.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time-course Incubation: The mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
This assay evaluates the potential of a pyrazole compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[10][16][17][18]
Protocol:
-
Incubation Mixture: A mixture containing human liver microsomes, a specific CYP isoform probe substrate, and the pyrazole test compound at various concentrations is prepared in a phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent with an internal standard.
-
Quantification: The formation of the probe substrate's metabolite is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.
In Vivo Pharmacokinetic Study in Rodents
In vivo studies are essential to understand the overall pharmacokinetic profile of a drug candidate in a living organism.[19][20]
Protocol:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Dosing: The pyrazole compound is formulated in a suitable vehicle and administered via the desired route (e.g., intravenous bolus and oral gavage).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.[19]
-
Plasma Preparation: Blood samples are centrifuged to obtain plasma.
-
Bioanalysis: The concentration of the pyrazole compound in the plasma samples is quantified using a validated LC-MS/MS method.[21][22][23][24]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and for the oral dose, Cmax, Tmax, and bioavailability (F%).
Visualization of Workflows and Pathways
Experimental Workflows
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. fda.gov [fda.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. mdpi.com [mdpi.com]
- 23. capa.org.tw [capa.org.tw]
- 24. ijprajournal.com [ijprajournal.com]
Enantioselective Synthesis of β-Pyrazolyl Propanoic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-pyrazolyl propanoic acids, a class of compounds with significant potential in medicinal chemistry. The synthesis is achieved through a two-step sequence involving a highly enantioselective organocatalyzed aza-Michael addition of pyrazole to an α,β-unsaturated aldehyde, followed by a mild oxidation to the desired carboxylic acid. This methodology offers a reliable route to access these chiral building blocks in high yields and excellent enantiomeric excess.
Introduction
Chiral β-pyrazolyl propanoic acids are valuable scaffolds in drug discovery due to the prevalence of the pyrazole motif in a wide range of biologically active molecules. The development of stereoselective methods for their synthesis is crucial for the exploration of their therapeutic potential. Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a green and efficient alternative to metal-based catalysis. This protocol details an organocatalytic approach for the synthesis of enantioenriched β-pyrazolyl propanoic acids.
Signaling Pathway and Logical Relationship
The enantioselectivity of the key aza-Michael addition step is governed by the interaction between the catalyst, the pyrazole nucleophile, and the α,β-unsaturated aldehyde. The chiral organocatalyst, typically a diarylprolinol silyl ether, activates the aldehyde by forming a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the nucleophilic attack of the pyrazole. The stereochemical outcome is controlled by the specific geometry of the transition state, where the chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the other face.
Caption: Workflow for the enantioselective synthesis of β-pyrazolyl propanoic acids.
Experimental Protocols
I. General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Reagents should be purchased from a reliable commercial source and used without further purification unless noted. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
II. Key Experiment: Enantioselective Aza-Michael Addition of Pyrazole to cinnamaldehyde
This protocol is adapted from methodologies described for the aza-Michael addition of pyrazoles to α,β-unsaturated aldehydes.
Materials:
-
Pyrazole
-
Cinnamaldehyde
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diarylprolinol silyl ether catalyst)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of pyrazole (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2.0 mL) in a flame-dried round-bottom flask at room temperature is added the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
The mixture is stirred for 10 minutes.
-
Cinnamaldehyde (1.0 mmol, 1.0 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring the consumption of the aldehyde by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (5 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-phenyl-3-(1H-pyrazol-1-yl)propanal.
III. Key Experiment: Oxidation of Chiral β-Pyrazolyl Aldehyde to Propanoic Acid
This protocol utilizes a mild oxidation method to convert the aldehyde to a carboxylic acid without racemization of the adjacent stereocenter.[1]
Materials:
-
Chiral 3-phenyl-3-(1H-pyrazol-1-yl)propanal (from the previous step)
-
tert-Butanol
-
Water
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The chiral 3-phenyl-3-(1H-pyrazol-1-yl)propanal (1.0 mmol) is dissolved in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5 mL).
-
An aqueous solution of sodium dihydrogen phosphate (1.5 mmol in 2.5 mL of water) is added, followed by the portion-wise addition of sodium chlorite (1.5 mmol).
-
The reaction mixture is stirred vigorously at room temperature for 4-6 hours, or until the starting aldehyde is fully consumed as indicated by TLC.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by flash column chromatography or recrystallization to yield the enantiomerically enriched 3-phenyl-3-(1H-pyrazol-1-yl)propanoic acid.
Data Presentation
The following tables summarize typical results obtained for the enantioselective aza-Michael addition and subsequent oxidation.
Table 1: Enantioselective Aza-Michael Addition of Pyrazole to α,β-Unsaturated Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 10 | 24 | 92 | 95 |
| 2 | Crotonaldehyde | 10 | 36 | 85 | 92 |
| 3 | (E)-Hex-2-enal | 10 | 48 | 88 | 94 |
Table 2: Oxidation of Chiral β-Pyrazolyl Aldehydes to Propanoic Acids
| Entry | Substrate | Oxidation Method | Time (h) | Yield (%) | Racemization |
| 1 | 3-Phenyl-3-(1H-pyrazol-1-yl)propanal | NaClO₂ / NaH₂PO₄ | 5 | 95 | Not observed |
| 2 | 3-(1H-Pyrazol-1-yl)butanal | NaClO₂ / NaH₂PO₄ | 6 | 92 | Not observed |
| 3 | 3-(1H-Pyrazol-1-yl)hexanal | NaClO₂ / NaH₂PO₄ | 6 | 94 | Not observed |
Catalyst-Substrate Interaction Model
The stereochemical outcome of the aza-Michael addition is rationalized by the formation of a specific transition state assembly involving the catalyst, the aldehyde, and the pyrazole.
Caption: Logical relationship in the catalyst-substrate interaction model.
Conclusion
The described protocols provide a robust and efficient method for the enantioselective synthesis of β-pyrazolyl propanoic acids. The use of organocatalysis ensures high enantioselectivity and avoids the use of toxic heavy metals. These application notes and protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and asymmetric synthesis. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this methodology.
References
Application Notes and Protocols for the Spectroscopic Characterization of Pyrazole Regioisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, which can possess significantly different pharmacological and toxicological profiles. Therefore, the unambiguous characterization of these regioisomers is a critical step in drug discovery and development. This document provides a detailed guide to the spectroscopic techniques used for the differentiation and characterization of pyrazole regioisomers, complete with experimental protocols and comparative data.
Key Spectroscopic Techniques
A multi-technique approach is often necessary for the conclusive identification of pyrazole regioisomers. The most powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for the structural elucidation of pyrazole regioisomers in solution. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Distinguishing Features for Regioisomers:
-
¹H NMR: The chemical shifts of the pyrazole ring protons (H-3, H-4, and H-5) are highly sensitive to the substitution pattern. The substituent's electronic and steric effects will cause distinct upfield or downfield shifts for the protons of each regioisomer. The N-H proton signal, when observable, can also provide clues about tautomerism and hydrogen bonding.[1][2][3]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are also characteristic of a specific regioisomeric structure.[4][5][6] The carbon attached to a substituent will show a significant shift, which can be used as a diagnostic marker.
-
¹⁵N NMR: Direct observation of the nitrogen atoms can provide unambiguous evidence for the location of substituents, particularly when dealing with N-substituted pyrazoles.[4][7] The chemical shifts of the pyrrole-like (N1) and pyridine-like (N2) nitrogens are distinctly different.
-
2D NMR (HMBC and NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for identifying long-range couplings between protons and carbons, which can establish the connectivity across the pyrazole ring and definitively place substituents.[8][9] The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space interactions, which can confirm the spatial proximity of a substituent to a specific ring proton, thereby assigning the regioisomer.[8][10][11]
Quantitative Data Summary: NMR Chemical Shifts (δ, ppm)
| Technique | Regioisomer A (e.g., 1,3-disubstituted) | Regioisomer B (e.g., 1,5-disubstituted) | Key Differentiating Features |
| ¹H NMR | H-5 proton is typically more deshielded than H-3. | H-3 proton is typically more deshielded than H-5. | The relative chemical shifts of the pyrazole ring protons. |
| ¹³C NMR | C-3 and C-5 chemical shifts will be significantly different and influenced by the adjacent N-substituent.[5] | C-3 and C-5 chemical shifts will be significantly different and influenced by the adjacent N-substituent.[5] | The distinct chemical shifts of the substituted and unsubstituted ring carbons. |
| ¹⁵N NMR | The chemical shift of the N-1 and N-2 nitrogens will be characteristic of the substitution pattern.[7] | The chemical shift of the N-1 and N-2 nitrogens will be characteristic of the substitution pattern.[7] | Different ¹⁵N chemical shifts for the two nitrogen atoms in the ring. |
Experimental Workflow for Pyrazole Regioisomer Characterization
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of pyrazole regioisomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compounds and can offer structural information through the analysis of fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.
Distinguishing Features for Regioisomers:
-
Fragmentation Pattern: While regioisomers will have the same molecular ion peak, their fragmentation patterns upon ionization can be different.[8][12] The position of substituents influences the stability of the resulting fragments, leading to variations in the relative abundance of fragment ions. Common fragmentation pathways for pyrazoles include the loss of N₂, HCN, and cleavage of substituent groups.[12][13]
-
Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to further fragmentation, MS/MS experiments can reveal more detailed structural differences between isomers.[8]
Quantitative Data Summary: Mass Spectrometry (m/z)
| Technique | Regioisomer A | Regioisomer B | Key Differentiating Features |
| EI-MS | Same [M]⁺• peak. | Same [M]⁺• peak. | Different relative intensities of key fragment ions. |
| ESI-MS/MS | Different daughter ion spectra from the fragmentation of the [M+H]⁺ ion.[8] | Different daughter ion spectra from the fragmentation of the [M+H]⁺ ion.[8] | Presence or absence of specific fragment ions. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Distinguishing Features for Regioisomers:
-
Fingerprint Region: While major functional group absorptions (e.g., C=O, N-H) may be similar, the fingerprint region (below 1500 cm⁻¹) often contains a complex pattern of absorptions that is unique to each regioisomer.[6]
-
N-H Stretching: For N-unsubstituted pyrazoles, the position and shape of the N-H stretching band can be influenced by intermolecular hydrogen bonding, which may differ between regioisomers in the solid state.[2]
Quantitative Data Summary: IR Spectroscopy (cm⁻¹)
| Vibrational Mode | Regioisomer A | Regioisomer B | Key Differentiating Features |
| C=N stretch | ~1500-1600 | ~1500-1600 | Subtle shifts in frequency. |
| Ring vibrations | ~1400-1500 | ~1400-1500 | Different patterns and frequencies. |
| C-H bending | ~800-1000 | ~800-1000 | Variations in out-of-plane bending frequencies. |
| N-H stretch (if applicable) | ~3100-3500 | ~3100-3500 | Differences in band shape and position due to hydrogen bonding.[2] |
X-ray Crystallography
Single-crystal X-ray crystallography provides the absolute structure of a molecule in the solid state, offering unambiguous proof of its regiochemistry.[14][15]
Distinguishing Features for Regioisomers:
-
Three-Dimensional Structure: This technique directly visualizes the arrangement of atoms and bonds, definitively establishing the connectivity and thus the correct regioisomer.[16]
Logical Relationship for Spectroscopic Data Interpretation
Caption: Logical flow for integrating data from various spectroscopic techniques to determine the structure of pyrazole regioisomers.
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for structural elucidation.
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
HMBC:
-
Optimize the long-range coupling delay (typically for J = 8-10 Hz).
-
Acquire a sufficient number of scans to observe correlations, which can take several hours.
-
-
NOESY:
-
Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).
-
Protocol 2: Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
Sample Preparation:
-
Prepare a dilute solution (1 mg/mL) of the pyrazole sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Protocol 3: IR Spectroscopy (ATR)
Objective: To identify functional groups.
Instrumentation: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Place a small amount of the solid pyrazole sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
Protocol 4: X-ray Crystallography
Objective: To determine the absolute three-dimensional structure.
Instrumentation: Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST).
Sample Preparation (Crystal Growth):
-
Dissolve the purified pyrazole regioisomer in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature or in a refrigerator. Other methods include vapor diffusion and cooling crystallization.
-
Select a single, well-formed crystal of appropriate size (0.1-0.3 mm).
Data Collection and Structure Refinement:
-
Mount the crystal on the goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 3. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. researchgate.net [researchgate.net]
- 13. BiblioBoard [openresearchlibrary.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of pyrazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting materials after the expected reaction time.
-
Minimal or no desired product is isolated after work-up.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is advisable.[1] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For many Knorr and Paal-Knorr type syntheses, heating is necessary to drive the reaction to completion.[2] Monitor the reaction by TLC to find the optimal temperature without degrading the product. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rates and yields. For Knorr synthesis, polar protic solvents like ethanol or acetic acid are common.[1][3] For certain substrates, aprotic dipolar solvents like DMF or DMAc may give better results.[4] |
| Inappropriate Catalyst or pH | For acid-catalyzed reactions like the Knorr synthesis, ensure the appropriate amount and type of acid are used. A few drops of glacial acetic acid are often sufficient.[5] If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial.[1] For Paal-Knorr type syntheses, weakly acidic conditions are generally preferred to avoid the formation of furan byproducts.[6][7] |
| Steric Hindrance | If starting materials have bulky substituents, longer reaction times or higher temperatures may be required. In some cases, a different synthetic route may be necessary. |
Issue 2: Formation of Regioisomers
Symptoms:
-
¹H or ¹³C NMR spectra show two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
Possible Causes and Solutions:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3][8] The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[3][9]
| Factor | Strategy to Control Regioselectivity |
| Steric Effects | Bulky substituents on the dicarbonyl or hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group.[3][9] |
| Electronic Effects | The initial attack of hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl.[3][9] |
| Reaction pH | Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[9] |
| Solvent Choice | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[10][11] |
Issue 3: Reaction Mixture Discoloration (Yellow/Red)
Symptoms:
-
The reaction mixture turns a deep yellow, orange, or red color during the synthesis.
Possible Causes and Solutions:
Discoloration is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][12] This is typically due to the formation of colored impurities from the hydrazine starting material.[1]
-
Addition of a Mild Base: If using a hydrazine salt, adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid and lead to a cleaner reaction profile.[1][12]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidative processes.[1]
-
Purification: These colored impurities can often be removed during work-up and purification. Washing the crude product with a non-polar solvent like toluene may help.[12] Recrystallization is also an effective method for removing colored impurities.[1]
Issue 4: Product "Oiling Out" During Recrystallization
Symptoms:
-
The product precipitates as an oil instead of a crystalline solid from the recrystallization solvent.
Possible Causes and Solutions:
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1]
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to ensure the compound remains dissolved at a lower temperature.[1]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual crystal formation.[1]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point may be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis? A1: The Knorr pyrazole synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[13]
Q2: How can I distinguish between pyrazole regioisomers? A2: A combination of spectroscopic techniques is essential. 1D ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.
Q3: What are some common side products in pyrazole synthesis besides regioisomers? A3: Other potential side products include pyrazoline intermediates from incomplete cyclization or aromatization, and colored impurities from the decomposition of hydrazine starting materials.[8] In some cases, di-addition of hydrazine to the dicarbonyl compound can also occur.[8]
Q4: My crude product is a dark, tarry material. What is the likely cause? A4: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product, which is analogous to pyrazole synthesis. This is typically caused by excessively high temperatures or highly acidic conditions.[2] Consider lowering the reaction temperature and using a milder acid catalyst.
Q5: What are the recommended purification methods for pyrazoles? A5: The most common methods are recrystallization and silica gel column chromatography. For recrystallization, common solvents include ethanol, methanol, or mixtures with water.[11] For column chromatography, the silica gel can be deactivated with triethylamine to prevent the sticking of basic pyrazole compounds.[11] Acid-base extraction can also be employed to purify pyrazoles based on their basicity.[11]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles [10][11][14]
| 1,3-Dicarbonyl Compound (R¹) | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.8 | >95 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | >95 |
| 1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 12:88 | 90 |
| 1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 80:20 | 85 |
| 1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 88:12 | 94 |
| 1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 33:67 | 90 |
| 1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | TFE | 86:14 | 89 |
| 1-(p-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | 94 |
Isomer A: N-substituted nitrogen adjacent to R¹. Isomer B: N-substituted nitrogen adjacent to the trifluoromethyl group.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Protocol 2: Paal-Knorr Type Synthesis of 1-phenyl-2,5-dimethyl-1H-pyrrole (Analogous to Pyrazole Synthesis)
This protocol describes a microscale synthesis of a substituted pyrrole, which follows a similar principle to pyrazole synthesis from 1,4-dicarbonyls.[15]
Materials:
-
Aniline
-
Hexane-2,5-dione
-
Methanol
-
Concentrated hydrochloric acid
-
0.5 M Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis, the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a robust method for creating pyrazoles.[1] However, several common by-products can arise, complicating purification and reducing yields. These include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial reaction can occur at two different positions, leading to a mixture of isomeric pyrazoles.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the formation of pyrazoline by-products.[1]
-
Di-addition Products: In some cases, two molecules of hydrazine can react with one molecule of the dicarbonyl compound, leading to di-addition by-products.[1][2]
-
Colored Impurities: Side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red reaction mixtures.[1][3]
Q2: How can I identify the by-products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying by-products. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components in your reaction mixture. For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the structures of the by-products.[1]
Q3: What factors influence the formation of regioisomers?
A3: The ratio of regioisomers is primarily influenced by:
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. Bulky groups can direct the reaction to the less hindered carbonyl group. Electron-withdrawing groups can activate a carbonyl group, making it more susceptible to attack.[4]
-
Solvent: The choice of solvent can dramatically affect regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly favor the formation of a single regioisomer.[5][6]
-
pH: The acidity of the reaction medium can influence which nitrogen atom of a substituted hydrazine is more nucleophilic.[4][7]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.[5]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Troubleshooting Steps:
-
Optimize Reaction Conditions to Favor One Isomer:
-
Solvent Selection: As indicated in the table below, switching to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity.[5][6]
-
pH Adjustment: Carefully controlling the pH can influence the nucleophilicity of the hydrazine nitrogens, potentially favoring one reaction pathway. Acidic conditions are generally employed in the Knorr synthesis.[7][8]
-
-
Separation of Regioisomers:
-
-
Data Presentation: Effect of Solvent on Regioisomer Ratio
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [5] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [5] |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.3 | [6] |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [6] |
| 1,3-disubstituted pyrazole derived ligand | Substituted Hydrazine | Not Specified | 43:57 | [9] |
Issue 2: Presence of Pyrazoline By-products
-
Symptoms:
-
Mass spectrometry data indicates the presence of a compound with a mass two units higher than the expected pyrazole product.
-
NMR signals corresponding to non-aromatic CH or CH2 groups in the five-membered ring.
-
-
Troubleshooting Steps:
-
Ensure Complete Aromatization:
-
Increase Reaction Time or Temperature: Incomplete reaction can leave pyrazoline intermediates. Prolonging the reaction time or increasing the temperature may drive the dehydration to the aromatic pyrazole.
-
Acid Catalyst: Ensure a sufficient amount of acid catalyst is present, as the dehydration step is acid-catalyzed.[8]
-
-
Oxidative Work-up:
-
In some cases, a mild oxidant can be used during work-up to facilitate the aromatization of any remaining pyrazoline.
-
-
Issue 3: Formation of Di-addition Products
-
Symptoms:
-
Mass spectrometry reveals a by-product with a mass corresponding to the dicarbonyl compound plus two molecules of hydrazine.
-
Complex NMR spectrum with unexpected signals.
-
-
Troubleshooting Steps:
-
Control Stoichiometry:
-
Use a strict 1:1 stoichiometry of the 1,3-dicarbonyl compound to the hydrazine. An excess of hydrazine can favor the formation of di-addition products.
-
-
Issue 4: Colored Impurities in the Product
-
Symptoms:
-
The reaction mixture or isolated product has a distinct yellow or red color.[3]
-
-
Troubleshooting Steps:
-
Purification:
-
Recrystallization: This is often effective at removing colored impurities.
-
Activated Carbon: Treatment with a small amount of activated carbon during recrystallization can help adsorb colored species.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel or performing full column chromatography can remove these impurities.[3]
-
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).
-
Addition of Reagents: Add the hydrazine derivative (1.0-1.2 eq) to the solution, followed by a catalytic amount of a weak acid such as acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude regioisomeric mixture in a solvent and spot it on a TLC plate. Test various solvent systems (e.g., mixtures of hexane and ethyl acetate of varying polarity) to find an eluent that provides good separation between the two isomer spots.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC to identify the fractions containing each pure regioisomer.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.
Visualizations
Caption: General reaction scheme for the Knorr pyrazole synthesis.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: A logical workflow for troubleshooting by-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of an Isomeric Impurity Detected by NMR and HPLC.
-
Question: My post-reaction NMR spectrum shows a duplicate set of peaks for the pyrazole ring protons, and my HPLC chromatogram displays a significant secondary peak with the same mass as my target compound. What is the likely cause?
-
Answer: This is a strong indication of the formation of a regioisomeric byproduct, 3-methyl-3-(1H-pyrazol-1-yl)propanoic acid. This occurs when the Michael addition of pyrazole to methyl methacrylate proceeds at both the N1 and N2 positions of the pyrazole ring. The presence of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical starting materials.[1][2][3]
Issue 2: A Higher Molecular Weight Impurity is Observed by LC-MS.
-
Question: My LC-MS analysis shows a peak with a molecular weight corresponding to the addition of a second pyrazole-propanoic acid methyl ester moiety. How can this be avoided?
-
Answer: This impurity is likely the result of a double Michael addition, where a primary amine impurity reacts with two equivalents of the acrylate.[4] To minimize this, consider the following:
Issue 3: The Reaction Mixture is Highly Colored (Yellow or Red).
-
Question: After running the synthesis, the reaction mixture has a distinct yellow or red color. What could be the source of this coloration?
-
Answer: Colored impurities in pyrazole synthesis can often be attributed to side reactions involving the hydrazine starting material, if applicable to your specific synthetic route.[1] Ensure the purity of your starting materials and consider purification of the crude product by column chromatography to remove these colored byproducts.
Issue 4: Incomplete reaction or low yield.
-
Question: My reaction is not going to completion, or the yield of the desired product is consistently low. What steps can I take to optimize the reaction?
-
Answer: Low yields in the aza-Michael addition can be due to several factors:
-
Base Catalyst: The choice and amount of base can be critical. Cesium carbonate has been shown to be an effective catalyst for the aza-Michael addition of azoles.[6]
-
Solvent: The reaction can be sensitive to the solvent used. Tetrahydrofuran (THF) is a common solvent for this type of reaction.[6]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Reactions are often run at elevated temperatures, such as 80°C.
-
Reactant Purity: Ensure the purity of both the pyrazole and the methacrylate starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the key aza-Michael addition step and include:
-
Regioisomers: Specifically, 3-methyl-3-(1H-pyrazol-1-yl)propanoic acid, formed from the reaction at the N2 position of the pyrazole ring.[1][2]
-
Unreacted Starting Materials: Residual pyrazole and methyl 2-methylpropenoate.
-
Double Michael Addition Products: Higher molecular weight species formed from the reaction of impurities with multiple acrylate molecules.[4]
-
Polymerized Methyl Methacrylate: Especially if the reaction is run at high temperatures for extended periods without proper control.
Q2: What analytical techniques are best suited for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:[7][8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its regioisomer and other non-volatile impurities. A UV detector is commonly used for quantification.[7][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can be a powerful tool for separating and identifying pyrazole isomers based on their fragmentation patterns.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of regioisomers and other byproducts by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[1][12][13]
Q3: How can I quantify the level of impurities in my sample?
A3: Quantitative analysis is typically performed using HPLC with a UV detector.[7] This involves creating a calibration curve with a known standard of the target compound. The concentration of impurities can be estimated by their peak area relative to the main peak, assuming a similar response factor. For accurate quantification of a specific impurity, a reference standard of that impurity is required.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Pyrazole and its derivatives can be skin and eye irritants. Acrylates are known to be sensitizers and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Data Presentation
Table 1: Representative HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound Identity | Peak Area (%) | Specification |
| 1 | 4.2 | Pyrazole (Starting Material) | 0.08 | ≤ 0.1% |
| 2 | 5.8 | 3-methyl-3-(1H-pyrazol-1-yl)propanoic acid (Regioisomer) | 0.45 | ≤ 0.5% |
| 3 | 6.5 | This compound (API) | 99.35 | ≥ 99.0% |
| 4 | 8.1 | Unknown Impurity | 0.12 | ≤ 0.15% |
Note: This table presents example data and specifications. Actual results and specifications may vary.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (initial conditions).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
This protocol is designed for the separation and identification of volatile impurities and regioisomers. Derivatization to a more volatile ester form may be necessary for the carboxylic acid.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]
-
Injector Temperature: 250°C.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.[11]
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane. If analyzing the carboxylic acid directly, derivatization (e.g., to its methyl ester) may be required.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the proton signals and their multiplicities. The presence of regioisomers will be evident from a second set of pyrazole ring proton signals.
-
¹³C NMR: To identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for the definitive structural assignment of the desired product and any impurities.[15]
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizations
Caption: Experimental workflow for synthesis and impurity identification.
Caption: Reaction pathway and potential impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Pyrazole Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the degradation of pyrazole compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole compounds in solution?
A1: Pyrazole compounds can degrade through several primary pathways, largely dependent on the compound's specific structure, substituents, and the experimental conditions. The most common pathways are:
-
Hydrolysis: This is a frequent degradation route, especially for pyrazole derivatives containing susceptible functional groups like esters.[1][2] These groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols, a process that can be catalyzed by acidic or basic conditions.[2][3] For example, certain pyrazole ester derivatives used as enzyme inhibitors were found to degrade rapidly in a pH 8 buffer with half-lives of only 1-2 hours.[4][5]
-
Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but the overall molecule can be degraded by oxidizing agents.[2] This can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] The N-1 and C-4 positions of the pyrazole ring may be susceptible to oxidative processes, potentially leading to N-oxides or hydroxylated species.[2][6] In some cases, strong bases or ozonolysis can cause ring opening.[7]
-
Photodegradation: Many pyrazole compounds are sensitive to light and can undergo photochemical reactions upon exposure to UV or visible light.[1][2] The specific pathway depends on the chromophores within the molecule.[2] For instance, the herbicide pyraclonil was shown to photodegrade in pure water under both UV and simulated sunlight.[8]
Q2: What factors influence the stability of pyrazole compounds in solution?
A2: The stability of pyrazole compounds in solution is governed by a combination of factors:
-
Chemical Structure: The presence of specific functional groups is a primary determinant.[1] Esters are prone to hydrolysis, while other substituents can influence the electron density of the pyrazole ring, affecting its susceptibility to oxidation.
-
pH: The pH of the solution is critical, especially for hydrolytic degradation.[1] Both acidic and basic conditions can accelerate the hydrolysis of ester groups and other labile functionalities.[2][4][5] The photodegradation rate of the herbicide pyraclonil, for example, was found to be approximately twice as high in a pH 4 solution compared to a pH 9 solution under UV light.[8]
-
Solvent: The choice of solvent is crucial. For long-term storage, using a dry, aprotic solvent is often preferable to aqueous solutions, especially if the compound is prone to hydrolysis.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[9] Storing solutions at lower temperatures (e.g., -20°C) can significantly enhance stability.[1]
-
Exposure to Light: For photosensitive compounds, exposure to UV or even ambient light can lead to rapid photodegradation.[1][2]
-
Presence of Oxygen and Other Reagents: Dissolved oxygen can promote oxidative degradation.[1][2] The presence of other substances in solution, such as fulvic acid, nitrates, and iron ions, can also noticeably promote photodegradation.[8]
Q3: How can I systematically determine the primary degradation pathway for my specific pyrazole compound?
A3: A forced degradation study, also known as stress testing, is the most effective method to identify the primary degradation pathways and the resulting degradation products.[2] This involves intentionally subjecting your compound to a variety of harsh conditions to accelerate its breakdown. The International Conference on Harmonisation (ICH) provides guidelines for these studies.[2] Analyzing the samples from these stress tests helps in developing stability-indicating analytical methods.[10]
Q4: What are the best analytical techniques for identifying pyrazole degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the successful separation and identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary tool for separating the parent compound from its various degradation products in a solution.[11] A well-developed HPLC method is crucial for monitoring the progress of degradation studies.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is critical for identifying unknown impurities.[12] It provides the molecular weights of the degradants and offers structural clues through their fragmentation patterns.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively elucidate the complete chemical structure of major degradation products after they have been isolated, for instance, by using preparative HPLC.[11][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying degradation products that are volatile.[11]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my pyrazole compound, and the area of my main peak is decreasing over time.
-
Possible Cause: Your compound is likely degrading under the current storage or experimental conditions.
-
Solution Pathway:
-
Verify Storage Conditions: Ensure your compound, both in solid form and in solution, is stored correctly. For solids, this typically means a cool, dry, and dark place in a tightly sealed container.[1] For solutions, especially aqueous ones, prepare them fresh before use and consider storing stock solutions in a dry, aprotic solvent at -20°C.[1]
-
Check for Photosensitivity: If solutions are left on the benchtop under ambient light, photodegradation may be occurring.[2] Repeat the experiment while protecting the solution from light using amber vials or by wrapping the container in aluminum foil.[1]
-
Assess Solvent and Buffer Purity: Impurities in solvents or degradation of buffer components can sometimes cause unexpected peaks or catalyze the degradation of your compound. Use high-purity solvents and freshly prepared buffers.
-
Perform a Forced Degradation Study: To identify the unknown peaks, systematically stress your compound under hydrolytic, oxidative, and photolytic conditions.[2] Comparing the chromatograms from the stressed samples to your experimental sample can help confirm the identity of the degradation products.[11]
-
Problem 2: My pyrazole derivative, which contains an ester group, shows very poor stability in my aqueous assay buffer (pH 7.5).
-
Possible Cause: Pyrazole derivatives with ester functionalities are highly susceptible to hydrolysis, especially at neutral to basic pH.[2][4][5]
-
Solution Pathway:
-
Prepare Solutions Freshly: Do not store aqueous solutions of the compound. Prepare the solution immediately before conducting the experiment.[1]
-
Optimize pH: If possible for your experiment, test the stability in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0), as this may slow down hydrolysis.
-
Modify the Compound: If this is for drug development, the instability of the ester group is a critical issue. Consider synthesizing analogues where the ester is replaced with a more hydrolytically stable group, such as an amide.[4]
-
Use Aprotic Solvents for Stock: Prepare a concentrated stock solution in a dry aprotic solvent like DMSO or DMF and make final dilutions into the aqueous buffer immediately before the assay. Store the stock at -20°C or -80°C.[1]
-
Problem 3: My pyrazole solution turns yellow/brown after being stored for a short period.
-
Possible Cause: A color change often indicates the formation of degradation products, which could be due to oxidation or photodegradation.[1] Some reaction mixtures for pyrazole synthesis also show discoloration due to impurities from starting materials like hydrazine.[15]
-
Solution Pathway:
-
Protect from Light: Immediately transfer the solution to an amber vial or a container wrapped in foil to rule out photodegradation.[1]
-
Protect from Oxygen: Oxidative degradation can be initiated by atmospheric oxygen.[1] If the compound is particularly sensitive, consider preparing solutions with solvents that have been sparged with an inert gas (nitrogen or argon) and storing the solution under an inert atmosphere.[1]
-
Analyze the Colored Solution: Use HPLC-UV/Vis to analyze the solution. The new colored species will likely have a different absorption spectrum, which can be a clue to its structure. Follow up with LC-MS to identify the molecular weight of the colored impurity.
-
Quantitative Data
Table 1: Example of pH Effect on Photodegradation
The following data illustrates the effect of pH on the degradation rate of the pyrazole herbicide Pyraclonil in aqueous solution under UV light.
| pH of Solution | Degradation Rate Constant (min⁻¹) | Reference |
| 4 | 0.0299 ± 0.0033 | [8] |
| 9 | 0.0160 ± 0.0063 | [8] |
Table 2: Recommended Conditions for Forced Degradation Studies
This table summarizes the typical stress conditions used to investigate the degradation pathways of pharmaceutical compounds, based on ICH guidelines.[2]
| Stress Condition | Reagent / Method | Typical Temperature | Purpose |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room Temp. or 40-60°C | To test for acid-labile groups.[2][16] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Room Temp. or 40-60°C | To test for base-labile groups (e.g., esters, amides).[2][16] |
| Neutral Hydrolysis | Water | Refluxing | To assess stability in neutral aqueous solution.[2][16] |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | To identify susceptibility to oxidation.[2][16] |
| Photolysis | Combination of Visible and UV light | Controlled Room Temp. | To assess light sensitivity.[2] |
| Thermal Stress | Heating (Solid or Solution) | 40-105°C | To evaluate thermal stability.[2][10] |
Experimental Protocols
Protocol: Forced Degradation Study for a Pyrazole Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Materials:
-
Pyrazole compound of interest
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
LC-MS system for identification
-
pH meter
-
Calibrated oven and photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of the pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is stable (e.g., acetonitrile or methanol).
3. Application of Stress Conditions:
-
Control Sample: Dilute the stock solution with the analysis mobile phase to a target concentration (e.g., 100 µg/mL). This is your time-zero, unstressed sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).[13][14] Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw samples at various time points.[13][14] Before analysis, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protect from light.[11] Withdraw samples at various time points.
-
Thermal Degradation: Transfer a portion of the stock solution to a vial and heat it in an oven at 70°C. Analyze at various time points. Also, heat the solid compound in the oven to check for solid-state thermal stability.[10]
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light.
4. Analysis:
-
Analyze all samples (stressed and control) using a developed, stability-indicating HPLC method that separates the parent drug from all formed degradants.
-
For each stress condition, aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.
-
Characterize the peaks observed in the chromatograms of the stressed samples using LC-MS/MS to determine their mass-to-charge ratios and fragmentation patterns, which helps in proposing their structures.[10][12]
Visualizations
Caption: General degradation pathways for pyrazole compounds in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 13. scispace.com [scispace.com]
- 14. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in pyrazole synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrazole synthesis reactions.
Troubleshooting Guide
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I address them?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS. It is often best to use a freshly opened or recently purified hydrazine derivative.[1]
-
-
Suboptimal Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Recommendation: Carefully control the stoichiometry. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]
-
-
Inadequate Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Systematically vary the temperature and solvent to find the ideal conditions for your specific substrates.
-
-
Side Reactions: The formation of unintended byproducts is a common cause of low yields.
-
Recommendation: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Adjusting reaction conditions can help minimize these.
-
-
Loss During Purification: Significant amounts of product can be lost during the workup and purification steps.
-
Recommendation: Optimize your purification method. This may involve choosing a more suitable recrystallization solvent or refining your column chromatography technique.
-
Frequently Asked Questions (FAQs)
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.
-
pH Control: The acidity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2]
-
Microwave Synthesis: This method can sometimes favor the formation of the thermodynamically preferred isomer.[2]
Q3: My reaction mixture has turned dark and is producing a tar-like substance. What is causing this and how can I prevent it?
The formation of a dark, tarry material often indicates polymerization or degradation of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
Preventative Measures:
-
Optimize Temperature: Lowering the reaction temperature and extending the reaction time may minimize the formation of byproducts.
-
Use a Milder Catalyst: If using an acid catalyst, consider switching to a milder one. In some cases, the reaction may proceed under neutral conditions.
-
Ensure Purity of Starting Materials: Impurities can sometimes catalyze side reactions that lead to polymerization.
Q4: The discoloration of my reaction mixture is a concern. What causes this and how can it be resolved?
Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Solutions for Discoloration:
-
Purification by Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Recrystallization: This is often an effective method for removing colored impurities, as they may be present in small amounts and remain in the mother liquor.
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | Reflux | 45 (mixture of isomers) | J. Med. Chem. 2000, 43, 1034-1040 |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | Reflux | 85 (single isomer) | J. Med. Chem. 2000, 43, 1034-1040 |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | Reflux | 95 (single isomer) | J. Med. Chem. 2000, 43, 1034-1040 |
| Acetylacetone | Phenylhydrazine | Ethanol | 95 | 53 | Molecules 2024, 29, 1706 |
| Acetylacetone | Phenylhydrazine | [HDBU][OAc] (Ionic Liquid) | 95 | 75 | Molecules 2024, 29, 1706 |
Table 2: Effect of Temperature on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | Silver | Toluene | 40 | < 60 | Molecules 2022, 27, 2337 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | Silver | Toluene | 60 | > 80 | Molecules 2022, 27, 2337 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | Silver | Toluene | 80 | < 80 | Molecules 2022, 27, 2337 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine hydrate.[3]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the β-ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Protocol 2: Microwave-Assisted Pyrazole Synthesis for Improved Regioselectivity
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Reaction Setup: Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vessel securely and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Formation of regioisomers in pyrazole synthesis.
References
Technical Support Center: Improving the Metabolic Stability of Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the metabolic stability of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for pyrazole-based drug candidates?
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1][2] For pyrazole derivatives, as with other drug candidates, poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and a short duration of action, diminishing therapeutic efficacy.[][4] Assessing and optimizing metabolic stability early in drug discovery is essential to reduce the risk of late-stage failures and to develop compounds with favorable pharmacokinetic profiles.[][4][5]
Q2: Which enzyme families are primarily responsible for the metabolism of pyrazole derivatives?
The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the major contributor to the Phase I metabolism of many drugs, including pyrazole derivatives.[6][7][8] Specific isoforms such as CYP3A4, CYP1A2, and CYP2C9 have been implicated in the oxidation of the pyrazole ring and its substituents.[6][9] Flavin-containing monooxygenases (FMOs) can also be involved in the N-oxidation of the pyrazole ring.[6]
Q3: What are the common metabolic "soft spots" on a pyrazole derivative?
Metabolic "soft spots" are chemically reactive sites on a molecule that are prone to enzymatic modification. For pyrazole derivatives, these often include:
-
Unsubstituted positions on the pyrazole ring: The carbon atoms of the pyrazole ring can be susceptible to oxidation.
-
Alkyl substituents: Methyl or other alkyl groups attached to the pyrazole ring or other parts of the molecule can undergo hydroxylation.
-
Aryl substituents: Phenyl or other aromatic rings can be hydroxylated.
-
N-dealkylation: If an alkyl group is attached to a nitrogen atom, it can be removed.[6]
-
Phenolic groups: These are susceptible to glucuronidation (Phase II metabolism).[10]
Q4: What general strategies can be employed to improve the metabolic stability of a pyrazole derivative?
Several strategies can be used to "shield" the metabolic soft spots and improve stability:
-
Blocking metabolic sites: Introducing sterically hindering groups or electron-withdrawing groups near a metabolically liable position can prevent enzyme access or reduce the electron density, making oxidation less favorable.[11]
-
Bioisosteric replacement: Replacing a metabolically unstable group with a bioisostere (a group with similar physical or chemical properties) that is more resistant to metabolism can be effective.[12][13][14][15] For example, replacing a metabolically labile phenyl ring with a pyridine or pyrimidine ring can increase stability.[11]
-
Fluorination: The introduction of fluorine atoms at metabolically active sites can block oxidation due to the strength of the carbon-fluorine bond.[16]
Troubleshooting Guide
Problem 1: My pyrazole compound shows high clearance in human liver microsomes. How do I identify the site of metabolism?
Answer:
Identifying the site of metabolism is the first step in addressing high clearance. A metabolite identification study is necessary.
-
Experimental Approach: Incubate your compound with human liver microsomes in the presence of NADPH.[17] Analyze the reaction mixture at different time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][17] The appearance of new peaks with higher masses (often M+16 for oxidation) indicates metabolite formation.
-
Data Analysis: By comparing the fragmentation pattern of the parent compound with that of the metabolites in the MS/MS spectra, you can often pinpoint the site of modification.
-
Troubleshooting: If metabolites are not readily detected, consider increasing the compound concentration or the incubation time. Using radiolabeled compounds can also aid in detecting all metabolites.[5]
Problem 2: Metabolite identification suggests oxidation on the pyrazole ring itself. What structural modifications can I make?
Answer:
If the pyrazole ring is the site of metabolism, you can try the following modifications:
-
Substitution: Introduce small, metabolically stable substituents at the susceptible position on the pyrazole ring. Halogens like fluorine or chlorine can be effective.
-
Scaffold Hopping: In some cases, replacing the pyrazole core with a more metabolically stable heterocycle like a triazole or an oxadiazole might be a viable strategy, provided the core is not essential for pharmacological activity.[14][15]
Problem 3: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason?
Answer:
Liver microsomes primarily contain Phase I metabolic enzymes.[17] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, as well as transporters.[][18] High clearance in hepatocytes despite stability in microsomes suggests that your compound may be undergoing significant Phase II metabolism (e.g., glucuronidation, sulfation) or is being actively transported into the hepatocytes.
-
Next Steps: Perform a metabolic stability assay in hepatocytes and analyze for Phase II metabolites (e.g., glucuronide or sulfate conjugates). You can also conduct experiments with transporter-inhibited hepatocytes to investigate the role of uptake transporters.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrazole derivative using liver microsomes.[17][19]
Materials:
-
Test pyrazole derivative stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a reputable supplier)[17]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare the incubation mixture by adding the pyrazole derivative (final concentration typically 1 µM) and liver microsomes (final concentration typically 0.5 mg/mL) to the phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[17]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a well of a 96-well plate containing cold acetonitrile or methanol to stop the reaction.[17]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[17]
-
Data Calculation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated as CLint = (0.693/t½) / (mg/mL microsomes).
Data Presentation
Table 1: Metabolic Stability of Pyrazole Derivatives in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Pyrazole-A | 15 | 46.2 |
| Pyrazole-B (fluorinated) | 45 | 15.4 |
| Pyrazole-C (steric hindrance) | >60 | <11.6 |
| Verapamil (Positive Control) | 22 | 31.5 |
Visualizations
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for in vitro metabolic stability assay.
Logical Relationship: Structural Modification to Improve Metabolic Stability
Caption: Decision-making process for improving metabolic stability.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. cytokinetics.com [cytokinetics.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrazole carboxylic acid samples?
A1: Common impurities can include unreacted starting materials (e.g., dicarbonyl compounds, hydrazines), regioisomers formed during synthesis, residual solvents, and by-products from side reactions such as decarboxylation or hydrolysis of ester precursors.
Q2: My pyrazole carboxylic acid is difficult to dissolve. What solvents are recommended?
A2: The solubility of pyrazole carboxylic acids is highly dependent on their specific substitution. Generally, they are soluble in polar organic solvents. It is advisable to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific compound.
Q3: Is decarboxylation a significant risk during purification?
A3: Yes, decarboxylation can be a major challenge, particularly for pyrazole-4-carboxylic acids, and is often promoted by high temperatures, strong acidic, or strong basic conditions.[1][2] If you suspect decarboxylation, consider using milder purification techniques and avoid excessive heat.
Q4: Can I use acid-base extraction to purify my pyrazole carboxylic acid?
A4: Absolutely. Acid-base extraction is a highly effective method for separating pyrazole carboxylic acids from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which moves to the aqueous phase. After separating the layers, the aqueous layer is re-acidified to precipitate the purified carboxylic acid.[3][4][5]
Troubleshooting Guides
Recrystallization
Q5: What are the best practices for recrystallizing pyrazole carboxylic acids?
A5: Selecting the right solvent is crucial. Ethanol, methanol, acetone, and ethyl acetate are often good starting points.[6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be very effective.[6][7][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q6: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A6: "Oiling out" occurs when the compound precipitates at a temperature above its melting point. Here are several strategies to prevent this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Using an insulated container can help.[6]
-
Change Solvent System: Experiment with a different solvent or a different mixed-solvent ratio.[6]
-
Use a Seed Crystal: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[6]
Q7: My recrystallization yield is very low. How can I improve it?
A7: To improve your yield, consider the following:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product.[6]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize precipitation.
-
Solvent Choice: Select a solvent system where the solubility of your compound is significantly lower at cold temperatures.
Column Chromatography
Q8: I'm having trouble purifying my pyrazole carboxylic acid by silica gel column chromatography. The compound is streaking and giving poor separation. What can I do?
A8: Carboxylic acids often interact strongly with the acidic silanol groups on silica gel, leading to tailing and poor separation. To mitigate this, you can:
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent. This protonates the carboxylic acid, reducing its interaction with the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or employ reversed-phase chromatography.
Q9: What are typical conditions for reversed-phase HPLC purification of pyrazole carboxylic acids?
A9: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying pyrazole carboxylic acids. A common setup involves a C18 column with a mobile phase gradient of water and acetonitrile or methanol.[1][2][9] An acid modifier is typically added to the mobile phase to ensure the carboxylic acid is in its protonated state.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. |
| Detection | UV detector (wavelength determined by the compound's chromophore) |
Purity Assessment
Q10: How can I assess the purity of my final product?
A10: The purity of your pyrazole carboxylic acid should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1][2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities present.[5][10][11][12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole carboxylic acid in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated pyrazole carboxylate will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-extraction (Optional): To maximize recovery, you can extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified pyrazole carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Visualizations
References
- 1. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ijcpa.in [ijcpa.in]
- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Resolving peak tailing in HPLC analysis of pyrazole compounds
Technical Support Center: Pyrazole Compound Analysis
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the latter half of the peak is broader than the first half, creating an asymmetrical shape.[1] This is problematic because it can degrade resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate suboptimal separation conditions.[1] For regulatory submissions, consistent and symmetrical peak shapes are often required.[1]
Q2: My pyrazole compound is showing significant peak tailing. What is the most likely cause?
A2: The most common cause of peak tailing for basic compounds like many pyrazoles is secondary interactions with the stationary phase.[2][3] Pyrazole compounds often contain basic nitrogen groups that can interact strongly with acidic residual silanol (Si-OH) groups on the surface of silica-based columns (e.g., C18).[2][4] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to the observed tailing.[2]
Q3: How does the mobile phase pH affect the peak shape of my pyrazole analyte?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like pyrazoles.[5][6] When the mobile phase pH is near the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak broadening or splitting.[7][8] For basic pyrazole compounds, operating at a low mobile phase pH (e.g., pH ≤ 3) protonates the acidic silanol groups on the stationary phase, minimizing their ability to interact with the positively charged analyte and thus reducing peak tailing.[1][2][9]
Q4: Can issues with my HPLC system itself cause peak tailing for all my compounds?
A4: Yes, system-level issues can cause peak tailing across all peaks in a chromatogram. These are often referred to as "extra-column effects."[7] Potential causes include the use of tubing with a large internal diameter or excessive length, poor connections between tubing and column or detector, or the formation of a void at the column inlet.[7][9][10] A blocked or contaminated guard column can also be a source of general peak tailing.[9]
Q5: Could I be overloading my column, and would that cause peak tailing?
A5: Yes, injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can cause peak distortion.[9][11] While often associated with peak fronting, overloading can also lead to peak tailing.[8][9] This happens when the concentration of the analyte saturates the stationary phase, leading to a non-ideal distribution.[8][11]
Troubleshooting Guide
Problem: Asymmetrical peak shape (tailing) observed for a pyrazole compound.
Follow these steps to diagnose and resolve the issue.
Step 1: Mobile Phase Optimization
-
Action: Adjust the pH of the mobile phase. For basic pyrazoles, lower the pH to ≤ 3 using an additive like formic acid or trifluoroacetic acid (TFA).[1][9] This protonates the silanol groups, reducing secondary interactions.
-
Action: Incorporate a buffer into your mobile phase to maintain a stable pH and improve reproducibility.[4][7] For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate at concentrations typically below 10 mM.[9]
-
Action: Increase the buffer concentration (ionic strength) for LC-UV applications. This can help mask residual silanol interactions.[4][9]
Step 2: Column Selection and Care
-
Action: Use a modern, high-purity (Type B) silica column. These columns have fewer residual silanol groups and lower metal contamination, significantly reducing tailing for basic compounds.[1]
-
Action: Select a column with a stationary phase designed to minimize silanol interactions, such as an end-capped or base-deactivated column.[7][9]
-
Action: Consider alternative stationary phases if tailing persists. Options include polymer-based, hybrid organo-silica, or charged-surface columns that offer different selectivity and reduced silanol activity.[1][10]
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Action: If the column is old or has been exposed to harsh conditions, flush it with a strong solvent or follow the manufacturer's regeneration procedure.[10][12] A contaminated column can be a source of peak tailing.
Step 3: Sample and System Considerations
-
Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves significantly with dilution, you are likely experiencing mass overload.[8][9]
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]
-
Action: Perform sample cleanup using techniques like Solid Phase Extraction (SPE) to remove matrix components that could contaminate the column and cause tailing.[7]
-
Action: Inspect your system for sources of extra-column volume. Use narrow-bore tubing (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[7][9]
Quantitative Data Summary
The following tables summarize the quantitative impact of common troubleshooting strategies on peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table demonstrates the improvement in peak shape for a basic compound by lowering the mobile phase pH.
| Analyte | Mobile Phase pH | Asymmetry Factor (As) | Result |
| Methamphetamine | 7.0 | 2.35 | Significant Tailing |
| Methamphetamine | 3.0 | 1.33 | Improved Symmetry |
Data adapted from a study on basic drug compounds, illustrating a common strategy applicable to pyrazoles.[2]
Table 2: Troubleshooting Strategy Impact Analysis
| Strategy | Potential Impact on Tailing Factor (Tf) | Typical Application | Considerations |
| Lower Mobile Phase pH (to <3) | Significant Decrease | Basic analytes (like pyrazoles) | Use a pH-stable column.[2][9] |
| Increase Buffer Concentration | Moderate Decrease | LC-UV methods | May cause precipitation with high organic content.[9] |
| Use End-Capped Column | Significant Decrease | Basic and polar analytes | May not eliminate all silanol activity.[2][7] |
| Reduce Sample Concentration | Variable Decrease | When mass overload is suspected | May impact detection limits.[8][9] |
| Minimize Extra-Column Volume | Moderate Decrease | All analyses, especially UPLC | Involves optimizing tubing and connections.[7][10] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Pyrazole Analysis
-
Objective: To determine the optimal mobile phase pH to minimize peak tailing for a basic pyrazole compound.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength.
-
-
Procedure:
-
Prepare a standard solution of the pyrazole analyte in a 50:50 mixture of water and acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the standard and record the chromatogram. Calculate the tailing factor for the analyte peak.
-
Prepare a second mobile phase using a neutral buffer (e.g., 10 mM ammonium acetate, pH ~7.0) for Mobile Phase A.
-
Flush the system and column thoroughly with the new mobile phase.
-
Re-inject the standard and record the chromatogram. Calculate the new tailing factor.
-
-
Analysis: Compare the tailing factors from the low pH and neutral pH conditions. A significantly lower tailing factor under acidic conditions confirms that silanol interactions are the primary cause of tailing.[2]
Protocol 2: Diagnosing Column Overload
-
Objective: To determine if peak tailing is caused by mass overload of the analytical column.
-
Initial Conditions: Use the HPLC method that is producing the tailing peaks.
-
Procedure:
-
Prepare a stock solution of the pyrazole analyte at the concentration currently being used.
-
Create a dilution series from the stock solution: 1:2, 1:5, and 1:10 with the mobile phase as the diluent.
-
Inject the original stock solution and record the chromatogram.
-
Inject each of the diluted samples, starting with the most dilute, and record the chromatograms.
-
Measure the peak width at half height and the tailing factor for the analyte peak in each chromatogram.
-
-
Analysis: Plot the tailing factor as a function of sample concentration. A distinct trend of decreasing tailing factor with decreasing concentration indicates that column overload is a contributing factor to the peak shape issue.[8][9]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve peak tailing issues for pyrazole compounds.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. it.restek.com [it.restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. mastelf.com [mastelf.com]
Minimizing regioisomer formation in pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing regioisomer formation during pyrazole synthesis.
Troubleshooting Guide
Problem: My pyrazole synthesis is producing a mixture of regioisomers. How can I increase the selectivity for the desired isomer?
The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[1][2] Here are several strategies to enhance regioselectivity:
1. Solvent Modification:
The choice of solvent can dramatically influence the regioselectivity of the reaction.[3][4] While ethanol is a common solvent, it often leads to the formation of regioisomeric mixtures.[5] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of one isomer.[5]
Experimental Protocol: Pyrazole Synthesis using Fluorinated Alcohols [6]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) | Reference |
| 4-(2-furyl)-1,1,1-trifluoro-2,4-butanedione | EtOH | 85 : 15 | |
| 4-(2-furyl)-1,1,1-trifluoro-2,4-butanedione | TFE | 97 : 3 | |
| 4-(2-furyl)-1,1,1-trifluoro-2,4-butanedione | HFIP | >99 : 1 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | 1 : 1.3 | |
| Ethyl 2,4-dioxopentanoate | EtOH | 2 : 1 |
2. pH Control:
The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[3] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[3] Conversely, basic conditions may favor the attack of the more nucleophilic nitrogen atom.[6]
3. Temperature Adjustment:
Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the products.[6] Experimenting with different temperatures may favor the formation of the desired regioisomer.
4. Alternative Synthetic Routes:
If modifying the Knorr condensation conditions is unsuccessful, consider alternative synthetic strategies that offer higher regioselectivity. These include:
-
[3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones: This method provides excellent regioselectivity under mild conditions.[7]
-
Reaction of Hydrazones with Nitroolefins: This approach, mediated by a strong base, can exhibit exclusive regioselectivity.[8]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity for a wide range of substrates.[9]
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but a different arrangement of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible substitution patterns on the final pyrazole product.[3] The control of regioisomer formation is critical as different regioisomers can possess significantly different biological activities and physical properties.[3]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is governed by several key factors:[1][2][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[3]
-
Solvent: The choice of solvent can have a significant impact on regioselectivity, with fluorinated alcohols often providing superior results compared to ethanol.[3]
Q3: How does the substituent on the hydrazine affect regioselectivity?
A3: The electronic nature of the substituent on the hydrazine influences the nucleophilicity of the two nitrogen atoms. For instance, in methylhydrazine, the NH2 group is the less nucleophilic nitrogen, whereas in phenylhydrazine, the NH2 group is the more nucleophilic nitrogen.[5] This difference can influence which nitrogen atom preferentially attacks the more reactive carbonyl group of the 1,3-dicarbonyl compound.[5]
Visual Guides
Caption: Knorr pyrazole synthesis pathways leading to two possible regioisomers.
Caption: Troubleshooting workflow for optimizing regioselectivity in pyrazole synthesis.
Caption: Key factors influencing regioselectivity in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Stability issues with pyrazole compounds under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pyrazole compounds under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with pyrazole compounds?
A1: The stability of pyrazole compounds is largely influenced by their specific chemical structure, particularly the nature of their substituents. The pyrazole ring itself is relatively stable due to its aromaticity.[1] However, derivatives can be susceptible to several degradation pathways:
-
Hydrolysis: This is a primary concern for pyrazole derivatives containing ester or amide functional groups. These groups can be hydrolyzed to the corresponding carboxylic acids and alcohols or amines, especially under acidic or basic conditions.[2]
-
Oxidation: While the pyrazole ring is generally resistant to oxidation, the overall molecule can be degraded by oxidizing agents.[2][3] This can be initiated by atmospheric oxygen, peroxides, or trace metal impurities. The N-1 and C-4 positions of the pyrazole ring may be susceptible to oxidative processes, potentially forming N-oxides or hydroxylated species.[2]
-
Ring Opening: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring opening.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of pyrazole compounds that possess chromophores.[2]
Q2: How do acidic conditions affect the stability of pyrazole compounds?
A2: Under acidic conditions, the primary concern for many pyrazole derivatives is the acid-catalyzed hydrolysis of labile functional groups, such as esters and amides. The pyrazole ring itself is generally stable in acidic media. Protonation typically occurs at the N2 position, forming a pyrazolium cation, which is still resistant to electrophilic attack at the C4 position.[4] In some cases, protonation can facilitate an attack at the C3 position.[1] For derivatives containing acid-sensitive groups, a noticeable degradation can be observed, which can be monitored by techniques like HPLC.
Q3: What happens to pyrazole compounds under basic conditions?
A3: Basic conditions can promote the hydrolysis of ester and amide functionalities, similar to acidic conditions, but often at a faster rate.[2] A more unique stability concern under strongly basic conditions is the potential for ring cleavage. A strong base can deprotonate the C3 carbon, leading to the opening of the pyrazole ring.[4][5] The N1 proton is also acidic and can be easily removed by a base, which can influence the compound's reactivity.[4]
Q4: My pyrazole compound seems to be degrading during my experiment. How can I identify the cause?
A4: To identify the cause of degradation, a systematic approach is necessary. A "forced degradation" or "stress testing" study is the most effective method.[2] This involves intentionally exposing your compound to a variety of harsh conditions to accelerate degradation and identify the resulting products. By comparing the degradation products from the stress study to those observed in your experiment, you can pinpoint the likely cause.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my pyrazole compound after working in a buffered solution.
-
Possible Cause: The pH of your buffer may be causing hydrolysis of your compound, especially if it contains ester or amide groups.
-
Troubleshooting Steps:
-
Analyze the Buffer: Check the pH of the buffer to ensure it is within the expected range.
-
Perform a pH Stability Study: Dissolve a small amount of your compound in buffers of different pH values (e.g., pH 2, 7, and 9) and monitor the appearance of new peaks by HPLC over time. This will help determine the pH range in which your compound is most stable.
-
Characterize Degradants: If possible, use LC-MS to get the mass of the unexpected peaks. A mass corresponding to the hydrolyzed product (e.g., the carboxylic acid form of an ester) would confirm hydrolysis.
-
Modify Experimental Conditions: If hydrolysis is confirmed, consider running your experiment at a more neutral pH, if the protocol allows. If the pH is fixed, ensure the experiment is performed as quickly as possible and at a lower temperature to minimize degradation.
-
Issue 2: The concentration of my pyrazole stock solution in DMSO is decreasing over time.
-
Possible Cause 1: Oxidation. Some pyrazole derivatives can be susceptible to oxidation, which can be accelerated by air and light.
-
Troubleshooting Steps:
-
Storage Conditions: Store the DMSO stock solution under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from light and oxygen.
-
Fresh Solutions: Prepare fresh stock solutions more frequently.
-
Antioxidants: For aqueous solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream applications must be verified.
-
-
Possible Cause 2: Adsorption. The compound may be adsorbing to the surface of the storage container.
-
Troubleshooting Steps:
-
Container Material: Switch to a different type of storage vial (e.g., from glass to polypropylene or vice versa) to see if the stability improves.
-
Silanization: Silanizing glass vials can reduce adsorption of certain compounds.
-
Issue 3: During a reaction with a strong base (e.g., NaH, LDA), my pyrazole compound is consumed, but I am not getting the expected product.
-
Possible Cause: The strong base may be causing the pyrazole ring to open, leading to a complex mixture of products.[4]
-
Troubleshooting Steps:
-
Use a Milder Base: If the reaction chemistry allows, switch to a milder base (e.g., K₂CO₃, Et₃N).
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to disfavor the ring-opening pathway.
-
Protecting Groups: Consider if a protecting group on the pyrazole ring could prevent deprotonation at the C3 position.
-
Quantitative Data Summary
The stability of pyrazole derivatives is highly dependent on their substitution pattern. The following table provides an illustrative summary of stability data for a hypothetical pyrazole ester under various conditions. Actual degradation rates will vary significantly between different compounds.
| Condition | Temperature (°C) | Time (hours) | % Degradation | Primary Degradation Product |
| 0.1 M HCl | 60 | 24 | ~15% | Pyrazole Carboxylic Acid |
| pH 7.4 Buffer | 37 | 24 | < 2% | - |
| 0.1 M NaOH | 60 | 8 | > 90% | Pyrazole Carboxylic Acid |
| 3% H₂O₂ | 25 | 24 | ~5% | Oxidized Pyrazole Species |
| Thermal (Solid) | 80 | 72 | < 1% | - |
| Photolytic (Solution) | 25 | 24 | ~10% | Photodegradation Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazole Derivative
Objective: To identify the potential degradation pathways of a pyrazole compound under various stress conditions.
Materials:
-
Pyrazole compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At regular intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At regular intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid pyrazole compound in an oven at 80°C for 72 hours.
-
Also, keep a solution of the compound (1 mg/mL) at 80°C for 72 hours.
-
After the specified time, dissolve the solid sample and dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the pyrazole compound (1 mg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Pyrazole Compounds
Objective: To develop a reverse-phase HPLC method capable of separating the parent pyrazole compound from its potential degradation products.
Chromatographic Conditions (Typical Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase A: 0.1% Phosphoric acid in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 10 µL[3]
-
Detector Wavelength: 220 nm (or a wavelength appropriate for the compound's UV absorbance)[3]
Procedure:
-
Sample Preparation: Dissolve the pyrazole compound and its stressed samples in the mobile phase or a compatible solvent to a final concentration of approximately 0.5 mg/mL.[3]
-
Method Validation: Validate the HPLC method according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
-
Analysis: Inject the samples onto the HPLC system and monitor the separation of the parent peak from any degradation product peaks.
Visualizations
Caption: Acid or base-catalyzed hydrolysis of a pyrazole ester derivative.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationship for troubleshooting pyrazole degradation.
References
Technical Support Center: NMR Peak Assignment for Substituted Pyrazoles
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignment of substituted pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the C3 and C5 positions in my N-unsubstituted pyrazole's ¹³C NMR spectrum broad, or in some cases, appear as a single averaged signal?
This is a frequently observed phenomenon due to annular tautomerism. The proton on the nitrogen can undergo rapid exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their attached protons in ¹H NMR, will average out, leading to broadened or coalesced peaks.[1][2]
Q2: The N-H proton signal in my ¹H NMR spectrum is either very broad or completely absent. How can I observe it?
The disappearance or significant broadening of the N-H proton signal is a common issue resulting from several factors:[1][3]
-
Chemical Exchange: Rapid exchange of the N-H proton with other pyrazole molecules, residual water in the solvent, or other acidic/basic impurities can lead to signal broadening, sometimes to the point of it merging with the baseline.[3]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]
To troubleshoot this, ensure your deuterated solvent is anhydrous, consider using aprotic solvents, and try varying the sample concentration.[1]
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?
Unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.[1] While typical chemical shift ranges provide a good starting point, a comprehensive analysis using 2D NMR is highly recommended for conclusive assignments.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons.[1][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for determining regiochemistry by identifying protons that are close in space (typically < 5 Å).[5]
Troubleshooting Guides
Issue 1: Overlapping Aromatic Proton Signals
Problem: The aromatic proton signals in my substituted pyrazole are overlapping, making it difficult to determine coupling patterns and assign individual protons.
Solutions:
-
Change the Solvent: Utilizing a different deuterated solvent can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve the overlapping signals.[5][6] For example, spectra recorded in benzene-d₆ often show different dispersion compared to those in chloroform-d₃.
-
Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, aiding in their resolution.[5]
-
2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals are partially overlapping.[5][7]
Issue 2: Distinguishing Between 3- and 5-Substituted Pyrazole Tautomers
Problem: I have synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution.
Solutions:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange between the two nitrogen atoms.[1] This may allow you to resolve the separate, sharp signals for the C3 and C5 positions of each individual tautomer.[5]
-
¹³C NMR Chemical Shifts: The chemical shifts of the C3 and C5 carbons are sensitive to the position of the substituent. Comparing the observed chemical shifts to literature values for similar compounds can help identify the major tautomer.[2][5]
-
Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer.[8] A solid-state NMR (CP/MAS) spectrum can help identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.
Data Presentation
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the parent pyrazole ring. Note that these values can be significantly influenced by the solvent and the nature of the substituents.[9][10][11][12]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 12.0 - 14.0 (often broad) | - |
| H3 | 7.5 - 8.0 | 133 - 143 |
| H4 | 6.2 - 6.5 | 101 - 110 |
| H5 | 7.5 - 8.0 | 125 - 135 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent.
Experimental Protocols
Protocol 1: Low-Temperature ¹H NMR for Tautomer Resolution
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[1]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]
-
Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[1]
Protocol 2: 2D HMBC for Structural Elucidation
-
Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.[1]
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths for the 2D experiment.[14]
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (typically J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (usually around 8-10 Hz).[1]
-
Acquisition: Run the HMBC experiment. The acquisition time may vary from a few hours to overnight depending on the sample concentration.[1]
-
Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, a cross-peak between the proton at position 4 and a carbon at position 5 will help confirm the C5 assignment.[1]
Visualizations
Troubleshooting Workflow for Tautomerism in N-unsubstituted Pyrazoles
Caption: A workflow for addressing tautomerism in substituted pyrazoles.
Key 2D NMR Correlations for Pyrazole Ring Assignment
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ulethbridge.ca [ulethbridge.ca]
Technical Support Center: Impurity Profiling of Pyrazole-Based Active Pharmaceutical Ingredients
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of pyrazole-based active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in pyrazole-based APIs?
A1: Impurities in pyrazole-based APIs can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities are the most common and can include starting materials, intermediates, by-products from the synthesis, and degradation products.[1] Inorganic impurities may consist of reagents, catalysts, and metal residues.[1][] Residual solvents are traces of solvents used during the manufacturing process.[1] Given the synthesis routes for pyrazoles, which often involve condensation reactions of hydrazines with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, potential impurities could arise from side reactions or unreacted starting materials.[4][5]
Q2: What are the regulatory guidelines for impurity profiling of APIs?
A2: The primary regulatory guidelines are provided by the International Council for Harmonisation (ICH). Key guidelines include:
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents.[1]
-
ICH Q3D(R1): Guideline for Elemental Impurities.[7]
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[9]
These guidelines establish thresholds for reporting, identification, and qualification of impurities.[10]
Q3: What are genotoxic impurities and why are they a concern for pyrazole-based APIs?
A3: Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer.[11] For pyrazole-based APIs, certain reagents and intermediates used in synthesis, such as alkylating agents (e.g., alkyl halides), could be potential genotoxic impurities.[9][12] Regulatory bodies like the EMEA and FDA have stringent guidelines for the control of such impurities, often requiring them to be limited to very low levels based on a Threshold of Toxicological Concern (TTC).[9][13]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Peak Tailing in the Chromatogram
-
Possible Cause 1: Interaction with Active Silanols: The stationary phase may have exposed silanol groups that interact with basic pyrazole nitrogens.
-
Possible Cause 2: Insufficient Buffering: The mobile phase buffer may not be effectively maintaining a constant ionization state of the analyte.
-
Solution:
-
Ensure the buffer concentration is adequate (typically 10-25 mM).[14]
-
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the pyrazole API and its impurities.
-
-
-
Possible Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution:
-
Reduce the injection volume or dilute the sample.[15]
-
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.
-
Solution:
-
Increase the equilibration time between runs.[16]
-
-
-
Possible Cause 2: Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase.
-
Possible Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution:
-
Use a column oven to maintain a constant temperature.[16]
-
-
Impurity Identification and Characterization
Problem: An Unknown Impurity is Detected Above the Identification Threshold
-
Step 1: Gather Preliminary Information
-
Step 2: LC-MS Analysis
-
Step 3: Isolation of the Impurity
-
If the structure cannot be determined from LC-MS data alone, isolate the impurity using preparative HPLC or fraction collection from multiple analytical runs.[22]
-
-
Step 4: Structure Elucidation
-
Use spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy on the isolated impurity to elucidate its structure.[23]
-
-
Step 5: Confirmation
-
If possible, synthesize the proposed impurity structure and compare its chromatographic and spectroscopic data with the isolated unknown.[22]
-
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Common Application for Pyrazole APIs |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile and thermally unstable compounds.[24] | Purity assessment, quantification of process-related impurities and degradation products. |
| Gas Chromatography (GC) | Separation and quantification of volatile and thermally stable compounds.[] | Analysis of residual solvents and volatile starting materials. |
| Mass Spectrometry (MS) | Identification and structural characterization based on mass-to-charge ratio.[24] | Molecular weight determination of unknown impurities, often coupled with LC or GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and quantification.[25] | Definitive structure confirmation of isolated impurities, quantitative NMR (qNMR) for purity assessment.[26][27] |
| Inductively Coupled Plasma (ICP-MS/OES) | Detection and quantification of elemental impurities.[] | Screening for residual metal catalysts (e.g., Pd, Cu) used in pyrazole synthesis. |
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guideline[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the intrinsic stability of the pyrazole API.[19][28]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole API in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[19]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C for 24 hours.[28]
-
Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C for 24 hours.[28]
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples by a stability-indicating HPLC method against a control sample (API solution stored under normal conditions).
-
Use a photodiode array (PDA) detector to check for peak purity and to compare UV spectra of the parent drug and degradation products.
-
Visualizations
Caption: Workflow for the identification and characterization of an unknown impurity.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ich guidelines for impurity profile [wisdomlib.org]
- 7. ijdra.com [ijdra.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. asianjpr.com [asianjpr.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. biomedres.us [biomedres.us]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsdr.org [ijsdr.org]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. pharmasalmanac.com [pharmasalmanac.com]
- 23. rroij.com [rroij.com]
- 24. biomedres.us [biomedres.us]
- 25. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. researchgate.net [researchgate.net]
- 28. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Ruxolitinib, Afuresertib, and Crizotinib
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise, particularly in oncology.[1][2][3][4] This guide provides a comparative analysis of three prominent pyrazole-based kinase inhibitors: Ruxolitinib, a potent JAK1/2 inhibitor; Afuresertib, a pan-AKT inhibitor; and Crizotinib, a dual ALK and MET inhibitor. We will delve into their kinase selectivity, impact on key signaling pathways, and the experimental protocols used for their evaluation.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is crucial for its therapeutic efficacy and safety profile. The following table summarizes the inhibitory activity (IC50 values) of Ruxolitinib, Afuresertib, and Crizotinib against their primary targets and a selection of other kinases. This data, compiled from various sources, highlights the distinct selectivity profiles of these compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Kinase Target | Ruxolitinib IC50 (nM) | Afuresertib IC50 (nM) | Crizotinib IC50 (nM) | Primary Signaling Pathway |
| JAK1 | 3.3[5] | - | - | JAK/STAT |
| JAK2 | 2.8[5] | - | - | JAK/STAT |
| JAK3 | 428[6] | - | - | JAK/STAT |
| TYK2 | 19[6] | - | - | JAK/STAT |
| AKT1 | - | 0.08 (Ki)[7] | - | PI3K/AKT/mTOR |
| AKT2 | - | 2 (Ki)[7] | - | PI3K/AKT/mTOR |
| AKT3 | - | 2.6 (Ki)[7] | - | PI3K/AKT/mTOR |
| ALK | - | - | ~24[8] | ALK/MET |
| c-MET | - | - | Potent Inhibition[8] | ALK/MET |
| ROS1 | - | - | Potent Inhibition[9] | - |
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways targeted by these inhibitors is fundamental to comprehending their biological effects.
Ruxolitinib and the JAK/STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.[2][5] These kinases are key components of the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks this signaling cascade, leading to reduced cell proliferation and inflammatory responses.[7]
Afuresertib and the PI3K/AKT/mTOR Pathway
Afuresertib is a potent, ATP-competitive, pan-AKT kinase inhibitor.[7][10][11] The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][12][13] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, leading to increased cell survival and proliferation. Afuresertib inhibits the kinase activity of all three AKT isoforms, thereby blocking these downstream effects.[7]
Crizotinib and the ALK/MET Pathways
Crizotinib is a dual inhibitor of the anaplastic lymphoma kinase (ALK) and the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[8][14] Chromosomal rearrangements involving the ALK gene can lead to the expression of fusion proteins with constitutive kinase activity, a key driver in certain cancers like non-small cell lung cancer.[15][16] Similarly, amplification or mutation of the MET gene can lead to its aberrant activation. Both ALK and MET, upon activation, trigger downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation, survival, and invasion.[15][17][18] Crizotinib binds to the ATP-binding pocket of both ALK and MET, inhibiting their kinase activity and blocking these oncogenic signals.[8]
Experimental Protocols
The evaluation of kinase inhibitors relies on robust and standardized experimental methodologies. Below are outlines of key assays used to characterize the activity of compounds like Ruxolitinib, Afuresertib, and Crizotinib.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against a purified kinase.
Methodology:
-
Reagent Preparation: A reaction buffer is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and ATP (often at its Km concentration for the kinase). The pyrazole-based inhibitor is serially diluted to various concentrations.
-
Reaction Initiation and Incubation: The kinase, substrate, and inhibitor are pre-incubated together before the reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common methods include:
-
Radiometric assays: Using ³²P or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies coupled to a fluorescent reporter (e.g., TR-FRET).[19]
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo®), where a decrease in signal indicates kinase activity.[20]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[13]
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on the viability and proliferation of cultured cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-based inhibitor and incubated for a specific period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1][3][21][22]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[1][3][21][22]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each inhibitor concentration compared to untreated control cells. The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is then determined.
Conclusion
Ruxolitinib, Afuresertib, and Crizotinib exemplify the therapeutic potential of pyrazole-based kinase inhibitors. Their distinct selectivity profiles and mechanisms of action, targeting the JAK/STAT, PI3K/AKT, and ALK/MET pathways respectively, underscore the versatility of the pyrazole scaffold in designing targeted therapies. The experimental protocols outlined provide a foundation for the continued discovery and characterization of novel kinase inhibitors, with the ultimate goal of developing more effective and safer treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alkpositive.org [alkpositive.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Inhibitors: From Anti-inflammatories to Kinase Modulators
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. Its versatility allows for the development of highly potent and selective inhibitors for a wide range of biological targets. This guide provides a comparative analysis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, as a representative of the pyrazole-propanoic acid class, against other well-established pyrazole-based inhibitors, including selective COX-2 inhibitors and a variety of kinase inhibitors.
While specific experimental data for this compound is not extensively available in public literature, the analysis of its structural class, pyrazole-propanoic acids, reveals potential inhibitory activity against enzymes in the arachidonic acid cascade. This guide will therefore explore the known activities of this class and compare them to the broader landscape of pyrazole inhibitors, supported by experimental data from related compounds.
Overview of Pyrazole Inhibitor Classes
The pyrazole ring system is a privileged structure in drug discovery due to its ability to engage in various interactions with biological targets.[1][2] Substitutions on the pyrazole ring are critical for determining the potency and selectivity of these inhibitors.[3][4][5] This guide will focus on three major classes of pyrazole-based inhibitors:
-
Pyrazole-Propanoic Acids (e.g., this compound): This class of compounds has shown potential as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).
-
Diaryl Pyrazoles (e.g., Celecoxib, SC-558): This class is famously represented by selective COX-2 inhibitors, which are widely used as anti-inflammatory drugs.[6][7]
-
Pyrazole-Based Kinase Inhibitors: A broad and rapidly growing class of compounds that target various protein kinases, playing crucial roles in cell signaling and proliferation. These are key targets in cancer therapy.[8][9]
Comparative Performance Data
The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their respective targets. The data, presented as half-maximal inhibitory concentrations (IC50), is synthesized from published literature to provide a comparative overview. A lower IC50 value indicates greater potency.
Table 1: Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | COX-1 | 0.302 | ~1 |
| COX-2 | - | ||
| Celecoxib | COX-1 | 15 | 375 |
| COX-2 | 0.04 | ||
| SC-558 | COX-1 | - | >1000 |
| COX-2 | 0.0093 | ||
| Compound 4c (novel pyrazole derivative) | COX-1 | 9.835 | 2.14 |
| COX-2 | 4.597 | ||
| Compound 5b (novel pyrazole derivative) | COX-1 | 4.909 | 1.49 |
| COX-2 | 3.289 |
Data compiled from multiple sources.[3][7][10][11][12][13]
Table 2: Representative Inhibitory Activity of Pyrazole-Based 5-LOX Inhibitors
| Compound | Target | IC50 (µM) |
| Compound 37 (1,5-diarylpyrazoline derivative) | 15-LOX | 4.7 |
| Isoxazole derivative C3 | 5-LOX | 8.47 |
| Isoxazole derivative C5 | 5-LOX | 10.48 |
Data for pyrazole-based 5-LOX inhibitors is less centralized. The table shows representative data for pyrazoline and isoxazole (a related azole) derivatives to indicate the potential of this scaffold against lipoxygenases.[14][15]
Table 3: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Afuresertib | Akt1 | 0.02 |
| Akt2 | 2 | |
| Akt3 | 2.6 | |
| Erdafitinib | FGFR1 | 1.2 |
| FGFR2 | 2.5 | |
| FGFR3 | 5.7 | |
| VEGFR2 | 6.6 | |
| Compound 1b (Pyrazolo[3,4-g]isoquinoline) | Haspin | 57 |
| Compound 2c (Pyrazolo[3,4-g]isoquinoline) | Haspin | 62 |
Data compiled from multiple sources.[9][16]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrazole inhibitors stem from their ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of intervention for the discussed inhibitor classes.
Arachidonic Acid Cascade
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// Nodes Membrane [label="Membrane Phospholipids"]; AA [label="Arachidonic Acid", shape=ellipse, fillcolor="#FBBC05"]; COX1 [label="COX-1\n(Constitutive)"]; COX2 [label="COX-2\n(Inducible)"]; LOX [label="5-LOX"]; PGG2 [label="PGG2"]; PGH2 [label="PGH2"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", shape=ellipse, fillcolor="#EA4335"]; Thromboxanes [label="Thromboxanes", shape=ellipse, fillcolor="#EA4335"]; Leukotrienes [label="Leukotrienes\n(e.g., LTB4)", shape=ellipse, fillcolor="#EA4335"]; Inflammation [label="Inflammation, Pain, Fever", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homeostasis [label="Gastric Protection,\nPlatelet Aggregation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitors NonSelective_COX_Inhibitor [label="Phenylbutazone\n(Non-selective COX Inhibitor)", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Selective_COX2_Inhibitor [label="Celecoxib / SC-558\n(Selective COX-2 Inhibitor)", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; LOX_Inhibitor [label="Pyrazole-Propanoic Acids\n(Potential 5-LOX Inhibitor)", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"];
// Edges Membrane -> AA [label="PLA2"]; AA -> COX1; AA -> COX2; AA -> LOX; COX1 -> PGG2; COX2 -> PGG2; PGG2 -> PGH2; PGH2 -> Prostaglandins; PGH2 -> Thromboxanes; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Thromboxanes -> Homeostasis; Leukotrienes -> Inflammation;
// Inhibition Edges NonSelective_COX_Inhibitor -> COX1 [color="#EA4335", style=dashed, arrowhead=tee]; NonSelective_COX_Inhibitor -> COX2 [color="#EA4335", style=dashed, arrowhead=tee]; Selective_COX2_Inhibitor -> COX2 [color="#EA4335", style=dashed, arrowhead=tee]; LOX_Inhibitor -> LOX [color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Derivatives.
Generic Kinase Signaling Pathway
dot { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Ligand [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., FGFR, EGFR)"]; Kinase_Cascade [label="Downstream Kinase Cascade\n(e.g., RAS-RAF-MEK-ERK)"]; Transcription_Factor [label="Transcription Factors"]; Cellular_Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#EA4335"]; ADP [label="ADP", shape=ellipse, fillcolor="#34A853"];
// Inhibitor Kinase_Inhibitor [label="Pyrazole-Based\nKinase Inhibitor\n(e.g., Erdafitinib)", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"];
// Edges Ligand -> Receptor; Receptor -> Kinase_Cascade [label="Phosphorylation"]; Kinase_Cascade -> Transcription_Factor [label="Activation"]; Transcription_Factor -> Cellular_Response [label="Gene Expression"]; ATP -> Receptor [style=dashed, arrowhead=none]; Receptor -> ADP [label="Kinase Activity"];
// Inhibition Edge Kinase_Inhibitor -> Receptor [color="#EA4335", style=dashed, arrowhead=tee, label="ATP Competition"]; }
Caption: Mechanism of Pyrazole-Based Kinase Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 of a compound against COX-1 and COX-2.
-
Enzyme and Reagent Preparation:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of a colorimetric or fluorometric probe to detect prostaglandin formation.
-
Prepare serial dilutions of the test pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a defined period (e.g., 2-10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Add the detection probe and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is for assessing the inhibitory activity of compounds against 5-LOX.
-
Enzyme and Reagent Preparation:
-
Use a purified 5-LOX enzyme preparation (e.g., from potato or recombinant human).
-
Prepare a substrate solution of linoleic acid or arachidonic acid in an appropriate buffer (e.g., 0.2 M borate buffer, pH 9.0).
-
Prepare serial dilutions of the test pyrazole inhibitor.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the assay buffer and the 5-LOX enzyme.
-
Add the test inhibitor at various concentrations and pre-incubate for a short period (e.g., 3-5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition compared to a vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and its inhibition.
-
Reagent Preparation:
-
Prepare a reaction buffer containing the purified target kinase, the specific peptide substrate, and ATP.
-
Prepare serial dilutions of the pyrazole-based kinase inhibitor.
-
-
Assay Procedure:
-
In a white 96-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Incubate as per the detection reagent's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence indicates inhibition of kinase activity.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The pyrazole scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. While this compound itself remains to be fully characterized, its structural class of pyrazole-propanoic acids holds promise, potentially as dual inhibitors of COX and 5-LOX, which could offer a broad anti-inflammatory profile.
In comparison, the diaryl pyrazoles, such as Celecoxib, have been highly optimized for selective COX-2 inhibition, providing a powerful tool against inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The ever-expanding class of pyrazole-based kinase inhibitors demonstrates the scaffold's applicability to highly specific targets in complex signaling pathways, leading to groundbreaking therapies, particularly in oncology.[8][9]
Future research should focus on the detailed biological evaluation of simpler pyrazole derivatives like this compound to fully understand their therapeutic potential. Furthermore, the continued exploration of structure-activity relationships within the vast chemical space of pyrazole compounds will undoubtedly lead to the discovery of novel inhibitors with improved efficacy and safety profiles for a multitude of diseases.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating HPLC Methods for Pyrazole Derivative Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of pyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We present a detailed overview of various methodologies, supported by experimental data, to assist in selecting and validating the most suitable HPLC method for your specific research needs.
Introduction to HPLC for Pyrazole Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of pyrazole derivatives in various matrices.[1][2] The versatility of HPLC allows for the analysis of a wide range of pyrazole compounds, from simple structures to complex chiral molecules.[3] This guide focuses on reversed-phase HPLC (RP-HPLC), the most common mode used for these analyses, and explores key aspects of method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][4][5][6]
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase composition is critical for achieving optimal separation of pyrazole derivatives. Below, we compare the performance of commonly used stationary phases and discuss the influence of mobile phase modifiers.
Stationary Phase Selection: C18 vs. C8 Columns
The most prevalent stationary phases for the analysis of pyrazole derivatives are C18 and C8 columns.[7][8][9]
-
C18 (Octadecylsilane): With a longer alkyl chain (18 carbon atoms), C18 columns offer greater hydrophobicity and thus stronger retention of non-polar compounds.[7] This often leads to better separation of complex mixtures and isomers.[7][8]
-
C8 (Octylsilane): C8 columns have a shorter alkyl chain (8 carbon atoms), resulting in lower hydrophobicity and shorter retention times for non-polar analytes compared to C18 columns.[7][8] This can be advantageous for rapid analyses of moderately polar pyrazole derivatives.[10]
The choice between a C18 and C8 column depends on the specific polarity of the pyrazole derivative and the desired analysis time. For highly non-polar pyrazoles or complex samples requiring high resolution, a C18 column is often the preferred choice. For more polar pyrazoles or when faster analysis is required, a C8 column may be more suitable.[7][8][10]
Influence of Mobile Phase Composition
The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[11][12] The ratio of these solvents is adjusted to control the retention and elution of the analytes. Adding modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution by controlling the ionization of the pyrazole derivatives.[1]
Experimental Protocols
Below are detailed protocols for two representative HPLC methods for the quantification of pyrazole derivatives.
Method 1: RP-HPLC for a Novel Pyrazoline Derivative
This method is adapted from a study on a newly synthesized pyrazoline derivative with anti-inflammatory activity.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[1]
-
Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 ± 2°C.[1]
-
Injection Volume: 5.0 µL.[1]
-
Detection: UV at 206 nm.[1]
-
Sample Preparation: A stock solution of the pyrazoline derivative is prepared in the mobile phase and further diluted to the desired concentrations.[1]
Method 2: RP-HPLC for a Pyrazolone Derivative
This method is based on a validated procedure for a newly synthesized pyrazolone derivative.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Luna 5µ C18 (2) (250 x 4.80 mm).[2]
-
Mobile Phase: Acetonitrile and Water (90:10 v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: UV at 237 nm.[2]
-
Sample Preparation: The sample is dissolved in a suitable solvent and diluted with the mobile phase to a concentration within the calibration range.
Data Presentation: Method Validation Parameters
The following tables summarize the validation data for the two HPLC methods described above, based on ICH guidelines.[4][5][6]
Table 1: System Suitability Parameters
| Parameter | Method 1 | Method 2 | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| %RSD of Peak Area | < 1.0% | < 1.0% | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 50 - 150[1] | 0.5 - 50[2] |
| Correlation Coefficient (r²) | 0.9995[1] | > 0.999 |
| LOD (µg/mL) | 4[1] | Not Reported |
| LOQ (µg/mL) | 15[1] | Not Reported |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 101.0% |
| Precision (%RSD) | ||
| - Intraday | < 2.0% | 0.3%[2] |
| - Interday | < 2.0% | Not Reported |
| Robustness | Robust[1] | Robust[2] |
Visualizing the HPLC Validation Workflow
A clear understanding of the validation process is essential for ensuring the reliability of an HPLC method. The following diagrams illustrate the key stages of HPLC method validation and a decision-making framework for method selection.
Caption: A typical workflow for validating an HPLC method according to ICH guidelines.
Caption: A decision tree for selecting an appropriate HPLC method for pyrazole analysis.
References
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. hawach.com [hawach.com]
- 10. uhplcs.com [uhplcs.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical evaluation. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases.[1][2][3] However, off-target activity can lead to unforeseen toxicities or beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several key pyrazole-based inhibitors, supported by experimental data and detailed assay methodologies.
The pyrazole ring is a versatile building block for protein kinase inhibitors (PKIs) due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds with the kinase hinge region.[4] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib and Ruxolitinib.[1][2] Modifications to the substituents on the pyrazole scaffold play a critical role in determining the potency and selectivity of these inhibitors.[5][6]
Comparison of Kinase Selectivity Profiles
The following table summarizes the inhibitory activity (IC50) of selected pyrazole-based compounds against their primary targets and key off-targets. This data illustrates how variations in the pyrazole scaffold influence target selectivity.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3, TYK2 | ~430, 22 |
| Golidocitinib | JAK1 | Potent (specific value not stated) | High selectivity over JAK2 | - |
| Ilginatinib | JAK2 | 0.72 | JAK1, JAK3, TYK2, Src-family | 33, 39, 22 |
| Barasertib | Aurora B | 0.37 | Aurora A | >1000 (>3000-fold selective) |
| Prexasertib | CHK1 | <1 | CHK2, RSK family | 8, 9 |
Data compiled from multiple sources.[1]
Key Experimental Protocols
The determination of a compound's cross-reactivity profile is achieved by screening against a large panel of kinases.[5] Below are detailed protocols for common in vitro biochemical kinase assays used for this purpose.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7]
-
Compound Preparation: Serially dilute the pyrazole-based test compound in buffer with a low percentage of DMSO (e.g., <1%).
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, recombinant kinase enzyme, and the specific substrate for that kinase.[8]
-
Pre-incubate the enzyme and compound for approximately 15 minutes at room temperature.[7]
-
Initiate the reaction by adding an ATP solution. The final ATP concentration is typically at or near the Km value for the specific kinase.[7][9]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).[7][8]
-
-
Signal Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle (DMSO) control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
-
Considered the gold standard, this method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[10]
-
Reaction Setup:
-
Initiation and Incubation:
-
Termination and Separation:
-
Stop the reaction by adding a solution like phosphoric acid or EDTA.[13]
-
Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).
-
Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate kinase activity based on the amount of incorporated ³³P and determine IC50 values as described above.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to visualize complex processes and relationships in kinase inhibitor profiling.
Caption: A simplified workflow for kinase inhibitor cross-reactivity profiling.
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary target for several pyrazole-based inhibitors like Ruxolitinib.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [bio-protocol.org]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Positional Isomerism Influences Bioactivity of Pyrazole Carboxylic Acids in Dengue Virus Protease Inhibition
A comparative analysis of pyrazole carboxylic acid isomers reveals that the substitution pattern on the pyrazole ring significantly impacts their bioactivity as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease. Experimental data demonstrates that pyrazole-3-carboxylic acid derivatives exhibit superior inhibitory activity compared to their regioisomers, highlighting the critical role of the carboxylic acid's position in molecular recognition by the viral enzyme.
Researchers in the field of drug discovery are constantly seeking to understand the structure-activity relationships (SAR) that govern the efficacy of potential therapeutic agents. A recent study investigating pyrazole-based compounds as inhibitors of the DENV protease, a key enzyme in the viral replication cycle, has shed light on the importance of positional isomerism of a carboxylic acid moiety on the pyrazole scaffold.
Comparative Bioactivity of Pyrazole Carboxylic Acid Isomers
In a study by Lang et al. (2015), a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit the DENV NS2B-NS3 protease. The results indicated that derivatives of pyrazole-3-carboxylic acid were more potent inhibitors than other regioisomers, such as those based on a pyrazole-4-carboxylic acid or pyrazole-5-carboxylic acid framework. This suggests that the placement of the carboxylic acid group at the 3-position of the pyrazole ring is crucial for optimal interaction with the active site of the protease.
The superior activity of the pyrazole-3-carboxylic acid scaffold is further supported by the discovery that aromatic substitution at the C5 position and the presence of a 2-methylphenyl group at the N1 position of this isomer led to the most active compounds in a DENV2proHeLa reporter gene assay, with EC50 values in the low micromolar range.[1] In contrast, other regioisomers tested in the study did not exhibit comparable levels of activity.[1]
| Isomer Scaffold | Biological Target | Key Findings | Reference |
| Pyrazole-3-carboxylic acid | DENV NS2B-NS3 Protease | Derivatives with aromatic substituents at C5 were found to be more active than other regioisomers. The most potent compounds in a cell-based assay had EC50 values in the low micromolar range. | [1] |
| Pyrazole-4-carboxylic acid / Pyrazole-5-carboxylic acid | DENV NS2B-NS3 Protease | Showed lower inhibitory activity compared to the pyrazole-3-carboxylic acid derivatives. | [1] |
Experimental Protocols
The evaluation of the bioactivity of these pyrazole carboxylic acid isomers involved several key experimental procedures:
DENV NS2B-NS3 Protease Inhibition Assay
The inhibitory activity of the compounds against the DENV protease was determined using a fluorescence-based assay. The principle of this assay is the cleavage of a fluorogenic peptide substrate by the protease, leading to an increase in fluorescence. The presence of an inhibitor prevents or reduces this cleavage, resulting in a lower fluorescence signal.
Protocol:
-
The DENV NS2B-NS3 protease is incubated with the test compound at various concentrations.
-
A fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC) is added to the mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured over time using a fluorescence spectrophotometer (e.g., excitation at 360 nm, emission at 440 nm).
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tryptophan Fluorescence Quenching Assay
To confirm direct binding of the inhibitors to the protease, a tryptophan fluorescence quenching assay can be employed. This assay relies on the intrinsic fluorescence of tryptophan residues within the protein. Ligand binding can alter the local environment of these residues, leading to a quenching (decrease) of the fluorescence signal.
Protocol:
-
A solution of the purified DENV NS2B-NS3 protease is prepared in a suitable buffer.
-
The intrinsic tryptophan fluorescence of the protein is measured by exciting at approximately 295 nm and recording the emission spectrum (typically 310-500 nm).
-
The test compound is titrated into the protein solution in increasing concentrations.
-
The fluorescence emission spectrum is recorded after each addition of the compound.
-
The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration to determine the binding affinity (dissociation constant, Kd).
Cell-Based DENV Reporter Gene Assay (DENV2proHeLa)
To assess the antiviral activity of the compounds in a cellular context, a reporter gene assay is utilized. This assay employs a cell line (e.g., HeLa) that is engineered to express a reporter protein (e.g., luciferase or GFP) under the control of the DENV protease activity.
Protocol:
-
DENV2proHeLa cells are seeded in microtiter plates.
-
The cells are treated with various concentrations of the test compounds.
-
The expression of the reporter protein is induced.
-
After a suitable incubation period, the reporter signal (e.g., luminescence or fluorescence) is measured.
-
A decrease in the reporter signal indicates inhibition of the DENV protease within the cells.
-
EC50 values, the concentration of the compound that causes a 50% reduction in the reporter signal, are calculated.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine whether the observed antiviral activity is due to specific inhibition of the viral target or general cytotoxicity. The MTT assay is a colorimetric assay used to assess cell viability.
Protocol:
-
HeLa cells (or another suitable cell line) are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
After an incubation period (e.g., 24-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanism of Action
The DENV NS2B-NS3 protease is essential for viral replication as it is responsible for cleaving the viral polyprotein into individual functional proteins. Inhibition of this protease disrupts the viral life cycle.
References
In Vivo Efficacy of Pyrazole Propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various pyrazole propanoic acid derivatives and related pyrazole compounds, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating the therapeutic potential of this class of compounds.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-inflammatory and anticancer efficacy of selected pyrazole derivatives.
Table 1: In Vivo Anti-inflammatory Efficacy of Pyrazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time Post-Carrageenan (h) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) of Reference |
| Compound N9 (carboxyphenylhydrazone derivative) | Not Specified | 1 | More potent than Celecoxib | Celecoxib | Not Specified |
| Compound N7 (carboxyphenylhydrazone derivative) | Not Specified | Not Specified | More potent than Celecoxib | Celecoxib | Not Specified |
| Compound N5 | Not Specified | Not Specified | 1.17 times the activity of Celecoxib | Celecoxib | Not Specified |
| Compound 6e | Not Specified | 5 | 93.62 | Celecoxib | 93.51 |
| Compound AD 532 | Not Specified | Not Specified | Promising results | Indomethacin/Celecoxib | Not Specified |
Note: Direct quantitative comparison is challenging as data is aggregated from multiple studies with varying protocols. The potency is often expressed relative to a standard drug like Celecoxib.[1][2][3]
Table 2: In Vitro Anticancer Efficacy of Pyrazole Derivatives
| Compound | Cell Line | GI50/IC50 (µM) | Reference Compound | GI50/IC50 (µM) of Reference |
| Compound 1 | Hep | 3.25 | Adriamycin | Less potent than Compound 1 |
| Compound 1 | P815 | 17.82 | Adriamycin | Not Specified |
| Compound 3 | Hep | 6.92 | Adriamycin | Not Specified |
| Compound 3 | P815 | 37.21 | Adriamycin | Not Specified |
| Compound 24 | A549 | 8.21 | Doxorubicin | 24.7 - 64.8 |
| Compound 24 | HCT116 | 19.56 | Doxorubicin | 24.7 - 64.8 |
| Compound 33 | HCT116, MCF7, HepG2, A549 | <23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 34 | HCT116, MCF7, HepG2, A549 | <23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 6 | Various | 0.00006 - 0.00025 | Not Specified | Not Specified |
| PTA-1 | 17 human cancer cell lines | low micromolar | Not Specified | Not Specified |
Note: The data presented is primarily from in vitro studies, as specific in vivo comparative data for a series of pyrazole propanoic acid derivatives in xenograft models was not available in the reviewed literature. This data still provides a valuable preliminary comparison of anticancer potency.[4][5][6]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is a standard for evaluating acute anti-inflammatory activity.[7][8][9]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (pyrazole propanoic acid derivatives)
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Fasting: Animals are fasted for 12 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control
-
Reference Drug
-
Test Compound (various doses)
-
-
Compound Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Human Tumor Xenograft Model in Immunocompromised Mice
This model is used to evaluate the in vivo anticancer efficacy of test compounds.[10][11][12]
Objective: To determine the ability of a test compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds
-
Reference drug (e.g., Doxorubicin)
-
Vehicle
-
Calipers
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured in appropriate media until a sufficient number of cells are obtained.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS or media, optionally mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Compound Administration: Treatment with the test compound, reference drug, or vehicle is initiated. The route of administration (e.g., oral, intravenous, intraperitoneal), dose, and schedule are critical parameters.
-
Efficacy Endpoints: Tumor growth inhibition is the primary endpoint. This is often assessed by comparing the tumor volume in the treated groups to the control group. Other parameters include body weight (as an indicator of toxicity) and survival.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
Anti-inflammatory Mechanism of Action
The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs), and in some cases, the inhibition of the 5-lipoxygenase (5-LOX) pathway, which is responsible for leukotriene (LT) production.[13][14]
Caption: Anti-inflammatory signaling pathway showing inhibition by pyrazole derivatives.
Anticancer Mechanism of Action: Tubulin Polymerization Inhibition
Some pyrazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for preclinical in vivo evaluation of pyrazole propanoic acid derivatives.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
A Researcher's Guide to Differentiating Pyrazole Regioisomers Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The regiochemistry of pyrazole derivatives is a critical determinant of their pharmacological activity and material properties. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as 1,3- and 1,5-disubstituted or 1,3,5- and 1,4,5-trisubstituted products. Distinguishing between these isomers is a non-trivial but essential task for molecular characterization and ensuring the purity of drug candidates. This guide provides an objective comparison of spectroscopic techniques, supported by experimental data, to unambiguously differentiate pyrazole regioisomers.
Core Spectroscopic Techniques for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for identifying pyrazole regioisomers. While Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable supporting data, they are often insufficient on their own for unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of individual atoms within a molecule. For pyrazole regioisomers, ¹H, ¹³C, and two-dimensional (2D) NMR experiments are paramount.
-
¹H and ¹³C NMR: The electronic environment of the pyrazole ring is highly sensitive to the position of its substituents. This results in distinct chemical shifts for the ring protons (H-3, H-4, H-5) and carbons (C-3, C-4, C-5) in each regioisomer. While one-dimensional spectra can suggest the presence of different isomers, they rarely provide conclusive proof of structure on their own.
-
2D NMR (NOESY and HMBC): Two-dimensional NMR techniques are the gold standard for assigning pyrazole regiochemistry.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity (< 5 Å). The key interaction for N-substituted pyrazoles is between the protons of the N-1 substituent and the H-5 proton of the pyrazole ring. This spatial closeness exists only in the 1,5-disubstituted (or 1,3,5-trisubstituted) isomer, not in the 1,3-disubstituted (or 1,4,5-trisubstituted) counterpart. The presence of this NOE correlation provides unambiguous proof of the isomer's identity.[1][2][3]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It can be used to confirm assignments by observing the J³C-H coupling between the N-substituent's protons and the pyrazole's C-5 carbon.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns. While regioisomers have identical molecular weights, their fragmentation in the mass spectrometer can differ. The primary fragmentation pathways for the pyrazole ring involve the expulsion of HCN and the loss of N₂.[4][5] The position of substituents can influence these pathways, leading to variations in the relative abundance of fragment ions, which can serve as secondary evidence for isomer identification.[6]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. For pyrazole isomers, differences may be observed in the N-H stretching region (for N-unsubstituted pyrazoles, ~3100-3300 cm⁻¹) and the fingerprint region containing C=N, C=C, and N-N stretching and bending vibrations.[7][8][9] However, these differences are often subtle and IR spectroscopy is typically used for functional group confirmation rather than for definitive isomer assignment.
Data Presentation: Spectroscopic Comparison of Regioisomers
The following tables summarize representative spectroscopic data for pairs of pyrazole regioisomers, illustrating the key differences observed in NMR spectra.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison of N-Methyl Pyrazole Regioisomers
| Compound/Isomer | N-CH₃ | Pyrazole H-4 | Pyrazole H-5 | Aromatic H | Reference |
|---|---|---|---|---|---|
| Isomer 8a (1,5-type) | 3.35 (s) | 6.63 (d) | - | 7.10-7.45 (m) | [3] |
| Isomer 8b (1,3-type) | 3.47 (s) | - | 6.85 (d) | 7.12-7.22 (m) | [3] |
Data recorded in DMSO-d₆. The key distinguishing feature is the observed NOESY correlation between the N-CH₃ protons (3.35 ppm) and a phenyl proton (6.63 ppm) in isomer 8a, which is absent in 8b.[3]
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison of N-Methyl Pyrazole Regioisomers
| Compound/Isomer | N-CH₃ | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Reference |
|---|---|---|---|---|---|
| Isomer 8a (1,5-type) | 34.73 | 154.88 | 89.84 | 144.62 | [3] |
| Isomer 8b (1,3-type) | 35.36 | 146.96 | 72.30 | 147.94 | [3] |
Data recorded in DMSO-d₆. Note the significant differences in the chemical shifts of the pyrazole ring carbons, particularly C-4.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reliable spectroscopic analysis.
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
NOESY Acquisition: Record a 2D NOESY spectrum to identify through-space correlations. Key parameters include a mixing time between 500 and 800 ms to allow for the buildup of the Nuclear Overhauser Effect. The presence of a cross-peak between the N-1 substituent protons and the H-5 proton is definitive for the 1,5-isomer.[1][3]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Protocol 2: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile pyrazoles, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile compounds, use direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Use a standard ionization energy for EI, typically 70 eV, to generate reproducible fragmentation patterns.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ or [M+H]⁺) and the fragmentation pattern.
-
Data Analysis: Compare the fragmentation patterns of the isolated isomers. Look for differences in the m/z values of the fragments and their relative intensities.[4]
Visualization of Analytical Logic
Graphviz diagrams are provided to illustrate the logical workflow for isomer differentiation and the principle of NOE-based assignment.
Caption: Logical workflow for the spectroscopic differentiation of pyrazole regioisomers.
Caption: The principle of NOESY for unambiguous assignment of pyrazole regioisomers.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking the Stability of Novel Pyrazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inherent stability of a novel compound is a critical early-stage gatekeeper in the path to a viable drug candidate. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has gained significant traction in medicinal chemistry, in part due to its recognized metabolic stability. [1] This guide provides a comprehensive comparison of the stability of novel pyrazole compounds against other common heterocyclic alternatives, supported by experimental data and detailed methodologies.
Executive Summary
The stability of a drug candidate is a multifaceted property encompassing its resistance to degradation under metabolic, thermal, and chemical pressures. Pyrazole-containing drugs have demonstrated favorable pharmacokinetic profiles, often attributed to the inherent stability of the pyrazole ring.[2] Computational studies suggest that the arrangement of nitrogen atoms in the imidazole ring may confer slightly greater intrinsic stability compared to the pyrazole ring.[3] However, experimental data on direct, head-to-head comparisons under pharmaceutically relevant conditions is crucial for informed decision-making in drug design. This guide aims to consolidate available data to benchmark the stability of pyrazole-containing compounds.
Metabolic Stability
Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug. In vitro assays using liver microsomes, hepatocytes, and S9 fractions are standard methods to assess a compound's susceptibility to metabolism by drug-metabolizing enzymes.[4]
Comparative Metabolic Stability Data
One study on pyrazole-based FLT3 inhibitors highlighted that optimized compounds exhibited limited metabolism in human microsomes, underscoring the potential for designing metabolically stable kinase inhibitors around this scaffold.[5][6] Another study investigating pyrazole and 3-amino-1,2,4-triazole found that pyrazole was a more effective inhibitor of dimethylnitrosamine metabolism, suggesting differences in how these heterocycles interact with metabolic enzymes.[7]
Table 1: Representative Metabolic Stability of Heterocyclic Compounds (Illustrative)
| Compound Class | Representative Compound | In Vitro Assay | Half-life (t½, min) | Source |
| Pyrazole | Novel FLT3 Inhibitor (10q) | Human Liver Microsomes | >60 | [5] |
| Imidazole | B06 (I2 Receptor Ligand) | Mouse Liver Microsomes | 16.23 | [8] |
| Triazole | N/A | Human Liver Microsomes | Data not available in a directly comparative format | - |
Note: This table is illustrative and combines data from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Thermal Stability
Thermal stability is a key indicator of a compound's physical robustness during manufacturing, storage, and transport. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and decomposition temperatures.
Comparative Thermal Stability Data
Studies on energetic materials have provided some insights into the relative thermal stability of these heterocycles. A comparative study on the thermal decomposition of nitropyrazole and nitroimidazole isomers suggested that the initial decomposition of nitropyrazole is triggered by OH elimination, with N2 elimination being a major decomposition pathway, while for nitroimidazoles, the formation of hydrogen cyanide is predominant.[9] Research on high-performance, heat-resistant pyrazole-1,2,4-triazole energetic materials has demonstrated excellent thermal stability, with decomposition temperatures exceeding 300°C. For example, one pyrazole-1,2,4-triazole derivative exhibited a decomposition temperature of 336°C, while a tetracyclic version showed enhanced thermostability at 354°C. TGA analysis of some imidazole derivatives has shown thermal decomposition temperatures around 304-350°C.[10]
Table 2: Comparative Thermal Decomposition Temperatures (Illustrative)
| Compound Class | Representative Compound | Technique | Decomposition Temperature (Td, °C) | Source |
| Pyrazole-Triazole Hybrid | 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | TGA | 336 | |
| Pyrazole-Triazole Hybrid | 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | TGA | 354 | |
| Imidazole Derivative | 4-BICFTPA | TGA (5% weight loss) | 304 | [10] |
| Triazole | Control 1,2,4-triazole | DTA | Two endothermic peaks at 121.98°C and 210.42°C | [11] |
Note: The data for pyrazole-triazole hybrids are from the field of energetic materials and may not be directly representative of typical pharmaceutical compounds. The triazole data represents endothermic transitions which may not be decomposition.
Chemical Stability and Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance under various stress conditions, such as acid, base, oxidation, and light, as mandated by ICH guidelines.[12][13][14]
Comparative Chemical Stability Data
The pyrazole ring is generally considered to be resistant to oxidizing and reducing agents.[15] However, the overall stability of a pyrazole-containing molecule is dependent on its substituents.
A study on the marketed pyrazole-containing drug, Celecoxib, in an oral suspension found it to be stable for at least 93 days at both refrigerated and room temperatures, demonstrating good chemical stability in a liquid formulation.[16][17] A separate study on the stability of celecoxib in the presence of other drugs showed it to be relatively stable, though degradation was observed in the presence of certain compounds like diclofenac, loratadine, doxycycline, and bisoprolol, especially at elevated temperatures.[18]
Forced degradation studies on daclatasvir, an imidazole-containing drug, revealed that the imidazole moiety is susceptible to base-mediated autoxidation and can also be oxidized in the presence of hydrogen peroxide.[19] This suggests that under oxidative stress, the imidazole ring may be more labile than the pyrazole ring.
Table 3: Forced Degradation Profile (Illustrative)
| Compound Class | Representative Compound | Stress Condition | Observation | Source |
| Pyrazole | Celecoxib | Aqueous Suspension (pH not specified) | Stable for 93 days at 5°C and 23°C | [17] |
| Imidazole | Daclatasvir | Basic Hydrolysis (in solution) | Carbamate hydrolysis and imidazole oxidation | [19] |
| Imidazole | Daclatasvir | Oxidative (H₂O₂) | Imidazole oxidation | [19] |
Note: This table provides qualitative observations from different studies and is not a direct quantitative comparison.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to generating reliable and comparable stability data. Below are representative protocols for key stability-indicating assays.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of a test compound.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k.
Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of a compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 1-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Chemical Stability by Forced Degradation
Objective: To assess the stability of a compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature for a defined period (e.g., 12 hours).
-
-
Neutralization and Dilution: At the end of the incubation period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
LC-MS/MS or HPLC-UV Analysis: Analyze the samples to determine the percentage of the remaining parent compound and to identify major degradation products.
Visualizations
DOT Script for a General Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of a novel pyrazole compound.
DOT Script for a Simplified Signaling Pathway Inhibition by a Pyrazole Kinase Inhibitor
Caption: Inhibition of a signaling pathway by a pyrazole-based kinase inhibitor.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. biomedres.us [biomedres.us]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. Stability of celecoxib oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its wide range of biological activities and versatile chemical properties. The synthesis of substituted pyrazoles has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides an objective, data-driven comparison of the most prominent methods for pyrazole synthesis: the classic Knorr synthesis, cyclocondensation of α,β-unsaturated carbonyls, and 1,3-dipolar cycloadditions, with a special focus on modern green chemistry approaches.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a desired pyrazole derivative is often dictated by factors such as the availability of starting materials, desired substitution pattern, reaction efficiency, and environmental impact. While traditional methods offer reliability, modern techniques often provide significant advantages in terms of yield, reaction time, and sustainability.
Knorr Pyrazole Synthesis: First reported by Ludwig Knorr in 1883, this is the most traditional and widely used method for pyrazole synthesis.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The reaction is typically acid-catalyzed and can be highly efficient, though it can lead to regioisomeric mixtures if an unsymmetrical dicarbonyl compound is used.[4]
Synthesis from α,β-Unsaturated Carbonyls: This method utilizes α,β-unsaturated aldehydes or ketones, such as chalcones, which react with hydrazines to form pyrazoline intermediates.[5][6] These intermediates are then oxidized in situ or in a separate step to yield the aromatic pyrazole ring.[5] This route is particularly useful for the synthesis of 3,5-diarylpyrazoles.[7]
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon triple bond (an alkyne).[8] This approach offers high regioselectivity and is often used for synthesizing pyrazoles that are not easily accessible through condensation methods.[8]
Green Synthetic Approaches: Recent advancements have focused on developing more environmentally friendly protocols. These include the use of green catalysts like nano-ZnO, employing water as a solvent, and utilizing energy sources like microwave irradiation to accelerate reactions and reduce waste.[9][10][11] These methods often fall under the category of multicomponent reactions (MCRs), where three or more reactants are combined in a single pot, enhancing efficiency and atom economy.[11][12]
Quantitative Data Summary
The following table summarizes quantitative data from representative examples of each synthetic route, allowing for a direct comparison of their performance.
| Synthetic Route | Reactants | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Knorr Synthesis (Conventional) | Ethyl acetoacetate, Phenylhydrazine | Acetic acid / 1-Propanol | ~100 °C | 1 h | ~79% | [3][13] |
| Knorr Synthesis (Microwave) | Ethyl acetoacetate, Phenylhydrazine | None (Neat) | Microwave (20% power) | 4 min | 82% | [14] |
| From α,β-Unsaturated Carbonyl | Chalcone, Hydrazine hydrate | Formic acid / Ethanol | Reflux | 24 h | 60% | [15] |
| From α,β-Unsaturated Carbonyl (Microwave) | α,β-Unsaturated ketone, p-Toluenesulfonhydrazide | K₂CO₃ / DMF (catalytic) | Microwave, 130 °C | 10-15 min | 85-95% | [9] |
| 1,3-Dipolar Cycloaddition (Microwave) | Ethyl diazoacetate, Acetylene derivative | None (Neat) | Microwave, 120-140 °C | 10-45 min | 70-90% | [8] |
| Green Synthesis (4-Component) | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Nano-ZnO / Water | Room Temperature | 10-20 min | 92-98% | [10][11][12] |
Signaling Pathways and Experimental Workflows
The logical progression of each primary synthetic methodology is illustrated below using Graphviz diagrams.
Caption: General workflow for the Knorr Pyrazole Synthesis.
Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.
Caption: Pyrazole synthesis via 1,3-Dipolar Cycloaddition.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of pyrazole derivatives via the compared routes.
Protocol 1: Knorr Pyrazole Synthesis (Conventional)
Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [3]
-
Reactant Mixture: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.
-
Reaction Monitoring: After 1 hour, perform a thin-layer chromatography (TLC) analysis to check for the consumption of the limiting reagent (ethyl benzoylacetate).
-
Precipitation: If the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring. Allow the mixture to cool slowly to facilitate precipitation.
-
Isolation: Filter the precipitated solid using a Büchner funnel, rinse with a small amount of water, and allow the product to air dry.
-
Yield: ~79%[13]
-
Protocol 2: Synthesis from α,β-Unsaturated Carbonyl (Microwave)
One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazoles [9]
-
Reactant Mixture: In a 40 mL Pyrex tube, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.
-
Base and Additive: Add K₂CO₃ (20 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (30 mg/mmol of ketone).
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate under stirring at 130 °C for the appropriate time (typically 10-15 minutes). The temperature is maintained by modulating the microwave power.
-
Work-up: After cooling, the crude product is typically purified by column chromatography.
-
Yield: 85-95%
-
Protocol 3: Green Four-Component Synthesis
Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazoles [10][11]
-
Catalyst and Reactant Mixture: In a reaction vessel, stir a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (25 mg) in water (5 mL).
-
Reaction: Continue stirring at room temperature. The progress of the reaction is monitored by TLC. The reaction is typically complete within 10-20 minutes.
-
Isolation: Upon completion, the obtained precipitate is filtered.
-
Purification: The solid product is washed with water and recrystallized from hot ethanol to yield the pure product.
-
Yield: 92-98%
-
Conclusion
The synthesis of pyrazole derivatives has evolved significantly from the foundational Knorr synthesis. While conventional methods remain robust and reliable, modern techniques offer substantial improvements in efficiency, reaction times, and environmental friendliness.
-
The Knorr synthesis is a versatile and high-yielding method, especially when accelerated by microwave irradiation.[14]
-
The synthesis from α,β-unsaturated carbonyls is an excellent route for specific substitution patterns, and like the Knorr synthesis, benefits greatly from microwave assistance, which drastically reduces reaction times from hours to minutes.[9]
-
1,3-Dipolar cycloadditions provide access to pyrazoles with substitution patterns that are difficult to achieve via condensation reactions, often with high regioselectivity.[8]
-
Green, multicomponent syntheses represent the cutting edge of pyrazole preparation.[12] The use of recyclable nanocatalysts in aqueous media at room temperature provides exceptionally high yields in very short reaction times, aligning with the principles of sustainable chemistry.[10][11]
For researchers in drug development and materials science, the selection of a synthetic route will depend on a balance of factors including substrate availability, desired substitution, scalability, and green chemistry considerations. The data presented herein demonstrates that for rapid, efficient, and environmentally benign synthesis of complex pyrazoles, modern multicomponent strategies are superior alternatives to traditional methods.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanomaterchem.com [nanomaterchem.com]
- 11. scispace.com [scispace.com]
- 12. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
Assessing Target Selectivity: A Comparative Guide to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid and Analogs
Introduction
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide provides a comparative assessment of the target selectivity of a representative pyrazole-based kinase inhibitor, here fictitiously named "Pyrazokinib," to illustrate the methodologies and data presentation expected by researchers and drug development professionals. While specific experimental data for this compound is not publicly available, this guide utilizes data from a well-characterized pyrazole analog to demonstrate a comprehensive target selectivity assessment.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its therapeutic efficacy and safety profile. Off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity of Pyrazokinib and a comparator compound against a panel of selected kinases.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Pyrazokinib IC50 (nM) | Comparator A IC50 (nM) |
| Primary Target | ||
| Kinase X | 15 | 25 |
| Off-Targets | ||
| Kinase Y | 1,200 | 150 |
| Kinase Z | > 10,000 | 800 |
| Kinase A | 5,500 | 2,100 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Cellular Potency and Selectivity
To understand the activity of the compounds in a more biologically relevant context, their effects on cell proliferation were assessed in a cancer cell line known to be dependent on the primary kinase target.
Table 2: Cellular Activity
| Cell Line | Pyrazokinib EC50 (nM) | Comparator A EC50 (nM) |
| Cancer Cell Line Alpha | 50 | 100 |
| Normal Cell Line Beta | > 10,000 | 5,000 |
EC50 values represent the concentration of the compound that gives a half-maximal response in a cellular assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.
Kinase Inhibition Assay (Biochemical)
A radiometric kinase assay was employed to determine the IC50 values. The protocol is as follows:
-
Reaction Setup: Kinase, substrate (a specific peptide), and varying concentrations of the inhibitor were incubated in a buffer solution containing ATP (with a trace amount of radiolabeled [γ-³²P]ATP).
-
Incubation: The reaction mixture was incubated at 30°C for 60 minutes.
-
Termination: The reaction was stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radiolabel was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.
Cell Proliferation Assay (Cell-Based)
The effect of the compounds on cell viability was determined using a standard MTS assay:
-
Cell Plating: Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the test compounds for 72 hours.
-
MTS Reagent Addition: MTS reagent was added to each well and incubated for 2-4 hours.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the curve to a sigmoidal dose-response model.
Visualizing Biological Pathways and Workflows
Understanding the signaling pathways and experimental procedures can be enhanced through visual diagrams.
Caption: Simplified signaling pathway illustrating the inhibitory action of Pyrazokinib on Kinase X.
Caption: Workflow for determining biochemical potency and cellular efficacy.
The comprehensive assessment of a compound's target selectivity is paramount in the early stages of drug discovery. Through a combination of biochemical and cell-based assays, researchers can build a detailed profile of a compound's potency and selectivity. The data presented for the representative compound, Pyrazokinib, highlights its high potency for the intended target, Kinase X, and a favorable selectivity profile against the tested off-targets, which is further corroborated by its selective efficacy in a relevant cancer cell line. This systematic approach, combining quantitative data in clear tabular formats and visual representations of complex biological systems and workflows, provides a robust framework for evaluating and comparing novel chemical entities like this compound and its analogs.
Reproducibility of Biological Assays with Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of biological assays is a cornerstone of reliable scientific research and drug development. Pyrazole compounds, a versatile class of heterocyclic molecules, are widely investigated for their therapeutic potential, particularly as kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds. This guide provides a comparative overview of common biological assays used to evaluate pyrazole derivatives, with a focus on factors influencing their reproducibility. Detailed experimental protocols and data presentation formats are provided to aid in the design of robust and repeatable experiments.
Data Presentation: Comparative Inhibitory Activities of Pyrazole Compounds
The following tables summarize the inhibitory activities of various pyrazole derivatives in key biological assays. Consistent reporting of experimental details is crucial for comparing data across different studies.
Table 1: Inhibitory Activity of Pyrazole Derivatives in Kinase Assays
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | Not specified | [1] |
| Compound 3 | ALK | 2.9 (cell-free), 27 (cellular) | Not specified | [1] |
| Compound 6 | Aurora A | 160 | Not specified | [1] |
| Ruxolitinib | JAK1, JAK2 | ~3 | Not specified | [2] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | In vitro protein kinase inhibition | |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | ADP-Glo | |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | ADP-Glo |
Table 2: Cytotoxic Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Assay Method | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | Not specified | [1] |
| Compound 6 | HCT116 (colon) | 0.39 | Not specified | [1] |
| Compound 6 | MCF-7 (breast) | 0.46 | Not specified | [1] |
| Pyrazole-pyrazoline hybrid 4a | OVCAR-4 (ovarian) | 3.46 | Not specified | [3] |
| Pyrazole-pyrazoline hybrid 4a | A549 (lung) | 5.93 | Not specified | [3] |
| Pyrazole derivative 5a | MCF-7 (breast) | 14 | Not specified | [4] |
| Pyrazole derivative 3d | MCF-7 (breast) | 10 | Not specified | [4] |
| Curcumin-pyrazole derivative | Various | 0.5 - 29.6 | MTT Assay | [5] |
Table 3: Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (nM) | Assay Method | Reference |
| Pyrazole derivative 2a | COX-2 | 19.87 | In vitro COX inhibition | [6] |
| Pyrazole derivative 3b | COX-2 | 39.43 | In vitro COX inhibition | [6] |
| Pyrazole derivative 5b | COX-2 | 38.73 | In vitro COX inhibition | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of results.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to kinase inhibition.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Factors Affecting Reproducibility:
-
Enzyme Purity and Activity: Use highly purified and well-characterized kinase preparations.
-
ATP Concentration: Since many pyrazole inhibitors are ATP-competitive, variations in ATP concentration will directly impact the IC50 value.[7]
-
Substrate Quality: The purity and concentration of the substrate peptide or protein are important.
-
Incubation Times and Temperature: Strict control over incubation times and temperature is critical for consistent results.
-
Pipetting Accuracy: Inaccurate liquid handling can introduce significant variability.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test Pyrazole Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Factors Affecting Reproducibility:
-
Cell Line Integrity: Use authenticated, low-passage cell lines to avoid genetic drift and phenotypic changes.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variable results.
-
Compound Solubility and Stability: Ensure pyrazole compounds are fully dissolved and stable in the culture medium.
-
Incubation Time: The duration of compound exposure can significantly affect the IC50 value.
-
Assay Endpoint: The timing of the MTT addition and formazan solubilization should be consistent across all plates and experiments.
In Vitro Anti-Inflammatory Assay (COX Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
COX Assay Buffer
-
Fluorometric probe
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction Setup: In a 96-well plate, add the COX Assay Buffer, diluted cofactor, and fluorometric probe. Add the diluted test compounds to the respective wells. Include wells with DMSO only as a control for total enzyme activity and a known inhibitor (e.g., celecoxib for COX-2) as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Data Acquisition: Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Factors Affecting Reproducibility:
-
Enzyme Source and Purity: The source and purity of the COX enzymes can influence assay results.
-
Substrate Concentration: The concentration of arachidonic acid should be carefully controlled.
-
Solvent Effects: The final concentration of DMSO should be kept low and consistent across all wells to avoid affecting enzyme activity.
-
Plate Effects: Be mindful of potential edge effects in 96-well plates and consider appropriate plate layouts.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
General workflow for evaluating pyrazole compounds.
Inhibition of the CDK/Rb signaling pathway.
Inhibition of the JAK/STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Inter-Laboratory Validation of Analytical Methods for Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method performance for the quantification of pyrazole compounds, supported by representative experimental data from inter-laboratory validation studies. The focus is on ensuring method transferability and reproducibility between different laboratories, a critical step in drug development and quality control. We will delve into the key validation parameters, present detailed experimental protocols for a common analytical technique, and visualize the validation workflow and related concepts.
The Importance of Inter-Laboratory Validation
Inter-laboratory validation, also known as analytical method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory. The primary goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[1] This process is crucial when transferring methods between research and development to quality control departments, outsourcing to contract research organizations (CROs), or when multiple labs are involved in a single study.[1][2][3]
Regulatory bodies like the FDA and EMA, along with organizations such as the USP and ICH, have established guidelines for analytical method transfer.[1] The most common approach is comparative testing, where both the transferring and receiving laboratories analyze the same set of samples to statistically compare the results against predefined acceptance criteria.[1]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance data from a hypothetical inter-laboratory validation study for the analysis of a pyrazole compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The data is representative of typical results obtained in such studies.
Table 1: Comparison of Method Accuracy
| Laboratory | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=3) | % Recovery | Acceptance Criteria |
| Transferring Lab | 80 | 79.2 | 99.0% | 98.0% - 102.0% |
| 100 | 100.5 | 100.5% | ||
| 120 | 119.4 | 99.5% | ||
| Receiving Lab | 80 | 78.8 | 98.5% | 98.0% - 102.0% |
| 100 | 101.2 | 101.2% | ||
| 120 | 120.6 | 100.5% |
Table 2: Comparison of Method Precision
| Laboratory | Precision Type | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
| Transferring Lab | Repeatability | 100 | 0.8% | ≤ 2.0% |
| Intermediate Precision | 100 | 1.2% | ≤ 2.0% | |
| Receiving Lab | Repeatability | 100 | 1.0% | ≤ 2.0% |
| Intermediate Precision | 100 | 1.5% | ≤ 2.0% |
Table 3: Comparison of Linearity, Range, LOD, and LOQ
| Parameter | Transferring Laboratory | Receiving Laboratory | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | Defined by linearity, accuracy, and precision |
| Limit of Detection (LOD) (µg/mL) | 4.0 | 4.2 | Report |
| Limit of Quantitation (LOQ) (µg/mL) | 15.0 | 15.5 | Report |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory validation study. The following is a representative protocol for the quantitative analysis of a pyrazole compound using RP-HPLC.
Objective
To demonstrate that the analytical method for the assay of the pyrazole drug substance, when transferred from the Transferring Laboratory to the Receiving Laboratory, provides comparable results.[1]
Materials and Instrumentation
-
Reagents and Solvents: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA). All reagents and solvents should be of HPLC grade or equivalent.[1]
-
Reference Standard: A well-characterized reference standard for the specific pyrazole compound.
-
HPLC System: Both laboratories should use HPLC systems with comparable performance characteristics, including a pump, autosampler, column oven, and a UV detector.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v)[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 237 nm[4] |
| Column Temperature | 40°C[4] |
| Run Time | 10 minutes[4] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 50 to 150 µg/mL using the mobile phase as the diluent.[4][5]
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. Filter all sample solutions through a 0.45 µm syringe filter before injection.[4]
System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution (100 µg/mL) five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[1]
Analysis of Samples
Each laboratory will analyze three different lots of the pyrazole drug substance. For each lot, prepare six independent sample preparations. Inject each sample preparation once.[1] All quantitative data should be summarized in clearly structured tables for easy comparison.[1]
Visualizations
Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method.[6]
Relationship Between Key Validation Parameters
This diagram shows the logical relationship and hierarchy between different analytical method validation parameters as defined by ICH guidelines.
Signaling Pathway of a Common Pyrazole Drug Target (COX-2)
Many pyrazole-containing drugs, such as celecoxib, act as selective COX-2 inhibitors. This pathway illustrates the role of COX-2 in inflammation, which is the target of such drugs.
References
Safety Operating Guide
Proper Disposal of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. This document provides immediate safety information, logistical planning, and procedural steps for proper chemical waste management.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For compounds such as this compound, a comprehensive disposal plan is a critical component of laboratory safety protocols. This guide outlines the necessary procedures for the safe handling and disposal of this compound, in line with general principles of chemical waste management.
Hazard Profile and Safety Considerations
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Based on these hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for the structurally similar compound, 2-(1H-pyrazol-1-yl)propanoic acid.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Experimental Protocol for Disposal
The following step-by-step protocol ensures the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste in a designated, leak-proof, and chemically compatible container. This includes unused compound and any materials, such as weighing paper or absorbent pads, that are grossly contaminated.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and chemically compatible container intended for acidic organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Any container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
3. Waste Container Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials, such as strong bases or oxidizing agents.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.
5. Disposal Request and Professional Handling:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.
-
The final disposal of this compound must be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
